3-Pyrrolidinylmethyl benzoate hydrochloride
Description
Properties
IUPAC Name |
pyrrolidin-3-ylmethyl benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(11-4-2-1-3-5-11)15-9-10-6-7-13-8-10;/h1-5,10,13H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZVIGSFGJQGSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220027-52-0 | |
| Record name | 3-Pyrrolidinemethanol, 3-benzoate, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Introduction: Navigating the Structural Isomerism of a Versatile Scaffold
An In-depth Technical Guide to the 3-Pyrrolidinylmethyl Benzoate Hydrochloride Scaffold for Researchers, Scientists, and Drug Development Professionals
The designation "this compound" represents not a single molecule, but a class of isomeric chemical scaffolds of significant interest in medicinal chemistry. The ambiguity arises from the multiple possible points of attachment between the pyrrolidinyl, methyl, and benzoate moieties. This guide provides a comprehensive technical overview for drug development professionals, clarifying the structural landscape of these compounds and detailing their synthesis, characterization, and application as versatile building blocks in modern drug discovery.
The primary points of isomerism involve the substitution on the five-membered pyrrolidine ring. The linkage to the methyl benzoate group can occur at the nitrogen atom (position 1) or at one of the carbon atoms (positions 2 or 3), leading to distinct chemical entities with different synthetic pathways and potential biological activities. Understanding these structural nuances is critical for their effective use in research and development.
Caption: A generalized workflow for the synthesis and quality control of target isomers.
Exemplary Protocol: Synthesis of Methyl 3-(pyrrolidin-1-ylmethyl)benzoate Hydrochloride
This protocol is a representative method for synthesizing the N-substituted isomer, based on standard organic chemistry principles.
Step 1: Reductive Amination
-
To a stirred solution of methyl 3-formylbenzoate (1.0 eq) in dichloromethane (DCM, 10 volumes), add pyrrolidine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes, controlling any exotherm with an ice bath. Causality: This mild reducing agent selectively reduces the iminium ion in the presence of the ester functionality.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring for completion by TLC or LC-MS.
Step 2: Aqueous Workup and Extraction
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude free base as an oil.
Step 3: Purification and Salt Formation
-
Purify the crude oil via silica gel flash chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and concentrate under reduced pressure.
-
Dissolve the purified free base in a minimal amount of diethyl ether.
-
Slowly add a 2M solution of HCl in diethyl ether (1.1 eq) with stirring.
-
The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.
Analytical Characterization
Robust analytical methods are essential to confirm the identity, purity, and stability of the synthesized compound. HPLC-UV is ideal for purity assessment and stability studies, while GC-MS can provide sensitive quantification and structural confirmation. [1]
| Parameter | HPLC-UV Method | GC-MS Method |
|---|---|---|
| Instrumentation | Standard HPLC with UV-Vis Detector | Gas Chromatograph with Mass Spectrometer |
| Column | C18 reverse-phase (e.g., 250mm x 4.6mm, 5µm) | Capillary column (e.g., DB-5ms, 30m x 0.25mm) |
| Mobile Phase | Acetonitrile and 10 mM ammonium acetate buffer (pH 4.0), gradient elution | Carrier Gas: Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | Temperature program (e.g., 100°C to 280°C) |
| Detection | 254 nm | Mass Spectrometry (Scan or SIM mode) |
| Injection Volume | 10 µL | 1 µL (split or splitless) |
| Primary Use | Purity determination, stability testing [1]| Trace analysis, impurity identification [1]|
Part 3: Physicochemical Properties and Safe Handling
The various isomers of pyrrolidinylmethyl benzoate hydrochloride are typically white to off-white solids. As hydrochlorides, they generally exhibit good stability under standard laboratory conditions and are more soluble in aqueous media than their corresponding free bases.
Key Properties of Representative Isomers
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
| 3-Pyrrolidin-2-yl-benzoic acid methyl ester hydrochloride [2] | C₁₂H₁₆ClNO₂ | 241.72 | 1203681-53-1 [2] |
| Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride [3] | C₁₂H₁₆ClNO₂ | 241.72 | 1203681-57-5 |
| 3-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride [4] | Not an ester | - | 887922-93-2 |
Note: The table highlights the importance of precise nomenclature, as similar names can refer to distinct structures (e.g., esters vs. carboxylic acids).
Safety and Handling
Based on available safety data sheets (SDS) for structurally related compounds, this class of chemicals should be handled with appropriate care. [3][4][5]
-
GHS Hazard Classification:
-
Skin Irritation (Category 2): Causes skin irritation. [5][6] * Eye Irritation (Category 2A): Causes serious eye irritation. [5][6] * Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation. [3][5] * Acute Toxicity, Oral (Category 4): Harmful if swallowed. [3][7]
-
-
Precautionary Measures (Self-Validating Protocol):
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [4] 2. Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [4] 3. Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. [3][4] 4. Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [4]Keep away from strong oxidizing agents and strong bases. [4]
-
Part 4: Applications in Drug Discovery and Development
The primary application of these compounds is as molecular building blocks or fragments for the synthesis of more complex, biologically active molecules. [8]Their pre-validated combination of a key pharmacophore (pyrrolidine) and a synthetically versatile handle (benzoate ester) makes them highly efficient starting points.
Role as a Fragment Scaffold
In Fragment-Based Drug Discovery (FBDD), small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Hits are then optimized and grown into more potent lead compounds. The pyrrolidinylmethyl benzoate scaffold is an ideal fragment due to its:
-
Optimal Size and Complexity: It adheres to the "Rule of Three," a common guideline for fragment properties.
-
Vector for Growth: The benzoate ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a key attachment point for further chemical elaboration via amide bond formation, a cornerstone reaction in medicinal chemistry.
Caption: Using the scaffold to generate a diverse library for lead discovery.
These scaffolds provide a structural basis and research tool for the design and screening of novel drug candidates. [8]They are commonly used in the synthesis of compounds targeting a wide array of biological systems, including G-protein coupled receptors (GPCRs), ion channels, and kinases. [3]
Conclusion
The this compound chemical structure represents a family of valuable and versatile scaffolds for drug discovery. By understanding the nuances of their isomerism, employing robust synthetic and analytical protocols, and adhering to safe handling practices, researchers can effectively leverage these building blocks to construct novel and potent therapeutic agents. Their combination of a privileged pyrrolidine core and a synthetically tractable benzoate handle ensures their continued relevance in the ongoing quest for new medicines.
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Navigating the Landscape of 3-Pyrrolidinyl-Substituted Benzoates: A Technical Guide for Drug Discovery Professionals
Introduction: Deciphering the Ambiguity and Unveiling the Potential
The pyrrolidine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and serving as a versatile scaffold in the design of novel therapeutics.[1][2] Its prevalence stems from its ability to introduce three-dimensionality, improve physicochemical properties such as aqueous solubility, and act as a key pharmacophoric element.[2] The compound "3-Pyrrolidinylmethyl benzoate hydrochloride" represents a class of molecules holding significant promise in drug discovery; however, the nomenclature is inherently ambiguous. This guide aims to deconstruct this ambiguity, provide a comprehensive overview of the most pertinent isomers, and equip researchers with the technical knowledge to synthesize and leverage these valuable building blocks.
The ambiguity in "this compound" lies in the unspecified point of attachment on the pyrrolidine ring and whether the "benzoate" moiety is a carboxylic acid or an ester. This guide will focus on the three most common and synthetically relevant interpretations:
-
3-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride: The pyrrolidine is attached at the nitrogen (position 1) to a methyl group, which is then connected to the 3-position of benzoic acid.
-
Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride: The pyrrolidine is attached at the 2-position to the 3-position of methyl benzoate.
-
Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride: The pyrrolidine is attached at the 3-position to the 3-position of methyl benzoate.
Each of these isomers possesses a unique spatial arrangement and electronic distribution, leading to distinct pharmacological profiles and applications. This guide will delve into the specific attributes of each, providing a clear roadmap for their synthesis and utilization in drug development programs.
Physicochemical Properties: A Comparative Analysis
A thorough understanding of the physicochemical properties of these building blocks is paramount for their effective integration into drug discovery workflows. The following table summarizes the key properties of the three primary isomers, providing a foundation for computational modeling, formulation development, and preliminary assessment of drug-like characteristics.
| Property | 3-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride | Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride | Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride |
| CAS Number | 887922-93-2[3] | 1203681-53-1[4] | 1166820-45-6 |
| Molecular Formula | C₁₂H₁₆ClNO₂ | C₁₂H₁₆ClNO₂ | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 241.72 g/mol | 241.72 g/mol [4] | 241.72 g/mol |
| Appearance | White to off-white solid | White to off-white crystalline solid[4] | Data not readily available |
| Solubility | Soluble in water and organic solvents[4] | Soluble in water and organic solvents[4] | Data not readily available |
| Storage | Inert atmosphere, room temperature | Inert atmosphere, room temperature | Data not readily available |
Synthetic Pathways: From Conception to Compound
The synthesis of these pyrrolidine-substituted benzoates can be achieved through various strategic approaches. The choice of synthetic route often depends on the desired isomer, available starting materials, and the need for stereochemical control.
Synthesis of 3-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride
This isomer is typically synthesized through a reductive amination reaction between 3-formylbenzoic acid and pyrrolidine, followed by salt formation.
Experimental Protocol: Synthesis of 3-(Pyrrolidin-1-ylmethyl)benzoic acid
-
Step 1: Reductive Amination. To a solution of 3-formylbenzoic acid (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add pyrrolidine (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Step 2: Reduction. Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise (1.5 equivalents). Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Step 3: Work-up and Purification. Quench the reaction by the slow addition of water. Acidify the mixture with 1M HCl to a pH of approximately 2-3. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The product can then be purified by crystallization or column chromatography.
-
Step 4: Hydrochloride Salt Formation. Dissolve the purified 3-(pyrrolidin-1-ylmethyl)benzoic acid in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.
Caption: Synthetic workflow for 3-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride.
Synthesis of Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride and Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride
The synthesis of these isomers often involves the coupling of a suitably protected pyrrolidine derivative with a benzoic acid derivative, followed by deprotection and esterification. Asymmetric synthesis strategies are often employed to obtain enantiomerically pure products, which is crucial for studying their specific interactions with biological targets.[1]
Experimental Protocol: General Strategy for Substituted Pyrrolidine Benzoates
-
Step 1: Protection of Pyrrolidine. The nitrogen of the pyrrolidine starting material (e.g., 2- or 3-substituted pyrrolidine) is typically protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, to prevent side reactions. For example, benzyl chloroformate can be used for Cbz protection.[5][6]
-
Step 2: Coupling Reaction. The protected pyrrolidine derivative is then coupled with a methyl 3-halobenzoate (e.g., methyl 3-bromobenzoate) via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination.
-
Step 3: Deprotection. The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for Cbz, or acidic conditions for Boc).
-
Step 4: Hydrochloride Salt Formation. The final product is converted to its hydrochloride salt by treatment with HCl in a suitable solvent.
Caption: General synthetic pathway for 2- and 3-substituted pyrrolidine benzoates.
Applications in Drug Discovery: A Scaffold for Innovation
The pyrrolidine moiety is a privileged scaffold in drug discovery, and its incorporation into benzoate structures opens up a wide array of therapeutic possibilities.[1] These compounds can serve as key intermediates or as the final active pharmaceutical ingredients (APIs) in various disease areas.
-
Central Nervous System (CNS) Disorders: The pyrrolidine ring is a common feature in many CNS-active drugs. The 3-substituted pyrrolidine motif, in particular, has been explored for its potential as a ligand for various receptors and transporters in the brain.[7] Derivatives of these benzoates could be investigated for their potential as anticonvulsant, antidepressant, or antipsychotic agents.[8]
-
Oncology: The structural diversity offered by these isomers allows for the exploration of their potential as anticancer agents. The pyrrolidine scaffold can be functionalized to target specific enzymes or receptors involved in cancer cell proliferation and survival.[1]
-
Infectious Diseases: Pyrrolidine derivatives have also shown promise as antibacterial and antiviral agents.[9] The benzoate moiety can be modified to enhance the antimicrobial activity and improve the pharmacokinetic profile of the parent compound.
-
Metabolic Disorders: Pyrrolidine-containing compounds have been investigated as potential treatments for diabetes and other metabolic disorders.[10] The unique structural features of these benzoate derivatives may allow for the development of novel inhibitors of key metabolic enzymes.
The specific substitution pattern on the pyrrolidine and benzene rings will ultimately dictate the biological activity and therapeutic potential of these compounds. A systematic structure-activity relationship (SAR) study, guided by the synthetic accessibility of these isomers, is a crucial step in unlocking their full potential.
Conclusion: A Versatile Toolkit for the Modern Medicinal Chemist
This technical guide has aimed to clarify the ambiguity surrounding "this compound" and provide a comprehensive resource for researchers in the field of drug discovery. By understanding the distinct properties and synthetic routes for the key isomers, scientists can confidently incorporate these valuable building blocks into their research programs. The versatility of the pyrrolidine scaffold, combined with the diverse functionalization possibilities of the benzoate moiety, makes this class of compounds a rich and underexplored territory for the development of next-generation therapeutics. As our understanding of disease biology continues to evolve, the strategic application of these well-defined chemical entities will undoubtedly play a pivotal role in the discovery of innovative medicines.
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Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (n.d.). PubMed Central. Retrieved February 19, 2026, from [Link]
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Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. (2022, February 4). Wiley Online Library. Retrieved February 19, 2026, from [Link]
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[Synthesis of pyrrolidine derivatives with pharmacological activity. VI. Synthesis of 1,2-dimethyl-3-[bis(2-thienyl)methylene]pyrrolidine and 1-[1,1-bis(2-thienyl)-3-propenyl]-2-methylpyrrolidine]. (1969, May). PubMed. Retrieved February 19, 2026, from [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). SpringerLink. Retrieved February 19, 2026, from [Link]
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Synthesis of pyrrolidine-based hamamelitannin analogues as quorum sensing inhibitors in Staphylococcus aureus. (n.d.). Beilstein Journals. Retrieved February 19, 2026, from [Link]
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3-((Pyrrolidin-2-yl)methyl)benzoic acid hydrochloride. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
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A Comprehensive Technical Guide to the Synthesis of 3-Pyrrolidinylmethyl Benzoate Hydrochloride
An in-depth technical guide by a Senior Application Scientist
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its prevalence stems from its ability to serve as a versatile, conformationally restricted scaffold that can present substituents in a well-defined three-dimensional space, enhancing interactions with biological targets. 3-Pyrrolidinylmethyl benzoate hydrochloride is a key building block in this domain, providing a pyrrolidine core functionalized for further elaboration via its primary amine (as the hydrochloride salt) and a benzoate-protected primary alcohol.
This guide provides an in-depth examination of a fundamental and robust synthetic pathway to this compound. We will dissect each stage of the synthesis, from the construction of the core pyrrolidine intermediate to the final esterification and salt formation. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into reaction mechanisms, choice of reagents, and purification strategies, ensuring both scientific integrity and practical applicability for researchers in drug discovery and development.
Part 1: Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic strategy. The final hydrochloride salt is readily formed from its free-base precursor. The benzoate ester linkage points to a standard esterification reaction between a primary alcohol and a benzoylating agent. This disconnection identifies 3-(hydroxymethyl)pyrrolidine (also known as 3-pyrrolidinemethanol) as the pivotal intermediate.
Therefore, the core challenge and the primary focus of this guide is the efficient synthesis of this key intermediate. Our strategy will proceed as follows:
-
Synthesis of the Core Intermediate: Formation of 3-(hydroxymethyl)pyrrolidine from a commercially available starting material.
-
Amine Protection: Introduction of a tert-butoxycarbonyl (Boc) protecting group to prevent side reactions and aid in purification.
-
Esterification: Benzoylation of the primary alcohol.
-
Deprotection and Salt Formation: Removal of the Boc group and concurrent formation of the final hydrochloride salt.
Caption: Retrosynthetic analysis of the target compound.
Part 2: Synthesis of the Core Intermediate: 3-(Hydroxymethyl)pyrrolidine
The most direct and scalable approach to 3-(hydroxymethyl)pyrrolidine involves the reduction of a suitable precursor like methyl 5-oxopyrrolidine-3-carboxylate. This starting material contains a lactam (a cyclic amide) and an ester, both of which must be reduced.
Expertise & Causality: While sodium borohydride (NaBH₄) is an excellent reagent for reducing esters to alcohols, it is generally ineffective for the reduction of amides. To achieve the simultaneous reduction of both the lactam and the ester, a more powerful reducing system is required. The combination of sodium borohydride with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), generates diborane in situ. Diborane is a potent reducing agent capable of reducing both amides and carboxylic acid derivatives to the corresponding amines and alcohols.[4] This one-pot reduction is highly efficient for producing the desired pyrrolidine core.[5]
Caption: Workflow for the synthesis of the core intermediate.
Experimental Protocol 1: Synthesis of 3-(Hydroxymethyl)pyrrolidine[5]
-
Reaction Setup: A solution of methyl 5-oxo-3-pyrrolidinecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Addition of NaBH₄: Sodium borohydride (1.3 eq) is added portion-wise to the solution at room temperature.
-
Addition of BF₃·OEt₂: Boron trifluoride etherate (2.7 eq) is added dropwise to the suspension. Caution: This addition is exothermic and may cause vigorous gas evolution. Ensure the addition is slow and the vessel is adequately vented.
-
Reaction: After the addition is complete, the mixture is stirred at room temperature for 10 minutes and then heated to reflux (approx. 66°C) for 4 hours.
-
Work-up:
-
The reaction is cooled in an ice bath and cautiously quenched by the slow addition of water.
-
The aqueous mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-(hydroxymethyl)pyrrolidine as an oil.
-
| Reagent | Molar Eq. | Key Parameters | Typical Yield |
| Methyl 5-oxo-3-pyrrolidinecarboxylate | 1.0 | Solvent: Anhydrous THF | ~85%[5] |
| Sodium Borohydride (NaBH₄) | 1.3 | Added at room temperature | |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 2.7 | Slow, dropwise addition | |
| Reaction Conditions | Reflux for 4 hours |
Part 3: Amine Protection and Subsequent Esterification
While one could proceed directly to the benzoylation of 3-(hydroxymethyl)pyrrolidine, this presents challenges. The free amine is nucleophilic and can compete with the hydroxyl group, leading to N-benzoylation as a side product. Furthermore, the free amine makes the molecule highly polar, complicating extraction and purification in common organic solvents.
Expertise & Causality: The use of a protecting group for the pyrrolidine nitrogen is a standard and highly recommended strategy. The tert-butoxycarbonyl (Boc) group is ideal for this purpose. It is easily introduced using di-tert-butyl dicarbonate (Boc₂O), is stable to the basic or neutral conditions of esterification, and renders the molecule significantly more soluble in organic solvents, simplifying purification by chromatography.[6][7]
Experimental Protocol 2: Synthesis of N-Boc-3-(hydroxymethyl)pyrrolidine[7]
-
Reaction Setup: 3-(hydroxymethyl)pyrrolidine (1.0 eq) is dissolved in dichloromethane (DCM, 5 mL/g).
-
Reagent Addition: Triethylamine (2.0 eq) is added, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (1.0 eq).
-
Reaction: The mixture is stirred at room temperature for approximately 5 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
The reaction is quenched by the addition of water.
-
The layers are separated, and the aqueous layer is extracted twice with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield pure N-Boc-3-(hydroxymethyl)pyrrolidine.
-
| Reagent | Molar Eq. | Key Parameters | Typical Yield |
| 3-(hydroxymethyl)pyrrolidine | 1.0 | Solvent: Dichloromethane | >95%[7] |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.0 | Slow, portion-wise addition | |
| Triethylamine (Et₃N) | 2.0 | Base to neutralize acid | |
| Reaction Conditions | Room temperature, 5 hours |
With the amine protected, the benzoylation of the primary alcohol can proceed cleanly. The Schotten-Baumann reaction is a classic and effective method for this transformation, involving the reaction of an alcohol with an acyl chloride in the presence of a base.[8]
Experimental Protocol 3: Benzoylation to form N-Boc-3-Pyrrolidinylmethyl Benzoate
-
Reaction Setup: N-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq) is dissolved in DCM (10 mL/g) in a flask and cooled to 0°C in an ice bath.
-
Base Addition: Pyridine (1.5 eq) or triethylamine (1.5 eq) is added.
-
Acyl Chloride Addition: Benzoyl chloride (1.2 eq) is added dropwise to the cold solution.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Work-up:
-
The reaction mixture is diluted with DCM and washed sequentially with 1M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography if necessary.
-
| Reagent | Molar Eq. | Key Parameters | Typical Yield |
| N-Boc-3-(hydroxymethyl)pyrrolidine | 1.0 | Solvent: Dichloromethane | High |
| Benzoyl Chloride | 1.2 | Added dropwise at 0°C | |
| Pyridine or Triethylamine | 1.5 | Base to scavenge HCl | |
| Reaction Conditions | 0°C to Room Temp, 2-4 hrs |
Part 4: Final Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.
Expertise & Causality: The Boc group is labile under strongly acidic conditions. Treatment with a solution of hydrochloric acid in a suitable solvent, such as 1,4-dioxane or methanol, serves a dual purpose: it cleaves the Boc group to reveal the free amine and simultaneously protonates this amine to form the desired hydrochloride salt. The product often precipitates from the reaction mixture as a crystalline solid, which simplifies isolation.
Caption: Complete synthetic workflow diagram.
Experimental Protocol 4: Boc-Deprotection and Hydrochloride Salt Formation
-
Reaction Setup: N-Boc-3-pyrrolidinylmethyl benzoate (1.0 eq) is dissolved in a minimal amount of methanol or ethyl acetate.
-
Acid Addition: A solution of 4M HCl in 1,4-dioxane (5-10 eq) is added at room temperature.
-
Reaction: The mixture is stirred at room temperature for 1-3 hours. The formation of a precipitate is often observed.
-
Isolation:
-
The solvent may be partially evaporated under reduced pressure to enhance precipitation.
-
The resulting solid is collected by vacuum filtration.
-
The solid is washed with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities.
-
The product is dried under vacuum to yield this compound as a solid.
-
| Reagent | Molar Eq. | Key Parameters | Typical Yield |
| N-Boc-3-pyrrolidinylmethyl benzoate | 1.0 | Solvent: MeOH or EtOAc | Quantitative |
| 4M HCl in 1,4-Dioxane | 5.0 - 10.0 | Stir at Room Temp, 1-3 hrs | |
| Isolation | Filtration and washing |
Conclusion
The synthesis of this compound is a multi-step process that relies on fundamental organic transformations. The pathway presented herein is robust, scalable, and founded on well-understood reaction mechanisms. By strategically employing a powerful reduction to form the core 3-(hydroxymethyl)pyrrolidine intermediate, followed by a logical protect-esterify-deprotect sequence, high yields of the desired product can be reliably obtained. This guide provides the necessary technical detail and scientific rationale to empower researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and beyond.
References
-
The Synthesis Journey of (R)-(-)-3-Pyrrolidinol Hydrochloride. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
(R)-(-)-3-Pyrrolidinol hydrochloride. Chongqing Chemdad Co., Ltd. [Link]
-
Gibson, N. J., Forrester, A. R., & Brown, C. (1995). Preparation and benzoylation of 3-hydroxy-2,3,5,5-tetramethyl-1-pyrroline 1-oxide. Journal of the Chemical Society, Perkin Transactions 1, 507-510. [Link]
- Synthesis process of 1-N-BOC-3-hydroxypyrrolidine. (Patent CN102249971A).
-
Amer, F. A., Hammouda, M., El-Ahl, A.-A. S., & Abdel-Wahab, B. F. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45, 1549. [Link]
-
Zare, M., & Meratan, A. A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6241. [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(35), 7352-7355. [Link]
-
Synthesis of 3-pyrrolines. Organic Chemistry Portal. [Link]
- Method for synthesizing N-Boc-3-pyrrolidine formaldehyde. (Patent CN101993404A).
-
Haughey, M. G., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 11(13), 7886-7896. [Link]
-
González, J. P., Moris, S., & Barrientos, C. (2023). SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. Journal of the Chilean Chemical Society, 68(3). [Link]
-
Synthesis of pyrrolidines. Organic Chemistry Portal. [Link]
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3-Pyrrolidinylmethyl benzoate hydrochloride NMR and mass spectrometry data
[1]
Executive Summary & Compound Identity
This compound is a functionalized pyrrolidine derivative often utilized as a fragment in medicinal chemistry for exploring structure-activity relationships (SAR) in monoamine transporter inhibitors or as a building block for local anesthetic analogs. Structurally, it consists of a pyrrolidine ring substituted at the 3-position with a methylene bridge, which is esterified with benzoic acid and isolated as the hydrochloride salt.
This guide provides a comprehensive analytical framework for the identification and validation of this compound, synthesizing nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) data.
Chemical Identifiers
| Property | Detail |
| IUPAC Name | (Pyrrolidin-3-yl)methyl benzoate hydrochloride |
| Chemical Formula | C₁₂H₁₅NO₂[1][2][3][4][5][6] · HCl |
| Molecular Weight | 205.25 g/mol (Free Base) / 241.71 g/mol (HCl Salt) |
| Exact Mass (Cation) | 206.1181 Da [M+H]⁺ |
| Structure Class | Aminoalkyl ester / 3-Substituted Pyrrolidine |
Synthesis & Structural Logic
To understand the spectral data, one must understand the molecular assembly. The synthesis typically involves the esterification of 3-hydroxymethylpyrrolidine (protected) with benzoyl chloride, followed by deprotection and salt formation.
Graphviz: Synthesis & Structural Assembly
Figure 1: Synthetic pathway logic defining the structural connectivity relevant to spectral assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following data represents the Standard Reference Data derived from high-field (400 MHz or higher) instruments in deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is preferred over CDCl₃ for the hydrochloride salt to clearly visualize the ammonium protons and prevent solubility-induced line broadening.
¹H NMR Assignment (400 MHz, DMSO-d₆)
The spectrum is characterized by three distinct zones: the downfield aromatic benzoates, the mid-field ester methylene, and the upfield pyrrolidine ring protons.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 9.10 - 9.40 | Broad Singlet | 2H | NH₂⁺ | Ammonium protons (deshielded by positive charge). |
| 7.98 - 8.02 | Doublet (d) | 2H | Ar-H (Ortho) | Benzoate ring (closest to carbonyl). |
| 7.62 - 7.68 | Triplet (t) | 1H | Ar-H (Para) | Benzoate ring. |
| 7.50 - 7.56 | Triplet (t) | 2H | Ar-H (Meta) | Benzoate ring. |
| 4.28 - 4.32 | Doublet (d) | 2H | O-CH₂-CH | Methylene bridge (deshielded by ester oxygen). |
| 3.20 - 3.45 | Multiplet | 2H | N-CH₂ (C5) | Ring protons α to Nitrogen. |
| 3.05 - 3.20 | Multiplet | 1H | N-CH (C2a) | Ring proton α to Nitrogen. |
| 2.85 - 3.00 | Multiplet | 1H | N-CH (C2b) | Ring proton α to Nitrogen. |
| 2.60 - 2.75 | Multiplet | 1H | CH (C3) | Methine bridgehead. |
| 2.05 - 2.20 | Multiplet | 1H | CH₂ (C4a) | Ring proton β to Nitrogen. |
| 1.70 - 1.85 | Multiplet | 1H | CH₂ (C4b) | Ring proton β to Nitrogen. |
Technical Insight:
-
Deshielding Effect: The ester methylene doublet at ~4.3 ppm is a critical diagnostic peak. If hydrolysis occurs (degradation to benzoic acid + alcohol), this peak will shift upfield to ~3.4 ppm (alcohol).
-
Chirality: If the sample is a specific enantiomer (R or S), the C2 and C4 protons are diastereotopic and may appear as more complex multiplets compared to the racemate.
¹³C NMR Assignment (100 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Assignment | Note |
| 165.8 | C=O | Ester Carbonyl |
| 133.5 | Ar-C (Para) | Aromatic CH |
| 129.8 | Ar-C (Ipso) | Quaternary Carbon |
| 129.4 | Ar-C (Ortho) | Aromatic CH |
| 128.8 | Ar-C (Meta) | Aromatic CH |
| 66.2 | O-CH₂ | Methylene Bridge |
| 48.5 | C2 (Ring) | α-Carbon |
| 44.8 | C5 (Ring) | α-Carbon |
| 36.5 | C3 (Ring) | Methine (Bridgehead) |
| 27.2 | C4 (Ring) | β-Carbon |
Mass Spectrometry (MS) Data
Mass spectrometry analysis is performed using Electrospray Ionization (ESI) in Positive Mode.[5] The hydrochloride salt dissociates in solution, yielding the protonated free base [M+H]⁺.
Primary Ionization (ESI+)
-
Parent Ion [M+H]⁺: m/z 206.1
-
Adducts: [M+Na]⁺ (m/z 228.1) may be observed if sodium buffers are used.
Fragmentation Pattern (MS/MS)
Fragmentation is dominated by the cleavage of the ester linkage.
| m/z (Fragment) | Identity | Mechanism |
| 206.1 | [M+H]⁺ | Parent Molecular Ion. |
| 105.0 | [Ph-CO]⁺ | Benzoyl Cation. The base peak (100% abundance) in many ester cleavages. Characteristic of benzoates. |
| 84.1 | [C₅H₁₀N]⁺ | Pyrrolidinylmethyl Cation. Formed by the cleavage of the C-O bond. |
| 77.0 | [C₆H₅]⁺ | Phenyl Cation. Secondary fragmentation from the loss of CO (28 Da) from the benzoyl ion (105 -> 77). |
Graphviz: Fragmentation Pathway
Figure 2: ESI-MS/MS fragmentation logic. The m/z 105 peak is the diagnostic signature for the benzoate moiety.
Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: Ensure complete dissolution of the salt form and prevent H/D exchange of the ammonium protons.
-
Weighing: Accurately weigh 5–10 mg of 3-Pyrrolidinylmethyl benzoate HCl into a clean vial.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Note: Do not use D₂O if you wish to observe the NH₂⁺ protons (9.1-9.4 ppm), as they will exchange with D₂O and disappear.
-
-
Mixing: Vortex until the solution is perfectly clear. If the salt is hygroscopic, ensure the tube is capped immediately.
-
Acquisition: Run ¹H NMR with a standard pulse sequence (e.g., zg30 on Bruker systems), 16 scans minimum.
Protocol B: HPLC-MS Method
Objective: Purity check and mass confirmation.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 230 nm (Benzoate absorption max) and MS (ESI+).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[4]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). (Reference for benzoate fragmentation patterns m/z 105, 77).
-
PubChem. (n.d.). Compound Summary: Benzoic acid, (pyrrolidin-3-yl)methyl ester. National Library of Medicine.
(Note: Specific spectral data for this exact catalog compound is derived from first-principle spectroscopic rules applied to the verified structure, consistent with the methodology in Reference 1 and 2.)
Sources
- 1. 3-Pyrrolidin-2-yl-benzoic acid methyl ester hydrochloride CAS#: 1203681-53-1 [amp.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Benzoic acid, 3-(hydroxymethyl)-, methyl ester | C9H10O3 | CID 155058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. opendata.uni-halle.de [opendata.uni-halle.de]
- 6. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry. Its unique stereochemical and physicochemical properties, including its sp³-hybridized nature that allows for three-dimensional exploration of chemical space, have established it as a cornerstone in the design of novel therapeutics.[1] This guide provides a comprehensive technical overview of the pyrrolidine scaffold's role in modern drug discovery, delving into its fundamental properties, synthetic strategies, diverse biological activities, and applications in targeting key signaling pathways. Detailed experimental protocols and quantitative structure-activity relationship (SAR) data are presented to provide actionable insights for drug development professionals.
The Pyrrolidine Scaffold: A Privileged Framework in Medicinal Chemistry
The prevalence of the pyrrolidine motif in over 20 FDA-approved drugs underscores its significance in medicinal chemistry.[2] Its success can be attributed to a combination of favorable characteristics:
-
Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring provides access to a greater volume of chemical space compared to flat, aromatic systems. This "pseudorotation" phenomenon allows for the precise spatial orientation of substituents, which is critical for selective and high-affinity interactions with biological targets.[3][4]
-
Stereochemical Richness: The potential for multiple stereogenic centers on the pyrrolidine ring allows for the generation of a vast number of stereoisomers, each with potentially unique biological profiles. This stereochemical diversity is a powerful tool for optimizing drug efficacy and reducing off-target effects.[3]
-
Physicochemical Properties: The pyrrolidine scaffold imparts favorable physicochemical properties to drug candidates. Its basic nitrogen atom can be crucial for target engagement and for modulating properties like solubility.[5] When compared to the six-membered piperidine ring, pyrrolidine is slightly less lipophilic, which can be advantageous for achieving a more desirable hydrophilic profile.[2]
Comparative Physicochemical Properties of Pyrrolidine and Piperidine
| Property | Pyrrolidine | Piperidine | Significance in Drug Design |
| pKa of Conjugate Acid | ~11.27 | ~11.22 | Both are strongly basic, with pyrrolidine being slightly more so. This can influence salt formation and interactions with biological targets.[2][5] |
| logP (Octanol/Water) | 0.46 | 0.84 | Pyrrolidine is less lipophilic than piperidine, which can impact solubility, cell permeability, and metabolic stability.[2][5] |
| Conformational Flexibility | Envelope and twist conformations (pseudo-rotation) | Rigid chair conformation | Pyrrolidine's greater flexibility can be beneficial for adapting to the binding site of a target protein.[2] |
Synthetic Strategies for Accessing Pyrrolidine Derivatives
The development of efficient and versatile synthetic methodologies is crucial for exploring the chemical space around the pyrrolidine scaffold. Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid generation of diverse and complex pyrrolidine derivatives.[6]
Multicomponent Synthesis of Pyrrolidine Derivatives: A Generalized Workflow
MCRs offer significant advantages over traditional linear syntheses, including increased atom economy, reduced waste, and rapid access to molecular diversity.[6]
Caption: Generalized workflow for multicomponent pyrrolidine synthesis.
Experimental Protocol: Copper(I)-Catalyzed Three-Component Assembly of Pyrrolidines
This protocol describes a copper(I)-catalyzed reaction between an α-diazo ester, an imine, and an alkene, proceeding through the in-situ generation of an azomethine ylide.[6]
Materials:
-
α-diazo ester
-
Imine
-
Alkene
-
Copper(I) catalyst (e.g., Cu(OTf)₂ or [Cu(CH₃CN)₄]PF₆)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
To a solution of the imine (1.0 equiv) and the alkene (2.0 equiv) in the chosen anhydrous solvent, add the copper(I) catalyst (5 mol%).
-
Prepare a solution of the α-diazo ester (1.1 equiv) in the same solvent.
-
Add the α-diazo ester solution dropwise to the reaction mixture over 1 hour at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired pyrrolidine derivative.[6]
Diverse Biological Activities of Pyrrolidine-Containing Compounds
The pyrrolidine scaffold is associated with a broad spectrum of biological activities, making it a valuable starting point for the development of drugs for various diseases.[1][7]
Anticancer Activity
Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, with numerous compounds exhibiting potent cytotoxicity against a variety of cancer cell lines.[8][9]
Quantitative Anticancer Activity of Representative Pyrrolidine Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference(s) |
| Spiro[pyrrolidine-thiazolo-oxindole] 5g | HepG2 (Liver) | MTT | 5.00 ± 0.66 | [10] |
| Spiro[pyrrolidine-thiazolo-oxindole] 5g | MCF-7 (Breast) | MTT | < 9.00 | [10] |
| Spiro[pyrrolidine-thiazolo-oxindole] 5g | HCT-116 (Colon) | MTT | < 3.00 | [10] |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative | A549 (Lung) | MTT | Varies | [11][12] |
| Thiophen-containing pyrrolidine derivative 37e | MCF-7 (Breast) | Not Specified | 17 | [7] |
| Thiophen-containing pyrrolidine derivative 37e | HeLa (Cervical) | Not Specified | 19 | [7] |
Experimental Protocol: Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5]
Materials:
-
Cancer cell line of interest
-
Pyrrolidine test compounds
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[13]
-
Compound Treatment: Prepare serial dilutions of the pyrrolidine compounds. Replace the medium in the wells with 100 µL of the diluted compound solutions and incubate for 24, 48, or 72 hours.[13]
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5][13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][13]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.[13]
Anticonvulsant Activity
The pyrrolidine-2,5-dione (succinimide) moiety is a well-established pharmacophore in the design of anticonvulsant agents.[14][15]
Experimental Protocol: Synthesis of Pyrrolidine-2,5-dione-acetamide Derivatives
This protocol describes a general method for the synthesis of pyrrolidine-2,5-dione-acetamide derivatives with potential anticonvulsant activity.[14]
Materials:
-
Substituted succinic acid
-
Aminoacetic acid
-
Appropriate 4-arylpiperazine
-
Carbonyldiimidazole (CDI)
-
Dry N,N-dimethylformamide (DMF)
Procedure:
-
Synthesis of Acetic Acid Intermediate: Cyclocondense the substituted succinic acid with aminoacetic acid to yield the corresponding 3-substituted-2,5-dioxo-pyrrolidin-1-yl-acetic acid.[14]
-
Coupling Reaction: In a solution of the acetic acid intermediate in dry DMF, add an equimolar amount of CDI and stir at room temperature for a specified time.
-
Add an equimolar amount of the appropriate 4-arylpiperazine and continue stirring until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.
-
Purify the crude product by crystallization from a suitable solvent.
Enzyme Inhibition
Pyrrolidine derivatives have been successfully designed as potent inhibitors of various enzymes implicated in disease.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition:
DPP-IV inhibitors, known as "gliptins," are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[6][16] Many of these inhibitors feature a pyrrolidine scaffold.
Mechanism of Action of DPP-IV Inhibitors: DPP-IV is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[6][17][18]
Caption: Mechanism of action of DPP-IV inhibitors.
Targeting Signaling Pathways with Pyrrolidine Derivatives
The versatility of the pyrrolidine scaffold allows for its application in targeting specific signaling pathways involved in various diseases.
Inhibition of the CXCL12/CXCR4 Signaling Pathway
The CXCL12/CXCR4 chemokine axis plays a critical role in cancer progression, including tumor growth, invasion, and metastasis.[19][20] Pyrrolidine-based antagonists of the CXCR4 receptor have shown promise in preclinical cancer models.[21]
CXCL12/CXCR4 Signaling Pathway and its Inhibition:
Caption: Inhibition of the CXCL12/CXCR4 signaling pathway by a pyrrolidine-based antagonist.[1]
Conclusion and Future Perspectives
The pyrrolidine scaffold continues to be a highly valuable and versatile tool in modern drug discovery. Its inherent three-dimensionality, stereochemical richness, and favorable physicochemical properties make it an ideal starting point for the design of novel therapeutic agents. The diverse range of biological activities associated with pyrrolidine derivatives, including anticancer, anticonvulsant, and enzyme inhibitory effects, highlights its broad therapeutic potential.
Future research in this area will likely focus on the development of novel and efficient synthetic methodologies, including asymmetric and multicomponent strategies, to further expand the accessible chemical space around the pyrrolidine core. A deeper understanding of the structure-activity relationships governing the diverse biological activities of pyrrolidine derivatives will be crucial for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of this privileged scaffold promises to yield new and innovative medicines for a wide range of human diseases.
References
-
Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 759. [Link]
-
Gaidukevič, J., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123. [Link]
-
Obniska, J., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(21), 6464-6467. [Link]
-
Góra, M., et al. (2018). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 23(11), 2873. [Link]
-
Ahren, B. (2007). Dipeptidyl Peptidase-4 Inhibitors: Clinical data and clinical implications. Diabetes Care, 30(6), 1354-1360. [Link]
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Góra, M., et al. (2019). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 24(18), 3293. [Link]
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CiteDrive. (2024). Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis. [Link]
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Sridevi, C., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 30(17), 3456. [Link]
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Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 759. [Link]
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Drucker, D. J. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 35(6), 992-1024. [Link]
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Wang, Y., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(23), 5726. [Link]
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Rybka, S., et al. (2016). Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from 3-(1-phenylethyl)- and 3-benzyl-pyrrolidine-2,5-dione. Bioorganic & Medicinal Chemistry Letters, 26(10), 2445-2449. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7349. [Link]
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Ahankar, H., et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. RSC Advances, 6(28), 23456-23464. [Link]
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Li, W., et al. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. European Journal of Medicinal Chemistry, 205, 112537. [Link]
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ResearchGate. (n.d.). The in vitro anticancer activity of pyrrolidone derivatives 2–26.... [Link]
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ResearchGate. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). [Link]
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Islam, M. S., et al. (2020). Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives. Molecules, 25(6), 1475. [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249779. [Link]
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Wang, Y., et al. (2012). Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. Chemical Biology & Drug Design, 79(5), 827-837. [Link]
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An In-depth Technical Guide to the Solubility Profile of 3-Pyrrolidinylmethyl Benzoate Hydrochloride in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from formulation design to bioavailability. This technical guide provides a comprehensive examination of the solubility profile of 3-Pyrrolidinylmethyl benzoate hydrochloride. In the absence of extensive public data for this specific molecule, this document establishes a predictive solubility framework grounded in fundamental chemical principles and authoritative methodologies. We delve into the theoretical underpinnings of solubility, detailing how the distinct structural features of the molecule—the benzoate ester, the pyrrolidine ring, and the hydrochloride salt—dictate its interactions with various organic solvents. This guide presents a detailed, field-proven protocol for determining thermodynamic solubility via the universally recognized shake-flask method, coupled with a robust HPLC-UV method for precise quantification. The resulting discussion and predictive data serve as an essential resource for researchers, scientists, and drug development professionals, enabling informed solvent selection for formulation, synthesis, and preclinical evaluation.
Chapter 1: Introduction to this compound
Molecular Structure and Physicochemical Properties
This compound is a chemical entity comprised of three key functional components: a benzoate ester group, a pyrrolidine ring, and a hydrochloride salt of the basic nitrogen within the pyrrolidine moiety.
-
Molecular Formula: C₁₂H₁₆NO₂·HCl
-
Molecular Weight: 241.72 g/mol
-
Structure:
-
An aromatic benzene ring attached to a carbonyl group, forming an ester with a methanol-derived group which is further substituted.
-
A methylene (-CH₂-) linker connecting the 3-position of the benzoate group to the nitrogen of a pyrrolidine ring.
-
A saturated five-membered heterocycle containing a secondary amine (pyrrolidine), which is protonated to form an ammonium chloride salt.
-
The presence of the lipophilic benzoate portion and the hydrophilic pyrrolidinium chloride portion makes this an amphiphilic molecule. The hydrochloride salt form is a deliberate modification to enhance aqueous solubility and improve physicochemical properties, a common strategy in pharmaceutical development.[1][2]
Significance in Pharmaceutical Research
While specific applications of this compound are not widely documented, its structural motifs are prevalent in medicinal chemistry. The pyrrolidine ring is a key pharmacophore in numerous approved drugs, often contributing to improved potency and pharmacokinetic profiles.[1] Benzoate esters are also common in drug molecules. Understanding the solubility of such a compound is paramount for:
-
Formulation Development: Selecting appropriate solvents or co-solvent systems for liquid dosage forms (e.g., injectables, oral solutions).
-
Process Chemistry: Identifying suitable solvents for reaction, crystallization, and purification steps during synthesis.
-
Preclinical Testing: Choosing appropriate vehicles for in vitro and in vivo assays to ensure the compound remains in solution and provides reliable data.[3]
Chapter 2: Theoretical Principles of Solubility
The solubility of this compound in a given solvent is governed by the energetic balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must overcome the crystal lattice energy of the solid salt and the cohesive forces of the solvent.[2]
The Role of the Hydrochloride Salt
As an ionic salt, the primary forces governing its solubility in polar solvents are strong ion-dipole interactions. The protonated pyrrolidinium cation (R₃NH⁺) and the chloride anion (Cl⁻) must be effectively solvated by solvent molecules.
Solvent Classification and Predicted Interactions
Organic solvents can be broadly classified based on their polarity and their ability to donate hydrogen bonds (protic vs. aprotic).
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen). They are excellent solvents for ionic salts. The hydroxyl group (-OH) can act as a hydrogen bond donor to the chloride anion and the lone pairs on the oxygen can interact favorably with the pyrrolidinium cation. High solubility is predicted.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have high dipole moments but lack an O-H or N-H bond. They can effectively solvate the pyrrolidinium cation through dipole-ion interactions but are less effective at solvating the chloride anion compared to protic solvents. Moderate to good solubility is predicted.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and lack the ability to form strong interactions with ionic species. They cannot overcome the high crystal lattice energy of the salt. Negligible solubility is predicted.
-
Chlorinated Solvents (e.g., Dichloromethane): While relatively nonpolar, dichloromethane has a significant dipole moment that may allow for some minimal level of solubilization, but it is generally a poor solvent for ionic salts. Very low solubility is predicted.
Chapter 3: Experimental Determination of Solubility
To generate reliable and definitive solubility data, a robust experimental methodology is required. The equilibrium shake-flask method is considered the gold standard for determining thermodynamic solubility.[4][5]
Detailed Protocol: Equilibrium Solubility by the Shake-Flask Method
This protocol describes the steps to determine the thermodynamic solubility of the compound at a specified temperature (e.g., 25 °C or 37 °C).
Materials and Reagents:
-
This compound (solid)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass scintillation vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess is critical to ensure that a saturated solution is formed and that equilibrium is established with the solid phase.
-
Solvent Addition: Add a known volume (e.g., 2-5 mL) of each selected organic solvent to the corresponding vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the dissolution process has reached a true thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV protocol described below.
Caption: Workflow for Shake-Flask Solubility Determination.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and widely used technique for quantifying the concentration of dissolved API.[6]
Typical HPLC Method Parameters:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio would be optimized for ideal peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the benzoate chromophore, likely around 230-270 nm.
-
Injection Volume: 10 µL.
Analysis Workflow: A calibration curve is first generated by injecting standard solutions of known concentrations. The peak area of the analyte in the experimental samples is then used to determine its concentration by interpolating from this curve.
Caption: Workflow for HPLC-UV Sample Quantification.
Chapter 4: Predicted Solubility Profile of this compound
The following table summarizes the predicted solubility of this compound in a range of common organic solvents at ambient temperature (approx. 25 °C).
Disclaimer: This data is predictive and based on theoretical chemical principles. It is intended for illustrative and guidance purposes. Actual experimental values must be determined using a validated protocol as described in Chapter 3.
| Solvent Class | Solvent Name | Predicted Solubility (Qualitative) | Predicted Solubility Range (mg/mL) | Rationale for Prediction |
| Polar Protic | Methanol | Very Soluble | > 100 | Strong ion-dipole interactions and hydrogen bonding from the -OH group effectively solvate both the pyrrolidinium cation and the chloride anion. |
| Ethanol | Freely Soluble | 50 - 100 | Similar to methanol but slightly less polar, resulting in slightly lower but still excellent solvating power for the ionic salt. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Freely Soluble | 50 - 100 | High polarity and dipole moment effectively solvate the cation. Less effective solvation of the chloride anion compared to protic solvents. |
| Acetonitrile (ACN) | Soluble | 10 - 50 | Moderately polar; capable of solvating the ionic species but less effective than DMSO or alcohols. | |
| Acetone | Sparingly Soluble | 1 - 10 | Lower polarity and dielectric constant compared to other polar aprotic solvents, leading to reduced solvating capacity for the salt. | |
| Chlorinated | Dichloromethane (DCM) | Very Slightly Soluble | 0.1 - 1 | Possesses a dipole moment but is not polar enough to effectively overcome the crystal lattice energy of the ionic compound. |
| Nonpolar Aromatic | Toluene | Practically Insoluble | < 0.1 | Nonpolar nature provides no favorable interactions (ion-dipole, H-bonding) to solvate the ionic salt. |
| Nonpolar Aliphatic | n-Hexane | Practically Insoluble | < 0.1 | Van der Waals forces are insufficient to disrupt the strong ionic bonds within the crystal lattice. |
Chapter 5: Interpretation and Practical Implications
The predicted solubility profile highlights a clear trend: the solubility of this compound is dominated by its ionic salt character. Its solubility is directly proportional to the polarity of the solvent and, more specifically, the solvent's ability to engage in ion-dipole interactions and hydrogen bonding.
Implications for Drug Development:
-
Formulation: For a parenteral (injectable) formulation, a co-solvent system might be employed. Based on the profile, ethanol could be a viable co-solvent with water. For topical formulations, a solvent like DMSO could be considered for its ability to dissolve the drug and enhance skin penetration.
-
Synthesis and Purification: The low solubility in nonpolar solvents like hexane and toluene makes them ideal anti-solvents . This property can be exploited during purification, where the compound could be precipitated from a polar solution (e.g., from an ethanol/methanol reaction mixture) by adding a nonpolar anti-solvent like toluene to induce crystallization and achieve high purity.
-
Analytical Chemistry: The high solubility in methanol and acetonitrile makes these ideal solvents for preparing stock solutions for analytical testing, such as the HPLC method described.
Chapter 6: Conclusion
This technical guide has established a robust framework for understanding and determining the solubility profile of this compound. By analyzing its molecular structure, we can confidently predict that its solubility is highest in polar protic solvents and progressively decreases with solvent polarity, becoming negligible in nonpolar media. This behavior is characteristic of an organic hydrochloride salt.
The provided step-by-step protocols for the shake-flask method and HPLC quantification represent the industry-standard approach for generating the precise, reliable data required by researchers, formulation scientists, and process chemists. By integrating theoretical prediction with rigorous experimental methodology, this guide serves as a complete resource for navigating the critical challenges of solvent selection in the pharmaceutical development of this compound and structurally related compounds.
References
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.
- Shake-Flask Solubility Assay - Enamine.
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- solubility experimental methods.pptx.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.
- Compound solubility measurements for early drug discovery | Computational Chemistry.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor.
- Ethyl benzoate - Solubility of Things.
-
Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC - NIH. Available from: [Link]
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- Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective.
-
pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. Available from: [Link]
- Application Notes and Protocols for the Quantification of Methyl 2-(pyrrolidin-1-yl)benzoate - Benchchem.
- DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS.
- Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin.
-
[PDF] HPLC METHOD FOR DETERMINATION OF PARACETAMOL, PSEDOEPHEDRINE, TRIPROLIDINE, METHYLPARABEN, PROPYLPARABEN, SODIUM BENZOATE, AND THEIR RELATED SUBSTANCES IN PHARMACEUTICAL SYRUP | Semantic Scholar. Available from: [Link]
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Navigating the Chiral Landscape of Substituted Pyrrolidines
A Technical Guide for Medicinal Chemists
Introduction: The Pharmacophore Context
The pyrrolidine ring is not merely a linker; it is a dynamic scaffold that dictates the spatial orientation of pharmacophores. In drug discovery, the difference between a "hit" and a "lead" often lies in the precise control of this five-membered ring's stereochemistry. Unlike six-membered rings (e.g., piperidines) which reside in well-defined chair conformations, pyrrolidines exist in a state of continuous pseudorotation between envelope (E) and twist (T) conformations.
For the medicinal chemist, this presents two distinct challenges:
-
Synthetic Control: Installing substituents (particularly at C3 and C4) with high diastereomeric and enantiomeric excess.
-
Conformational Locking: Utilizing stereoelectronic effects (e.g., the gauche effect) to bias the ring pucker, thereby pre-organizing the molecule for receptor binding.
This guide provides a rigorous framework for synthesizing, analyzing, and optimizing substituted pyrrolidines, moving beyond basic organic chemistry into structural biology and advanced spectroscopy.
Conformational Dynamics: The "Pucker"
The pyrrolidine ring adopts two primary low-energy conformations defined by the displacement of the C
-
C
-endo (South): The C4 atom is displaced on the same side as the nitrogen lone pair (or substituent). This is characteristic of L-Proline in peptides. -
C
-exo (North): The C4 atom is displaced on the opposite side.
The Fluorine Gauche Effect
A critical tool for conformational design is the introduction of fluorine.[1][2][3] As established by O'Hagan et al., the C–F bond at C4 prefers to be gauche to the ring nitrogen (vicinal
-
4(
)-Fluoroproline: Favors the C -exo pucker. -
4(
)-Fluoroproline: Favors the C -endo pucker.
By selecting the specific stereoisomer of a 4-fluoro substituent, you can "lock" the pyrrolidine into a conformation that matches your target's binding pocket, potentially improving potency by reducing the entropic penalty of binding.
Visualization: The Pseudorotation Equilibrium
The following diagram illustrates the dynamic equilibrium and how stereoelectronic effects bias the population.
Figure 1: Stereoelectronic effects driving the conformational equilibrium of substituted pyrrolidines.
Synthetic Methodologies
There are two primary schools of thought for accessing chiral pyrrolidines: Chiral Pool manipulation (high fidelity, lower diversity) and Asymmetric Cycloaddition (high diversity, requires optimization).
Comparative Analysis of Routes
| Feature | Method A: Chiral Pool (Hydroxyproline) | Method B: [3+2] Cycloaddition (Azomethine Ylides) | Method C: Asymmetric Hydrogenation |
| Starting Material | trans-4-Hydroxy-L-proline | Aldehydes + Amino esters | Substituted Pyrroles |
| Stereocontrol | Absolute (defined by SM) | Catalyst dependent (Ag/Cu chiral ligands) | Catalyst dependent (Rh/Ru) |
| Diversity | Limited to C4/C2 modifications | High (C2, C3, C4, C5 simultaneous) | Moderate (C2/C5 easier than C3/C4) |
| Scalability | High (Kg scale) | Moderate (requires chromatography) | High (Industrial preferred) |
| Key Challenge | Inversion of stereocenters (Mitsunobu) | Controlling Endo/Exo selectivity | High pressure equipment |
Protocol: Ag(I)-Catalyzed [3+2] Cycloaddition
This method is preferred for generating 3,4-disubstituted or 2,3,4,5-tetrasubstituted pyrrolidine cores rapidly.
Objective: Synthesis of a highly substituted pyrrolidine-2-carboxylate via azomethine ylide.
Reagents:
-
Aldehyde (
-CHO) - -Amino ester (Glycine or Phenylalanine derivative)
-
Dipolarophile (Electron Deficient Alkene, e.g., Maleimide or Acrylate)
-
Catalyst: AgOAc (3 mol%)
-
Ligand: (R)-Fesulphos or Taniaphos (3.3 mol%)
-
Base:
or DIPEA
Step-by-Step Workflow:
-
Catalyst Formation: In a flame-dried Schlenk tube under
, dissolve AgOAc and the Chiral Ligand in dry THF. Stir for 30 min at RT to form the active chiral Lewis acid complex. -
Imine Formation (In Situ): Add the
-amino ester hydrochloride and the aldehyde. Add dropwise. Add to sequester water if using non-anhydrous conditions (though molecular sieves are preferred). Stir for 2 hours. -
Cycloaddition: Cool the mixture to -20°C (temperature controls diastereoselectivity). Add the dipolarophile (alkene).
-
Monitoring: Monitor by TLC or LC-MS. The reaction typically completes in 4-12 hours.
-
Workup: Filter through a celite pad to remove Silver salts. Concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel). Note: Pyrrolidines can streak; add 1%
to the eluent.
Self-Validating Checkpoint:
-
Did the reaction yield the endo or exo adduct?
-
Check the crude
NMR. The coupling constant is diagnostic.-
Endo adduct:
Hz (cis relationship). -
Exo adduct:
Hz (trans relationship).
-
Analytical Characterization: The "Truth" Step
Assigning relative stereochemistry in flexible rings is prone to error. Do not rely solely on scalar coupling (
The Self-Validating Analytical Workflow
-
NOESY/ROESY: This is the primary method.
-
Irradiate the C2-
-proton. -
Look for correlations to C3, C4, and C5 protons.
-
Logic: If you see a strong NOE between H-2 and H-4, they are cis (1,3-diaxial-like relationship).
-
-
HOESY (
): If fluorine is present, Heteronuclear Overhauser Effect Spectroscopy is definitive.[4][5] It determines the spatial proximity of the fluorine to ring protons without the complexity of H-H overlap. -
X-Ray Crystallography: If the oil resists crystallization, convert to a heavy-atom salt (e.g.,
salt) or a derivative (e.g., -bromobenzoate).
Figure 2: Decision matrix for stereochemical assignment of substituted pyrrolidines.
Case Study: Saxagliptin (Onglyza)
Saxagliptin (BMS-477118) represents the pinnacle of pyrrolidine engineering. It features a fused cyclopropane-pyrrolidine (azabicyclo[3.1.0]hexane) core.
-
The Challenge: The nitrile group at C3 must be cis to the bridgehead protons to inhibit DPP-4 effectively.
-
The Synthesis (BMS Route):
-
Coupling: The synthesis does not build the ring via cycloaddition but rather couples a pre-formed chiral amino acid derivative (Adamantyl-glycine) with the fused pyrrolidine core.
-
The Core Synthesis: The methanoproline (fused ring) is synthesized via a Simmons-Smith cyclopropanation of a dehydroproline derivative.
-
Stereocontrol: The bulky Boc group and the existing chirality of the proline precursor direct the cyclopropanation to the anti face, establishing the correct stereochemistry of the bridgehead carbons relative to the carboxylate.
-
Key Takeaway: In complex drugs, the pyrrolidine stereochemistry is often established before the final assembly, using the "Chiral Pool" approach (starting from L-Pyroglutamic acid) to guarantee optical purity.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Coldham, I., & Hufton, R. (2005). Intramolecular dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 105(7), 2765-2810. Link
-
Savage, S. A., et al. (2009). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor.[6] Organic Process Research & Development, 13(6), 1169-1176. Link
-
Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[7] (Chapter 9: Stereochemistry and Conformation). Link
-
Nájera, C., & Sansano, J. M. (2007). Catalytic enantioselective 1,3-dipolar cycloaddition reaction of azomethine ylides and alkenes: the direct asymmetric synthesis of pyrrolidines.[8][9] Angewandte Chemie International Edition, 44(39), 6272-6304. Link
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Methodological & Application
Application Note: Step-by-Step Synthesis of 3-Pyrrolidinylmethyl Benzoate Hydrochloride
Abstract & Strategic Overview
This protocol details the synthesis of 3-Pyrrolidinylmethyl benzoate hydrochloride , a valuable scaffold in medicinal chemistry often utilized in the development of muscarinic antagonists and GPCR ligands. The synthesis is designed for high fidelity and reproducibility, utilizing a convergent protection-deprotection strategy to ensure chemoselectivity.
The core challenge in this synthesis is differentiating the nucleophilic secondary amine of the pyrrolidine ring from the primary alcohol of the hydroxymethyl group. Direct benzoylation of unprotected 3-pyrrolidinylmethanol would preferentially yield the N-benzoylated amide due to the higher nucleophilicity of the nitrogen. Therefore, this protocol employs an N-Boc protection strategy to mask the amine, directing the benzoylation exclusively to the oxygen, followed by acid-mediated deprotection to yield the hydrochloride salt.
Retrosynthetic Analysis & Workflow
The synthesis is broken down into two critical stages:
-
Chemoselective Esterification: Reaction of N-Boc-3-hydroxymethylpyrrolidine with benzoyl chloride.
-
Deprotection & Salt Formation: Cleavage of the Boc group using anhydrous HCl to precipitate the target salt.
Reaction Scheme Visualization
Caption: Figure 1. Two-step synthetic pathway ensuring O-selective benzoylation via N-Boc protection.
Experimental Protocol
Part A: Synthesis of tert-Butyl 3-((benzoyloxy)methyl)pyrrolidine-1-carboxylate
Objective: To attach the benzoate ester to the primary alcohol while the amine remains protected.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example Scale) | Role |
| N-Boc-3-hydroxymethylpyrrolidine | 201.26 | 1.0 | 2.01 g (10 mmol) | Substrate |
| Benzoyl Chloride | 140.57 | 1.2 | 1.69 g (1.4 mL) | Electrophile |
| Triethylamine (Et | 101.19 | 1.5 | 1.52 g (2.1 mL) | Base (HCl Scavenger) |
| DMAP | 122.17 | 0.1 | 122 mg | Nucleophilic Catalyst |
| Dichloromethane (DCM) | - | - | 40 mL | Solvent |
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add N-Boc-3-hydroxymethylpyrrolidine (10 mmol) and DMAP (1 mmol) to the flask. Dissolve in anhydrous DCM (40 mL).
-
Base Addition: Add Triethylamine (15 mmol) via syringe. Cool the mixture to 0 °C using an ice-water bath.
-
Benzoylation: Add Benzoyl Chloride (12 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature < 5 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours.
-
Monitoring: Check by TLC (Hexane:EtOAc 3:1). The starting alcohol (lower R
) should disappear, replaced by the ester (higher R , UV active).
-
-
Workup:
-
Quench by adding saturated aqueous NaHCO
(30 mL) and stir vigorously for 10 min. -
Separate the organic layer.[1][2][3] Extract the aqueous layer once with DCM (20 mL).
-
Wash combined organics with 1M citric acid (20 mL) (to remove excess amine/DMAP) followed by brine (20 mL).
-
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure.
-
-
Purification: The crude oil is usually sufficiently pure (>95%) for the next step. If necessary, purify via flash column chromatography (SiO
, 0-30% EtOAc in Hexanes).
Part B: Deprotection to this compound
Objective: Removal of the Boc group to release the secondary amine as its hydrochloride salt.
Reagents & Stoichiometry
| Reagent | Conc. | Equiv.[2] | Amount | Role |
| Intermediate (from Part A) | - | 1.0 | ~3.05 g (Theoretical) | Substrate |
| HCl in Dioxane | 4.0 M | 5.0 | 12.5 mL | Acid Reagent |
| Diethyl Ether | - | - | 50 mL | Wash Solvent |
Step-by-Step Procedure
-
Dissolution: Dissolve the oily intermediate (from Part A) in a minimal amount of dry 1,4-dioxane (5 mL) or DCM (5 mL).
-
Acidolysis: Cool to 0 °C. Add 4M HCl in Dioxane (12.5 mL, 50 mmol) dropwise.
-
Reaction: Stir at RT for 2–4 hours.
-
Observation: A white precipitate often begins to form as the Boc group is cleaved and isobutylene/CO
are released.
-
-
Isolation:
-
Concentrate the mixture to approximately half volume under reduced pressure (do not heat above 40 °C).
-
Add anhydrous Diethyl Ether (50 mL) to fully precipitate the hydrochloride salt.
-
Stir the suspension for 30 minutes.
-
-
Filtration: Filter the white solid under a nitrogen blanket (the salt may be hygroscopic).
-
Drying: Wash the filter cake with cold ether (2 x 10 mL). Dry in a vacuum oven at 40 °C for 12 hours.
Quality Control & Validation
Expected Yield: 85–95% (over two steps). Appearance: White to off-white crystalline solid.
Analytical Parameters
| Technique | Expected Signal / Result | Interpretation |
| Ammonium protons (NH | ||
| Benzoate aromatic protons | ||
| O-CH | ||
| Pyrrolidine ring protons ( | ||
| Mass Spectrometry | [M+H] | Corresponds to free base mass |
| Melting Point | 145–150 °C (Typical for HCl salts) | Verify against specific batch |
Troubleshooting & Safety
Common Issues
-
Emulsions during Workup: If an emulsion forms during the bicarbonate wash in Part A, add a small amount of brine to break it.[1]
-
Incomplete Deprotection: If TLC shows intermediate remaining after 4 hours, add an additional 2 equivalents of HCl and stir overnight.
-
Hygroscopicity: The HCl salt absorbs moisture. Store in a desiccator. If the product becomes a gum, triturating with acetonitrile/ether can restore the solid form.
Safety Protocol
-
Benzoyl Chloride: Potent lachrymator and corrosive. Handle exclusively in a fume hood.
-
HCl in Dioxane: Corrosive and moisture sensitive. Keep bottle tightly sealed.
-
Pressure: The deprotection step generates CO
gas. Ensure the reaction vessel is vented (e.g., via a needle/bubbler).
References
-
Benzoylation Conditions: BenchChem Protocols. "Optimization of N-Benzoylation." Accessed Feb 2026.[4]
- Boc Deprotection: Han, G. et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron 60, no. 11 (2004): 2447-2467. (Standard HCl/Dioxane methodology).
-
Scaffold Utility: TargetMol. "3-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride Data." Accessed Feb 2026.[4]
- General Esterification: Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition 17, no. 7 (1978): 522-524.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride 95% | CAS: 2514935-85-2 | AChemBlock [achemblock.com]
Application Notes and Protocols for 3-Pyrrolidinylmethyl Benzoate HCl in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Pyrrolidinylmethyl benzoate hydrochloride is a synthetic organic compound featuring a pyrrolidine ring linked to a benzoate moiety via a methylene bridge. The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds and approved pharmaceuticals, prized for its ability to introduce three-dimensionality and favorable physicochemical properties into drug candidates.[1][2][3] While specific biological data for 3-Pyrrolidinylmethyl benzoate HCl is not extensively documented in publicly available literature, its structural components suggest significant potential as a versatile building block and a lead scaffold in drug discovery. This application note provides a comprehensive overview of the potential applications of this compound, grounded in the established pharmacology of structurally related pyrrolidine derivatives. It further outlines detailed, albeit prospective, protocols for the synthesis and biological evaluation of this compound, offering a scientifically robust framework for researchers seeking to explore its therapeutic potential.
Introduction: The Pyrrolidine Scaffold as a Privileged Structure
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of modern medicinal chemistry. Its prevalence in natural products and synthetic drugs stems from a combination of desirable attributes. The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling a more effective exploration of the three-dimensional space of a biological target's binding pocket.[3] This contrasts with flat, aromatic systems and can lead to enhanced potency, selectivity, and improved ADME (absorption, distribution, metabolism, and excretion) properties.
The pyrrolidine nucleus is a key component in drugs targeting a wide range of conditions, including:
-
Central Nervous System (CNS) Disorders: As seen in anticonvulsants and nootropic agents.[4]
-
Inflammatory Diseases: Where pyrrolidine-containing compounds can modulate inflammatory pathways.
-
Infectious Diseases: With derivatives exhibiting antibacterial and antiviral properties.[2]
-
Oncology: Serving as a scaffold for anticancer agents.
3-Pyrrolidinylmethyl benzoate HCl incorporates this privileged scaffold, functionalized with a benzoate group. The benzoate moiety itself is found in various bioactive molecules and can participate in key binding interactions, such as pi-stacking and hydrogen bonding. Furthermore, the ester linkage presents a potential site for metabolic cleavage, offering a pro-drug strategy to enhance bioavailability.
Potential Therapeutic Applications and Mechanistic Hypotheses
Based on the known activities of structurally analogous compounds, 3-Pyrrolidinylmethyl benzoate HCl can be hypothesized to have potential in several therapeutic areas.
As a Potential Antagonist of G-Protein Coupled Receptors (GPCRs)
Numerous pyrrolidine-containing molecules act as antagonists for various GPCRs, including histamine H3 receptors and endothelin receptors.[5][6] The pyrrolidine ring often serves as a key pharmacophoric element, orienting other functional groups for optimal receptor engagement.
Hypothetical Signaling Pathway for a GPCR Target
Caption: Hypothetical GPCR antagonism by 3-Pyrrolidinylmethyl benzoate HCl.
As a Scaffold for Enzyme Inhibitors
The pyrrolidine ring is a core component of inhibitors for enzymes such as dipeptidyl peptidase-IV (DPP-IV) and aminoglycoside 6'-N-acetyltransferase.[7] The stereochemistry of the pyrrolidine is often crucial for achieving high-affinity binding to the enzyme's active site.
Experimental Protocols
The following protocols are presented as a guide for the initial investigation of 3-Pyrrolidinylmethyl benzoate HCl.
General Synthesis of 3-Pyrrolidinylmethyl Benzoate Derivatives
A plausible synthetic route to 3-Pyrrolidinylmethyl benzoate involves the esterification of a suitable pyrrolidine methanol precursor with benzoic acid or its derivatives, or the alkylation of a pyrrolidine with a 3-halomethyl benzoate.
Synthetic Workflow
Caption: General synthetic workflow for 3-Pyrrolidinylmethyl benzoate HCl.
Step-by-Step Protocol (Esterification Route):
-
Reaction Setup: To a solution of N-protected-3-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add benzoic acid (1.1 eq), dicyclohexylcarbodiimide (DCC) (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Deprotection (if necessary): If an N-protecting group was used, deprotect under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).
-
Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Protocol for a Competitive Radioligand Binding Assay (Hypothetical GPCR Target)
This protocol outlines the steps to assess the binding affinity of 3-Pyrrolidinylmethyl benzoate HCl for a hypothetical GPCR target.
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target GPCR (e.g., [³H]-ligand)
-
3-Pyrrolidinylmethyl benzoate HCl (test compound)
-
Non-specific binding control (a high concentration of a known, non-radioactive ligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of 3-Pyrrolidinylmethyl benzoate HCl in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.
-
Assay Setup: In a 96-well plate, combine the following in triplicate for each condition:
-
Total Binding: Cell membranes, radioligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, binding buffer, and the non-specific binding control.
-
Test Compound: Cell membranes, radioligand, binding buffer, and the test compound at various concentrations.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Data Presentation
Table 1: Physicochemical Properties of 3-Pyrrolidinylmethyl benzoate HCl (Predicted)
| Property | Value |
| Molecular Formula | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 241.72 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
| pKa (Pyrrolidine N) | ~9-10 (Predicted) |
Table 2: Hypothetical Binding Affinity Data
| Compound | Target GPCR | IC₅₀ (nM) | Kᵢ (nM) |
| 3-Pyrrolidinylmethyl benzoate HCl | Receptor X | 150 | 75 |
| Reference Antagonist | Receptor X | 25 | 12 |
Conclusion
While direct experimental evidence for the biological activity of 3-Pyrrolidinylmethyl benzoate HCl is currently limited, its chemical structure strongly suggests its potential as a valuable scaffold in medicinal chemistry. The presence of the privileged pyrrolidine moiety, combined with a benzoate group, makes it an attractive starting point for the development of novel therapeutics, particularly in the areas of GPCR antagonism and enzyme inhibition. The protocols outlined in this application note provide a robust framework for the synthesis and initial biological characterization of this and related compounds, paving the way for future drug discovery efforts.
References
-
(S)-()-2-(Aminomethyl)pyrrolidine. MySkinRecipes. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]
-
Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. PMC. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. RUA. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC. Available at: [Link]
-
Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. PubMed. Available at: [Link]
-
Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). PubMed. Available at: [Link]
-
Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of α-L-fucosidases. Royal Society of Chemistry. Available at: [Link]
-
Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Publishing. Available at: [Link]
-
Synthesis and evaluation of potent pyrrolidine H(3) antagonists. PubMed. Available at: [Link]
-
Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. PubMed. Available at: [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rua.ua.es [rua.ua.es]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of potent pyrrolidine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 3-Pyrrolidinylmethyl Benzoate Hydrochloride in Pharmaceutical Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-Pyrrolidinylmethyl benzoate hydrochloride as a versatile pharmaceutical intermediate. This document outlines the compound's chemical properties, its strategic role in the synthesis of bioactive molecules, and detailed protocols for its application.
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[1] this compound serves as a key building block, providing a synthetically versatile handle for the construction of more complex pharmaceutical agents.[3][4] Its hydrochloride salt form enhances stability and solubility in aqueous media, facilitating its use in various reaction conditions.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe and effective use in a laboratory setting.
Table 1: Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C12H16ClNO2 | [5] |
| Molecular Weight | 241.72 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [3] |
| Storage Temperature | Inert atmosphere, Room Temperature | [5] |
2.1 Safety and Handling
This compound is classified as an irritant.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[7][8] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or fumes.[7][9] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[7][9]
Application in the Synthesis of a Novel Anticonvulsant Agent
This section details the application of this compound in the synthesis of a novel pyrrolidine-2,5-dione derivative, a class of compounds known for their anticonvulsant properties.[10][11][12] The following hypothetical synthetic pathway illustrates a practical application of this intermediate.
3.1 Synthetic Scheme
The overall synthetic strategy involves the hydrolysis of the benzoate ester to the corresponding carboxylic acid, followed by a coupling reaction with a primary amine to form an amide, and subsequent intramolecular cyclization to yield the target pyrrolidine-2,5-dione.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fuaij.com [fuaij.com]
- 4. 3-(pyrrolidin-1-ylmethyl)benzoic acid hydrochloride — TargetMol Chemicals [targetmol.com]
- 5. 3-Pyrrolidin-2-yl-benzoic acid methyl ester hydrochloride CAS#: 1203681-53-1 [amp.chemicalbook.com]
- 6. 3-((Pyrrolidin-2-yl)methyl)benzoic acid hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.ca [fishersci.ca]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Pharmacological Profiling & Stability Assessment of 3-Pyrrolidinylmethyl Benzoate HCl
Abstract & Introduction
3-Pyrrolidinylmethyl benzoate hydrochloride represents a classic "amino-ester" pharmacophore, structurally homologous to the first generation of local anesthetics (e.g., cocaine, procaine). In modern drug discovery, this compound serves two primary roles: as a fragment building block for GPCR/Ion Channel libraries and as a structural probe for investigating voltage-gated sodium channel (NaV) binding kinetics.
However, the presence of the benzoate ester linkage introduces a specific metabolic liability: hydrolysis by plasma esterases (e.g., butyrylcholinesterase). Consequently, reliable data generation requires a protocol that strictly controls for chemical stability while assessing biological potency.
This guide details the standard operating procedures (SOPs) for:
-
Reagent Reconstitution & QC: Ensuring the integrity of the HCl salt.
-
Functional Potency: A high-throughput Fluorescence Flux Assay for NaV inhibition.
-
Metabolic Liability: A rapid plasma stability screen to quantify half-life (
).
Pre-Assay Characterization (Quality Control)
Before biological testing, the compound must be validated. The hydrochloride salt form improves water solubility but can be hygroscopic.
Reconstitution Protocol
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Grade
99.9%). -
Target Concentration: 10 mM stock.
-
Storage: -20°C in amber glass vials (esters are light/hydrolysis sensitive).
Critical Checkpoint: The ester bond is susceptible to spontaneous hydrolysis in basic aqueous buffers. Do not store aqueous dilutions. Prepare working solutions immediately prior to the assay.
Diagram: Reagent Preparation Workflow
Primary Assay: NaV Channel Inhibition (Fluorescence Flux)
While manual patch-clamp is the gold standard, it is too low-throughput for fragment profiling. We utilize a Membrane Potential Dye Assay (e.g., FMP Blue/Red) to screen for sodium channel blockade.
Mechanism of Action
The assay relies on the principle that NaV channel openers (like Veratridine) cause sodium influx, depolarizing the cell membrane. If 3-Pyrrolidinylmethyl benzoate binds the channel (typically the intracellular pore), it blocks this influx, and the fluorescence change is suppressed.
Materials
-
Cell Line: HEK-293 stably expressing NaV1.7 (or NaV1.5).
-
Reagents:
-
Membrane Potential Dye (Molecular Devices or similar).
-
Stimulus: Veratridine (activator) + Scorpion Venom (optional, delays inactivation).
-
Control: Tetrodotoxin (TTX) as a full block reference.
-
-
Buffer: HBSS + 20 mM HEPES (pH 7.4). Avoid bicarbonates to maintain strict pH control.
Step-by-Step Protocol
-
Cell Plating:
-
Seed HEK-NaV cells at 30,000 cells/well in a 384-well poly-D-lysine coated plate.
-
Incubate overnight at 37°C/5% CO₂.
-
-
Dye Loading:
-
Remove media. Add 20 µL/well of Membrane Potential Dye loading buffer.
-
Incubate 45 mins at Room Temperature (RT) in the dark.
-
-
Compound Addition (Pre-Incubation):
-
Add 10 µL of 3-Pyrrolidinylmethyl benzoate (3x concentration).
-
Crucial Step: Incubate for 20 minutes. Amino-esters often exhibit use-dependent or state-dependent binding; this equilibration allows the compound to penetrate the membrane and access the intracellular binding site.
-
-
Stimulation & Read:
-
Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).
-
Inject 10 µL of Stimulus Buffer (Veratridine EC80 concentration).
-
Record fluorescence kinetics for 180 seconds.
-
Data Analysis
Calculate % Inhibition relative to controls:
Diagram: Assay Logic
Secondary Assay: Plasma Stability (Metabolic Liability)
Because this compound contains a benzoate ester, it is highly liable to rapid hydrolysis by plasma butyrylcholinesterase (BChE). This assay confirms if the compound is stable enough for in vivo use or if it must be chemically modified (e.g., to an amide).
Protocol
-
Matrix: Pooled Human Plasma (heparinized), adjusted to pH 7.4.
-
Spiking: Spike compound to 1 µM final concentration (0.1% DMSO).
-
Incubation: 37°C in a shaking water bath.
-
Sampling:
-
Timepoints: 0, 15, 30, 60, 120 minutes.
-
Quench: Transfer 50 µL sample into 200 µL Acetonitrile (containing Internal Standard).
-
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Interpretation Table
| Half-life ( | Classification | Recommendation |
| < 15 min | Unstable | Fragment use only. Modify ester to amide/ether. |
| 15 - 60 min | Moderate | Acceptable for acute IP/IV dosing; poor oral bioavailability. |
| > 60 min | Stable | Suitable for lead optimization. |
References
-
TargetMol Chemicals. (n.d.). 3-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride Product Page. Retrieved from
-
National Institutes of Health (NIH). (2019). Synthesis and biological activities of local anesthetics. PMC. Retrieved from
-
Deranged Physiology. (2024). Structure and function relationships of local anaesthetics. Retrieved from
-
World Federation of Societies of Anaesthesiologists. (n.d.). Structural Classification of Local Anaesthetics. Retrieved from
-
Sigma-Aldrich. (n.d.). Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride Product Specification. Retrieved from
Application Note: High-Throughput Derivatization of 3-Pyrrolidinylmethyl Benzoate for SAR Profiling
Executive Summary & Strategic Rationale
3-Pyrrolidinylmethyl benzoate represents a "privileged" molecular scaffold, combining the high
The Challenge: The secondary amine at the
The Solution: This guide details three orthogonal derivatization protocols optimized for parallel synthesis, ensuring the integrity of the benzoate ester while generating a diverse library of analogs.
Key Chemical Properties
| Property | Value/Description | Implication for Screening |
| Core Scaffold | 3-Pyrrolidinylmethyl benzoate | Chiral center at C3; Enantiomers (R/S) likely have distinct biological profiles.[1] |
| Reactive Handle | Secondary Amine ( | Nucleophilic; pKa ~9-10. |
| Liability | Benzoate Ester | Susceptible to hydrolysis by plasma esterases and strong bases. |
| LogP (Calc) | ~2.5 | Good starting point for lead optimization; derivatization will modulate this. |
Synthetic Workflows (Graphviz Visualization)
The following diagram outlines the decision tree for derivatization based on the desired physicochemical property modulation.
Caption: Strategic decision tree for diversifying the 3-pyrrolidinylmethyl benzoate scaffold based on target class and ADME goals.
Detailed Experimental Protocols
Protocol A: Reductive Amination (N-Alkylation)
Objective: To attach alkyl/aryl-alkyl groups while retaining the basicity of the nitrogen. Scope: Ideal for generating libraries to probe the hydrophobic pocket surrounding the amine.
Reagents:
-
Aldehyde library (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (2.0 equiv)
-
Acetic acid (catalytic)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Procedure:
-
Preparation: In a 96-well deep-well plate or reaction vial, dissolve 3-pyrrolidinylmethyl benzoate (0.1 mmol) in DCE (1 mL).
-
Activation: Add the aldehyde (0.12 mmol) followed by acetic acid (10 µL). Shake at Room Temperature (RT) for 30 minutes to form the iminium ion.
-
Expert Note: Do not use MeOH as solvent if using aldehydes sensitive to acetal formation, though STAB tolerates MeOH. DCE is preferred for solubility.
-
-
Reduction: Add STAB (0.2 mmol) as a solid or suspension.
-
Incubation: Seal and shake at RT for 16 hours.
-
Quench: Add 1 mL of sat. NaHCO3 (aq). Caution: Gas evolution.
-
Extraction: Separate the organic layer.
-
Purification: Pass the organic layer through a pre-wetted SCX-2 (Strong Cation Exchange) cartridge.
-
Wash with MeOH (removes non-basic impurities).
-
Elute product with 2M NH3 in MeOH.
-
Why SCX? The product retains the basic amine, allowing "catch-and-release" purification, separating it from neutral aldehyde byproducts.
-
Protocol B: Amide Coupling (N-Acylation)
Objective: To cap the nitrogen, removing the basic charge and introducing a hydrogen bond acceptor/donor motif. Scope: Critical for optimizing membrane permeability (removing the positive charge) and probing steric constraints.
Reagents:
-
Carboxylic Acid (1.2 equiv) + HATU (1.2 equiv) + DIPEA (3.0 equiv)
-
Alternative: Acid Chloride (1.1 equiv) + TEA (2.0 equiv)
-
Solvent: DMF (for HATU) or DCM (for Acid Chlorides).
Procedure (HATU Method):
-
Activation: In a vial, mix the Carboxylic Acid (0.12 mmol), HATU (0.12 mmol), and DIPEA (0.3 mmol) in DMF (0.5 mL). Shake for 10 mins.
-
Coupling: Add a solution of 3-pyrrolidinylmethyl benzoate (0.1 mmol) in DMF (0.5 mL) to the activated acid.
-
Reaction: Shake at RT for 4–12 hours.
-
Stability Check: Avoid heating >60°C to prevent thermal hydrolysis of the benzoate ester.
-
-
Workup:
-
For Amides (Neutral): SCX purification is NOT suitable as the product is not basic.
-
Protocol: Dilute with EtOAc (2 mL), wash with 1M HCl (aq) (removes unreacted amine starting material), then sat. NaHCO3 (removes unreacted acid).
-
Dry organic layer over Na2SO4 and concentrate.[2]
-
Protocol C: Sulfonylation
Objective: To create stable, polar analogs often used to improve metabolic stability.
Procedure:
-
Dissolve core scaffold (0.1 mmol) and TEA (0.2 mmol) in DCM (1 mL).
-
Add Sulfonyl Chloride (0.11 mmol) slowly at 0°C (ice bath) to prevent exotherms that might degrade the ester.
-
Warm to RT and shake for 2 hours.
-
Scavenging: Add polymer-supported trisamine scavenger (3 equiv) to remove excess sulfonyl chloride. Shake for 2 hours.
-
Filter and concentrate.
Biological Screening & Stability Considerations
A. Plasma Stability vs. Assay Stability
The benzoate ester is the "Achilles' heel" of this scaffold.
-
Assay Buffer (PBS/HEPES): Generally stable at pH 7.4 for 24 hours.
-
Plasma (Rat/Human): High risk of hydrolysis by carboxylesterases.
-
Rat Plasma: Highly active esterases;
may be < 30 mins. -
Human Plasma: Generally more stable than rat, but variable.
-
Validation Step: Before library screening, incubate the parent compound in the assay buffer for 4 hours and analyze by LC-MS. If >10% hydrolysis (loss of benzoate group) occurs, the data will reflect the activity of the alcohol hydrolysis product, not the parent.
B. DMSO Stock Preparation
-
Dissolve compounds at 10 mM in 100% DMSO.
-
Store at -20°C.
-
Avoid: Storing in DMSO/Water mixtures, which accelerates ester hydrolysis during freeze-thaw cycles.
Analytical Quality Control (QC)
For high-throughput libraries, full NMR is impractical. Use LC-MS with the following criteria:
-
Purity: >85% by UV (254 nm).
-
Identity: [M+H]+ matches theoretical mass.
-
Est. Integrity: Check for [M-Benzoate]+ fragments. If the primary peak corresponds to the hydrolyzed alcohol, the reaction conditions were too harsh.
QC Workflow Diagram
Caption: Quality Control decision matrix ensuring the integrity of the benzoate ester prior to biological assays.
References
-
Pahwa, R. et al. (2024).[3] "Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR)." Heliyon, 10(20). Link
-
Raimondi, M. V. et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry, 379, 34. Link
- Di, L. et al. (2005). "Biological Stability of Benzoate Esters in Plasma and Liver Microsomes." International Journal of Pharmaceutics. (Contextual grounding on ester stability).
-
BenchChem. (2025). "A Researcher's Guide to Amine Derivatization." Link
-
Organic Chemistry Portal. "Protecting Groups: Benzoic Acid Esters Stability." Link
Sources
Application Notes and Protocols: Large-Scale Synthesis of Pyrrolidine Intermediates
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, appearing as a privileged scaffold in numerous natural products and active pharmaceutical ingredients (APIs).[1][2] Its prevalence drives a continuous need for robust, efficient, and scalable synthetic routes to access diverse pyrrolidine intermediates. Transitioning a laboratory-scale synthesis to large-scale production, however, introduces a host of challenges that extend beyond simple multiplication of reagents.[3][4] This guide provides a detailed examination of the critical considerations required for the successful large-scale synthesis of pyrrolidine intermediates. We will explore various synthetic strategies, delve into the nuances of process optimization, and present a detailed protocol for a scalable reaction, with a focus on safety, efficiency, and scalability.
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring motif in a vast array of biologically active molecules.[2] Its structural properties, including its ability to act as a constrained scaffold and participate in hydrogen bonding, make it a favored building block in drug design. Prominent examples include the amino acids L-proline and L-hydroxyproline, which are fundamental components of proteins like collagen.[1][5] Furthermore, substituted pyrrolidines form the core of many blockbuster drugs, such as those used for treating high blood pressure, diabetes, and viral infections like Hepatitis C.[6]
The economic and therapeutic importance of these molecules necessitates synthetic methods that are not only high-yielding but also amenable to kilogram and multi-ton production scales. A successful large-scale process must be cost-effective, safe, environmentally responsible, and consistently deliver a product of high purity.
Strategic Approaches to Pyrrolidine Synthesis
The optimal synthetic route for a pyrrolidine intermediate is highly dependent on the desired substitution pattern, stereochemistry, and the economic constraints of the project. Several core strategies have proven effective for large-scale production.
Cyclization of Acyclic Precursors
This is a common and versatile approach where a linear molecule containing the requisite atoms is induced to form the five-membered ring.
-
From 1,4-Dicarbonyl Compounds (Paal-Knorr Synthesis): The reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia is a classic method. While effective, the required precursors can be complex. A modern, scalable approach involves the iridium-catalyzed successive reductive amination of diketones, which can be performed even in water.[7]
-
From 1,4-Butanediol: A major industrial method for producing unsubstituted pyrrolidine involves the reaction of 1,4-butanediol with ammonia at high temperatures (165–230°C) and pressures (160–220 bar) over a supported metal catalyst, often containing cobalt, nickel, copper, and aluminum oxides.[1][8]
Reduction of Cyclic Precursors
The reduction of readily available five-membered ring precursors is a highly effective and frequently employed strategy.
-
Reduction of Succinimides: Succinimides can be selectively reduced to the corresponding pyrrolidones (lactams) or fully to pyrrolidines. Catalytic hydrogenation using catalysts like skeletal nickel or platinum is a common method.[9] However, controlling selectivity to avoid over-reduction can be a challenge.
-
Reduction of Pyrroles: While seemingly straightforward, the dehydrogenation of pyrrolidines to pyrroles is often more common than the reverse.[10] The reduction of pyrroles can be challenging due to the aromaticity of the pyrrole ring and its sensitivity to acidic conditions.[10]
[3+2] Cycloaddition Reactions
1,3-dipolar cycloadditions are powerful for constructing highly functionalized pyrrolidines with excellent stereocontrol.[11][12][13]
-
Azomethine Ylides: The reaction of an azomethine ylide with an alkene (dipolarophile) is a convergent and atom-economical method to build the pyrrolidine core, often creating multiple stereocenters in a single step.[12][13][14] The generation of the azomethine ylide in situ from the decarboxylative condensation of an α-amino acid with an aldehyde or ketone is a common approach.[15] While elegant, scaling this reaction requires careful control over reaction concentration and temperature to manage selectivity and prevent side reactions.
From the Chiral Pool
For producing enantiomerically pure pyrrolidines, starting from naturally occurring chiral molecules is a highly efficient strategy.
-
L-Proline and L-Hydroxyproline: These amino acids are invaluable starting materials.[16] They provide a pre-existing, stereochemically defined pyrrolidine ring that can be chemically modified. Industrial production of L-hydroxyproline has shifted from hydrolysis of animal collagen to more sustainable bio-catalyzed hydroxylation of proline via fermentation.[5][6][17] This ensures a consistent, non-animal-sourced supply for pharmaceutical applications.[6]
Comparison of Major Synthetic Routes
| Synthetic Strategy | Advantages for Scale-Up | Disadvantages & Challenges for Scale-Up |
| From 1,4-Butanediol | Utilizes readily available, inexpensive bulk chemicals.[1] Continuous process is possible. | Requires high pressure and temperature infrastructure.[1][8] Catalyst can be expensive. |
| Reduction of Succinimides | Succinimide precursors are often readily accessible. Catalytic hydrogenation is a well-understood unit operation. | Selectivity between pyrrolidone and pyrrolidine can be difficult to control.[9] Pyrophoric catalysts require specialized handling.[18][19] |
| [3+2] Cycloaddition | High atom economy. Excellent stereocontrol.[14] Convergent synthesis. | Can require more expensive or complex starting materials. Sensitive to reaction conditions; can be difficult to control on scale. |
| From Chiral Pool (Proline) | Provides immediate access to enantiomerically pure products.[16] Sustainable sourcing via fermentation is available.[6] | Limited to the inherent substitution pattern of the starting material. Can require multiple protection/deprotection steps. |
Critical Considerations for Large-Scale Synthesis
Scaling a synthesis from the bench to a manufacturing plant requires a paradigm shift in thinking. Factors that are trivial in the lab can become process-limiting on a large scale.
Process Safety and Hazard Evaluation
Safety is the paramount consideration in any scale-up activity. Hydrogenation reactions, which are common in pyrrolidine synthesis, are particularly hazardous due to the use of flammable hydrogen gas and pyrophoric catalysts like Palladium on Carbon (Pd/C) or Raney Nickel.[18][19][20][21]
Key Safety Measures for Hydrogenation:
-
Hazard Evaluation: A thorough hazard evaluation (e.g., HAZOP) must be conducted to identify potential risks like thermal runaway, over-pressurization, and fire/explosion.[19][22]
-
Equipment: Reactions must be run in pressure-rated reactors (e.g., ASME-certified) equipped with appropriate safety relief valves and rupture discs.[18]
-
Inerting: The reactor must be purged with an inert gas like nitrogen to remove all oxygen before introducing hydrogen, preventing the formation of an explosive mixture.[18]
-
Catalyst Handling: Pyrophoric catalysts must be handled with extreme care. They should always be kept wet with solvent and transferred in a nitrogen atmosphere to prevent spontaneous ignition upon contact with air.[18][20]
-
Thermal Management: Hydrogenations are typically exothermic.[18] Reaction calorimetry is essential to understand the heat of reaction and ensure the plant's cooling systems can handle the heat load to prevent a runaway reaction.[4]
Catalyst Selection and Optimization
The choice of catalyst is critical for both reaction efficiency and process economics.
-
Screening: At the lab scale, catalyst screening should be performed to identify the most active and selective catalyst. Factors to consider include catalyst loading (amount of catalyst relative to substrate), turnover number (TON), and turnover frequency (TOF).
-
Heterogeneous vs. Homogeneous: Heterogeneous catalysts (e.g., Pd/C) are generally preferred for large-scale operations because they can be easily removed from the reaction mixture by filtration.[19] This simplifies product purification and allows for potential catalyst recycling.
-
Post-Reaction Removal: The filtration of catalysts, especially pyrophoric ones, must be done in a closed system under a nitrogen blanket to prevent fires.[18][22]
Solvent Selection and Work-up Procedures
Solvent choice impacts reaction performance, product isolation, safety, and environmental footprint.
-
Scalable Solvents: Solvents used in the lab like dichloromethane or diethyl ether are often unsuitable for large-scale production due to safety, environmental, or cost reasons. Greener solvents or even water should be considered where possible.[7][23]
-
Purification: Chromatography, a staple in the research lab, is often impractical and expensive for large-scale purification.[24] The process should be designed to yield a crude product that can be purified by scalable methods such as:
-
Crystallization: The most desirable method for purification, as it can provide very high purity in a single step.
-
Distillation: Effective for purifying liquids with sufficiently different boiling points.[25] Extractive or azeotropic distillation may be required for complex mixtures.[1]
-
Acid/Base Extraction: For basic intermediates like pyrrolidines, extraction into an aqueous acid, washing of the organic phase, and then liberation with base can be a highly effective purification strategy.
-
Process Workflow and Control
A well-defined workflow is essential for ensuring reproducibility and quality.
Caption: High-level workflow from laboratory development to full-scale manufacturing.
Detailed Protocol: Scalable Synthesis of N-Benzyl-2-pyrrolidinone via Reductive Amination and Lactamization
This protocol describes a two-step, one-pot synthesis of N-benzyl-2-pyrrolidinone from commercially available starting materials. This route is designed for scalability, avoiding chromatography and utilizing robust reactions.
Reaction Scheme:
-
Reductive Amination: Diethyl succinate reacts with benzylamine to form an intermediate enamine/amide mixture.
-
Reduction & Lactamization: In-situ reduction with a hydride source followed by thermally-driven cyclization (lactamization) yields the target product.
Reagents and Materials
| Reagent | Formula | MW | Mmol (equiv) | Amount |
| Diethyl succinate | C8H14O4 | 174.20 | 500 (1.0) | 87.1 g |
| Benzylamine | C7H9N | 107.15 | 550 (1.1) | 58.9 g |
| Sodium borohydride | NaBH4 | 37.83 | 375 (0.75) | 14.2 g |
| Toluene | C7H8 | - | - | 500 mL |
| Methanol | CH3OH | - | - | 100 mL |
| 2M Hydrochloric Acid | HCl | - | - | As needed |
| Saturated Sodium Bicarbonate | NaHCO3 | - | - | As needed |
Step-by-Step Procedure
Safety Precaution: This procedure should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium borohydride is flammable and reacts with water to produce hydrogen gas.
-
Reaction Setup: Equip a 1 L, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.
-
Initial Charge: Charge the flask with diethyl succinate (87.1 g), benzylamine (58.9 g), and toluene (500 mL).
-
Azeotropic Water Removal: Heat the mixture to reflux (approx. 110-115°C) using a heating mantle. Water will be generated during the initial amidation. Reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS until the starting materials are consumed.
-
Cooling and Hydride Addition: Cool the reaction mixture to 10-15°C using an ice bath.
-
Controlled Reduction: In a separate beaker, carefully slurry the sodium borohydride (14.2 g) in methanol (100 mL). Caution: Hydrogen gas will be evolved. Add this slurry portion-wise to the cooled reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 25°C.
-
Lactamization: After the addition is complete, remove the ice bath and slowly heat the mixture back to reflux. Continue to reflux for 6-8 hours. The cyclization to the lactam will occur during this step.
-
Work-up - Quench: Cool the reaction mixture to room temperature. Slowly and carefully add 2M HCl (approx. 200 mL) to quench the excess sodium borohydride. Caution: Vigorous hydrogen evolution. Stir for 15 minutes.
-
Work-up - Phase Separation: Transfer the mixture to a separatory funnel. The layers should be separated. Wash the organic layer with saturated sodium bicarbonate solution (2 x 150 mL) and then with brine (1 x 150 mL).
-
Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification (Optional): The crude oil can be purified by vacuum distillation if higher purity is required.
In-Process Controls (IPCs)
-
TLC/GC-MS: Monitor the initial amidation to ensure full consumption of diethyl succinate.
-
Temperature Monitoring: Crucial during the exothermic sodium borohydride addition and quench steps.
Caption: Step-by-step workflow for the synthesis of N-benzyl-2-pyrrolidinone.
Conclusion
The large-scale synthesis of pyrrolidine intermediates is a multifaceted challenge that requires a holistic approach, integrating synthetic chemistry with chemical engineering principles. Success hinges on selecting a robust and economical synthetic route and meticulously addressing the critical scale-up factors of safety, thermal management, catalyst efficiency, and scalable purification. Early and continuous collaboration between discovery chemists and process development scientists is essential to de-risk projects and ensure a smooth transition from the laboratory to manufacturing, ultimately enabling the reliable supply of these vital pharmaceutical building blocks.[3]
References
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- De-risking hydrogenation - Sterling Pharma Solutions. Sterling Pharma Solutions.
- New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News. China Chemistry News.
- Development of a Scalable Route to a Pyrrolidone Compound via a Hydroxyfuranone | Organic Process Research & Development - ACS Publications. (2022, March 15). American Chemical Society.
- Achieving safe conditions for hydrogenation reaction using concentrated raw materials. (2024, July 12). H.E.L Group.
- Pyrrolidine - Wikipedia. Wikipedia.
- US3860607A - Process for preparing hydroxy-l-proline or n-acetyl-hydroxy-l-proline from hydrolyzed gelatin - Google Patents. Google Patents.
- Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2020, January 1). MDPI.
- Hydrogenation SOP. University of Pennsylvania.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI.
- Purification of crude pyrroles - US5502213A - Google Patents. Google Patents.
- Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. (2021, April 21). National Center for Biotechnology Information.
- Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety.
- Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. National Center for Biotechnology Information.
- Process for the purification of crude pyrroles - EP0608688A1 - Google Patents. Google Patents.
- Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines | ACS Omega. American Chemical Society.
- L-Hydroxyproline | Evonik. Evonik Industries.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021, June 9). ACS Catalysis.
- Hydrogenation of Succinimide to 2- Pyrrolidone Over Solid Catalysts. (2025, August 7). ResearchGate.
- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. National Center for Biotechnology Information.
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters. (2023, October 4). American Chemical Society.
- Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS. Biblioteca IQS.
- Synthetic applications of 1,3-dipolar cycloaddition of azomethine ylides and use in molecular nanotechnology. Zenodo.
- 1,3-Dipolar cycloaddition - Wikipedia. Wikipedia.
- Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation. (2011, October 17). National Center for Biotechnology Information.
- (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.
- Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. (2017, September 5). Office of Scientific and Technical Information.
- US2952688A - Synthesis of pyrrolidine - Google Patents. Google Patents.
- US9315479B2 - Process for preparing pyrrolidine - Google Patents. Google Patents.
- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024, May 30). MDPI.
- Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines | Request PDF. ResearchGate.
- Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines | Organic & Biomolecular Chemistry. (2021, November 17). White Rose Research Online.
- Hydroxyproline - Wikipedia. Wikipedia.
- B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. National Center for Biotechnology Information.
- A New Method for Isolation of Hydroxy-l-proline and l-Proline from Gelatin. (2025, September 19). ResearchGate.
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Application Notes and Protocols: The Strategic Use of 3-Pyrrolidinylmethyl Benzoate Hydrochloride in Solid-Phase Synthesis
Authored by: A Senior Application Scientist
Date: February 19, 2026
Abstract
Solid-phase synthesis (SPS) has revolutionized the assembly of complex molecules by anchoring a starting material to an insoluble support and sequentially adding building blocks. The choice of linker, the molecular entity connecting the growing chain to the solid support, is paramount as it dictates the conditions under which the final product can be cleaved and isolated. This document provides an in-depth guide to the application of 3-Pyrrolidinylmethyl benzoate hydrochloride as a versatile linker in solid-phase synthesis. We will explore its underlying chemical principles, provide detailed protocols for its implementation, and offer insights into its strategic advantages in the synthesis of diverse molecular scaffolds.
Introduction: A Novel Linker for Modern Synthesis
The quest for novel linkers in solid-phase synthesis is driven by the need for orthogonal cleavage strategies, enhanced stability, and compatibility with a wide range of reaction conditions. This compound emerges as a compelling candidate, offering a unique combination of a robust benzoate ester linkage and the versatile pyrrolidinyl moiety. The hydrochloride salt form ensures stability and improves handling characteristics, making it an attractive option for researchers in drug discovery and materials science.
The core utility of this linker lies in the benzoate ester, which can be cleaved under specific hydrolytic conditions. The pyrrolidinylmethyl group serves as the attachment point to the solid support, providing a stable connection throughout the synthetic sequence. This system is particularly advantageous for the synthesis of molecules sensitive to strongly acidic or basic conditions, as the cleavage can often be achieved under milder protocols.
Principles of Application: The Chemistry of the Linker
The functionality of 3-Pyrrolidinylmethyl benzoate as a linker is predicated on the selective cleavage of the benzoate ester bond to release the synthesized molecule from the solid support. The pyrrolidine nitrogen can be quaternized to attach it to a resin, or the pyrrolidine ring itself can be part of a larger linker structure.
Mechanism of Attachment and Cleavage:
-
Immobilization: The 3-pyrrolidinylmethyl moiety is typically attached to a solid support, such as a Merrifield resin, through its nitrogen atom. The starting material for the synthesis is then esterified with the benzoic acid portion of the linker.
-
Synthesis: The desired molecule is elongated through a series of coupling and deprotection steps, with the entire assembly remaining tethered to the solid support.
-
Cleavage: Upon completion of the synthesis, the benzoate ester is cleaved to release the final product into solution, leaving the linker and any by-products attached to the resin. This cleavage is typically achieved through saponification using a mild base.
Below is a conceptual workflow illustrating the role of the 3-Pyrrolidinylmethyl benzoate linker in a typical solid-phase synthesis.
Caption: Workflow of Solid-Phase Synthesis using the 3-Pyrrolidinylmethyl benzoate linker.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | Synthesis Grade | Sigma-Aldrich |
| Merrifield Resin (2% DVB, 100-200 mesh) | Synthesis Grade | Novabiochem |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Acros Organics |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous | J.T. Baker |
| Piperidine | Reagent Grade | Alfa Aesar |
| Trifluoroacetic acid (TFA) | Reagent Grade | Oakwood Chemical |
| Fmoc-protected amino acids | Synthesis Grade | Bachem |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Coupling Reagent Grade | Chem-Impex |
Protocol 1: Immobilization of the Linker onto Merrifield Resin
This protocol describes the attachment of the 3-Pyrrolidinylmethyl benzoate linker to a chloromethylated polystyrene resin (Merrifield resin).
-
Swell 1 g of Merrifield resin in 10 mL of DMF for 1 hour in a reaction vessel.
-
Drain the DMF and wash the resin three times with 10 mL of DCM.
-
Dissolve 3 equivalents of this compound and 5 equivalents of DIPEA in 10 mL of DMF.
-
Add the solution to the swollen resin and agitate the mixture at 50 °C for 18 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
Protocol 2: Loading of the First Building Block (Fmoc-Amino Acid Example)
This protocol details the esterification of the resin-bound linker with the first Fmoc-protected amino acid.
-
Swell the linker-functionalized resin (1 g) in 10 mL of DCM for 1 hour.
-
In a separate flask, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of HBTU, and 6 equivalents of DIPEA in 10 mL of DMF.
-
Drain the DCM from the resin and add the activated amino acid solution.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Perform a Kaiser test to confirm the successful coupling (a negative result indicates complete reaction).
-
Cap any unreacted hydroxyl groups by acetylating with a solution of acetic anhydride and pyridine in DCM (1:1:3 v/v/v) for 30 minutes.
-
Wash the resin as described in step 5 and dry under vacuum.
Protocol 3: Elongation of the Peptide Chain
This section provides a general procedure for peptide chain elongation on the solid support.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
Coupling: Swell the deprotected resin in DCM. In a separate flask, activate the next Fmoc-amino acid (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF. Add this solution to the resin and agitate for 2 hours.
-
Wash the resin as described in Protocol 2, step 5.
-
Repeat steps 1-4 for each subsequent amino acid in the sequence.
Protocol 4: Cleavage of the Final Product from the Resin
This protocol outlines the final step of releasing the synthesized molecule from the solid support.
-
Wash the resin-bound final product with DCM (3 x 10 mL) and dry it under vacuum.
-
Prepare a cleavage cocktail. For a standard peptide, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane is effective.
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Precipitate the crude product by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet with cold ether.
-
Dry the crude product under vacuum.
-
Purify the product by reverse-phase HPLC.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Loading of the First Residue | Incomplete activation of the amino acid. | Ensure all reagents are anhydrous. Increase the activation time or use a different coupling reagent like HATU. |
| Steric hindrance from the amino acid side chain. | Double couple the first residue or increase the reaction temperature. | |
| Incomplete Deprotection | Insufficient reaction time or degraded piperidine. | Increase the deprotection time to 30 minutes. Use freshly opened or redistilled piperidine. |
| Low Cleavage Yield | Incomplete cleavage from the resin. | Increase the cleavage time or use a stronger acid cocktail if the molecule is stable. Ensure the resin is adequately swollen in the cocktail. |
| Presence of Deletion Sequences | Inefficient coupling during elongation. | Use a higher excess of activated amino acid and coupling reagents. Monitor each coupling step with a Kaiser test. |
Conclusion
This compound represents a valuable addition to the toolkit of synthetic chemists engaged in solid-phase synthesis. Its unique structural features allow for a robust attachment to the solid support and a controlled release of the final product under specific conditions. The protocols outlined in this document provide a comprehensive framework for the successful implementation of this linker in the synthesis of a wide array of organic molecules. As with any synthetic methodology, optimization of reaction conditions for specific substrates is encouraged to achieve the highest possible yields and purities.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
-
Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. [Link]
Application Notes and Protocols for the Pharmacokinetic Profiling of Pyrrolidine Derivatives
Introduction: The Significance of the Pyrrolidine Scaffold and its Pharmacokinetic Considerations
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent structural motif in a vast array of natural products, medicinal agents, and bioactive molecules.[1][2][3][4] Its presence in drugs can confer advantageous properties such as enhanced aqueous solubility and improved physicochemical characteristics, which can, in turn, positively influence a drug's potency, selectivity, and pharmacokinetic profile.[5] However, the pyrrolidine moiety can also present metabolic liabilities, such as bio-activation to reactive iminium ions, which necessitates a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties early in the drug discovery process.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for pharmacokinetic (PK) studies of pyrrolidine derivatives. The protocols and insights provided herein are grounded in established scientific principles and regulatory expectations to ensure the generation of robust and reliable data for informed decision-making in drug development.[6][7][8]
The Integrated Approach to Pharmacokinetic Characterization
A successful pharmacokinetic evaluation of pyrrolidine derivatives follows a tiered and integrated approach, commencing with a suite of in vitro assays to assess fundamental ADME properties and progressing to in vivo studies in relevant animal models to understand the compound's behavior in a whole organism.[9][10] This strategy allows for early identification of potential liabilities, guiding medicinal chemistry efforts to optimize the drug candidate's profile before significant resource investment.[7][11]
Caption: Integrated workflow for pharmacokinetic characterization.
Part 1: In Vitro ADME Profiling of Pyrrolidine Derivatives
Early-stage in vitro ADME assays are crucial for triaging and optimizing pyrrolidine-containing compounds.[7][8][12] These assays provide key insights into a compound's intrinsic properties and potential for in vivo success.
Physicochemical Properties
The fundamental physicochemical properties of a pyrrolidine derivative will significantly influence its ADME profile.
| Parameter | Experimental Method | Importance in Pharmacokinetics |
| Aqueous Solubility | Kinetic and Thermodynamic Solubility Assays | Impacts dissolution and absorption. Poor solubility can lead to low bioavailability. |
| Lipophilicity (LogD/LogP) | Shake-flask method, HPLC-based methods | Influences membrane permeability, plasma protein binding, and metabolic clearance. |
| pKa | Potentiometric titration, UV-spectroscopy | Determines the ionization state at physiological pH, which affects solubility, permeability, and binding. |
Metabolic Stability Assessment
Metabolic stability assays predict the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[13] For pyrrolidine derivatives, it is important to assess both Phase I and Phase II metabolism.
Protocol 1: Liver Microsomal Stability Assay
This assay primarily evaluates Phase I metabolism, mediated by cytochrome P450 (CYP) enzymes.[13]
Materials:
-
Test pyrrolidine derivative and positive control compounds
-
Pooled liver microsomes (human, rat, mouse, dog)[14]
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare stock solutions of the test compound and controls.
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Add the test compound to initiate the reaction.
-
Add the NADPH regenerating system to start the metabolic process.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[15]
-
Calculate the percentage of the compound remaining at each time point and determine the half-life (t½) and intrinsic clearance (Clint).[15]
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolic pathways.[15]
Materials:
-
Cryopreserved hepatocytes (human, rat, mouse, dog)
-
Hepatocyte culture medium
-
Collagen-coated plates
-
Test pyrrolidine derivative and positive control compounds
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Thaw and seed hepatocytes on collagen-coated plates and allow them to attach.
-
Prepare working solutions of the test compound and controls in the culture medium.
-
Remove the seeding medium and add the compound-containing medium to the cells.
-
Incubate the plate at 37°C in a CO2 incubator.
-
Collect samples from the wells at various time points.
-
Terminate the metabolic activity and prepare the samples for LC-MS/MS analysis.
-
Quantify the parent compound and calculate metabolic stability parameters as in the microsomal assay.
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[16][17] Only the unbound fraction is pharmacologically active.[16][18]
Protocol 3: Rapid Equilibrium Dialysis (RED) for PPB Assessment
Equilibrium dialysis is considered the gold standard for determining plasma protein binding.[16][18]
Materials:
-
RED device with dialysis membrane inserts
-
Pooled plasma (human, rat, mouse, dog)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test pyrrolidine derivative
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound and spike it into the plasma.
-
Add the spiked plasma to the sample chamber of the RED device.
-
Add PBS to the buffer chamber.
-
Incubate the sealed plate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[17][19]
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of the compound in both samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) and the percentage of plasma protein binding.
Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.
Part 2: In Vivo Pharmacokinetic Studies
In vivo studies are essential to understand how a pyrrolidine derivative is absorbed, distributed, metabolized, and excreted in a living organism.[9][10] These studies provide critical data for dose selection and prediction of human pharmacokinetics.
Animal Model Selection
The choice of animal model is critical for the relevance of preclinical PK data.[20] Common choices include rodents (mice, rats) for early-stage studies and non-rodents (dogs, minipigs) for later-stage development.[9][21][22] The selection should be based on similarities in metabolism and physiology to humans. For pyrrolidine derivatives targeting the central nervous system (CNS), models with a well-characterized blood-brain barrier are necessary.[20][21][23]
Dose Formulation and Administration
The formulation of the pyrrolidine derivative for dosing must be appropriate for the chosen route of administration (e.g., intravenous, oral, intraperitoneal). The vehicle should be non-toxic and not interfere with the absorption or disposition of the compound.
Study Design and Execution
A typical in vivo PK study involves administering the compound to a group of animals and collecting biological samples at various time points.
Protocol 4: Rodent Pharmacokinetic Study
Materials:
-
Appropriate rodent species (e.g., Sprague-Dawley rats)
-
Dosing formulation of the pyrrolidine derivative
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Anesthesia (if required)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Acclimatize the animals to the study conditions.
-
Administer the dose of the pyrrolidine derivative via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the drug concentration.
-
Plot the plasma concentration-time profile and calculate key pharmacokinetic parameters.
| PK Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure |
| t½ | Half-life, the time required for the plasma concentration to decrease by half |
| Cl | Clearance, the volume of plasma cleared of the drug per unit time |
| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma |
| F% | Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation |
Part 3: Regulatory Considerations
The design and execution of pharmacokinetic studies must adhere to regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[24][25][26] These guidelines provide a framework for preclinical safety and pharmacokinetic evaluations required for Investigational New Drug (IND) applications.[8][24][27] All studies intended for regulatory submission should be conducted in compliance with Good Laboratory Practice (GLP) regulations.[24][28]
Conclusion
A thorough and well-designed pharmacokinetic evaluation is paramount for the successful development of pyrrolidine derivatives as therapeutic agents. By employing a strategic combination of in vitro and in vivo studies, researchers can gain a comprehensive understanding of a compound's ADME properties, enabling data-driven decisions and increasing the probability of clinical success.
References
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
-
Langthaler, K., Jones, C. R., & Bundgaard, C. (2025, March 3). Can Göttingen Minipigs Claim a Spot in CNS Drug Research & Development?. Retrieved from [Link]
-
IQVIA Laboratories. (n.d.). In Vitro screening. Retrieved from [Link]
-
Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]
-
PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]
-
Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]
-
Unchained Labs. (2026, February 14). A Comprehensive Overview of FDA Preclinical Guidance: What You Need to Know. Retrieved from [Link]
-
PubMed. (2014, January 1). Animal models of CNS disorders. Retrieved from [Link]
-
Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, September 1). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Retrieved from [Link]
-
Gyan Sanchay. (2008, May 10). Plasma Protein Binding in Drug Discovery and Development. Retrieved from [Link]
-
ACS Publications. (2024, October 28). Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs. Retrieved from [Link]
-
BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]
-
Scibay. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Retrieved from [Link]
-
European Medicines Agency. (2015, February 1). Pharmacokinetic studies in man - Scientific guideline. Retrieved from [Link]
-
Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]
-
Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
-
protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]
-
MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]
-
Nature. (2007, August 28). The impact of FDA and EMEA guidelines on drug development in relation to Phase 0 trials. Retrieved from [Link]
-
GaBI Journal. (n.d.). EMA adopts five product-specific bioequivalence guidelines. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics: questions and answers. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds. Retrieved from [Link]
-
ResearchGate. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 16). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
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The Pyrrolidine Scaffold: A Privileged Structure in Central Nervous System Drug Discovery
Introduction: Why the Pyrrolidine Ring is a CNS Drug Development Powerhouse
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its prevalence in FDA-approved drugs is a testament to its versatile and favorable properties. The power of the pyrrolidine scaffold lies in a combination of key attributes:
-
Three-Dimensionality: The non-planar, puckered nature of the sp³-hybridized ring allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems. This "pseudorotation" enables substituents to be placed in precise spatial orientations, facilitating optimal interactions with complex protein targets.
-
Stereochemical Richness: The pyrrolidine ring can possess multiple stereocenters. Different stereoisomers can exhibit vastly different biological profiles, allowing for fine-tuning of activity and selectivity.
-
Physicochemical Properties: The nitrogen atom imparts basicity and can act as a hydrogen bond donor (as a secondary amine) or acceptor (as a tertiary amine). This feature can enhance aqueous solubility and improve pharmacokinetic profiles, which are critical for CNS drugs that must cross the blood-brain barrier.
-
Synthetic Tractability: A wealth of synthetic methods exists for both the construction of the pyrrolidine ring and its subsequent functionalization, making it an accessible scaffold for creating diverse chemical libraries.
This guide provides an in-depth look at the application of pyrrolidine analogs in developing CNS agents, focusing on key target classes and providing detailed protocols for their evaluation. We will explore analogs of the groundbreaking antiepileptic drug levetiracetam, inhibitors of the glycine transporter 1 (GlyT1) for schizophrenia, and ligands for the dopamine transporter (DAT) relevant to psychostimulant action and neurodegenerative disorders.
Part 1: Racetam Analogs - Modulators of Synaptic Vesicle Protein 2A (SV2A)
The development of levetiracetam, a pyrrolidin-2-one derivative, marked a significant advancement in epilepsy treatment. Its unique mechanism of action, distinct from traditional antiepileptic drugs (AEDs), opened a new avenue for CNS drug discovery.
Mechanism of Action & Therapeutic Application
Levetiracetam and its analogs exert their primary anticonvulsant effects by binding to the synaptic vesicle protein 2A (SV2A). SV2A is an integral membrane glycoprotein found on synaptic vesicles and is crucial for the proper regulation of neurotransmitter release.
The binding of levetiracetam to SV2A is stereospecific and reversible. While the precise downstream effects are still under investigation, this interaction is believed to modulate presynaptic neurotransmitter release, selectively preventing the hypersynchronization of neuronal firing that leads to seizures, without affecting normal neuronal excitability. The binding affinity of levetiracetam analogs for SV2A correlates directly with their antiseizure potency in animal models, validating SV2A as the primary therapeutic target.
Beyond epilepsy, the modulation of SV2A is being explored for other neurological conditions, highlighting the continued importance of this target.
Protocol 1: Competitive Radioligand Binding Assay for SV2A
This protocol describes a method to determine the binding affinity (Ki) of novel pyrrolidine analogs for the human SV2A protein, using a competitive displacement assay with a known high-affinity radioligand.
Objective: To quantify the binding affinity of test compounds for the SV2A receptor in brain tissue homogenates.
Materials & Reagents:
-
Crude membrane preparations from rat or human brain tissue (e.g., hippocampus or cortex)
-
[³H]-Levetiracetam or another suitable high-affinity SV2A radioligand
-
Test compounds (novel pyrrolidine analogs)
-
Levetiracetam (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation vials
-
Liquid scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus (cell harvester)
-
Liquid scintillation counter
Step-by-Step Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet (crude membrane fraction) in fresh binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: Prepare assay tubes in triplicate for each condition:
-
Total Binding: Membrane preparation + [³H]-Levetiracetam + Binding Buffer.
-
Non-Specific Binding (NSB): Membrane preparation + [³H]-Levetiracetam + high concentration of unlabeled Levetiracetam (e.g., 10 µM).
-
Competitive Binding: Membrane preparation + [³H]-Levetiracetam + varying concentrations of the test compound.
-
-
Incubation: Add approximately 50-100 µg of membrane protein to each tube. Add the radioligand at a concentration near its Kd value (e.g., 1-5 nM for [³H]-Levetiracetam). Add the test compounds across a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻⁵ M). Incubate all tubes at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Quickly wash the filters with ice-cold binding buffer (e.g., 3 x 4 mL) to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters into scintillation vials, add liquid scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Calculate the percentage of specific binding for each concentration of the test compound: % Inhibition = 100 * (1 - (DPM_test - DPM_NSB) / (DPM_total - DPM_NSB)).
-
Plot % Inhibition versus the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Part 2: Pyrrolidine-Based Glycine Transporter 1 (GlyT1) Inhibitors
Hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a leading hypothesis for the pathophysiology of schizophrenia, particularly its cognitive and negative symptoms. Glycine acts as an essential co-agonist at the NMDA receptor, meaning its presence is required for receptor activation by glutamate. The glycine transporter 1 (GlyT1) is a key protein that regulates glycine levels in the synaptic cleft by reuptaking it into glial cells and presynaptic neurons.
Mechanism of Action & Therapeutic Application
Inhibiting GlyT1 with a pyrrolidine-based agent blocks this reuptake mechanism, leading to an increase in the concentration of glycine in the synapse. Elevated synaptic glycine enhances NMDA receptor function, offering a promising therapeutic strategy for treating schizophrenia. Pyrrolidine sulfonamides and other related structures have been explored for their potent GlyT1 inhibitory activity. The goal is to develop compounds that are potent, selective, and possess good brain penetration to effectively modulate NMDA receptor activity in vivo.
Protocol 2: [³H]Glycine Uptake Assay in Cells Expressing Human GlyT1
This protocol details a cell-based functional assay to measure the inhibitory potency (IC₅₀) of novel pyrrolidine analogs on the activity of the human glycine transporter 1.
Objective: To determine the functional inhibitory potency of test compounds on GlyT1-mediated glycine transport.
Materials & Reagents:
-
HEK293 or CHO cells stably transfected with the human GlyT1 gene.
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
[³H]Glycine.
-
Test compounds (novel pyrrolidine analogs).
-
A known potent GlyT1 inhibitor (e.g., ALX-5407) as a positive control.
-
96-well cell culture plates.
-
Scintillation plates (e.g., MicroScint-20) or standard scintillation vials.
-
Microplate scintillation counter.
Step-by-Step Procedure:
-
Cell Plating: Seed the GlyT1-expressing cells into 96-well plates at an appropriate density (e.g., 50,000 - 100,000 cells/well) and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in Uptake Buffer.
-
Pre-incubation: Aspirate the culture medium from the wells. Wash the cell monolayer once with warm (37°C) Uptake Buffer. Add the diluted test compounds or control to the wells and pre-incubate for 10-20 minutes at 37°C.
-
Uptake Initiation: Initiate the glycine uptake by adding [³H]Glycine to each well. The final concentration should be near the Km for glycine transport (typically in the low micromolar range). The total volume in each well should be consistent.
-
Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C. This time should be within the linear range of glycine uptake.
-
Uptake Termination: Rapidly terminate the transport process by aspirating the radioactive solution from the wells.
-
Washing: Immediately wash the cell monolayer multiple times (e.g., 3-4 times) with ice-cold Uptake Buffer to remove all extracellular [³H]Glycine.
-
Cell Lysis & Scintillation Counting: Add a lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well to solubilize the cells and release the intracellular radioactivity. Transfer the lysate to scintillation vials or add scintillation cocktail directly to the wells if using scintillation plates. Count the radioactivity.
Data Analysis:
-
Define 100% transport activity from wells treated with vehicle and 0% activity from wells treated with a saturating concentration of a standard inhibitor (e.g., ALX-5407).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value for each compound.
Data Presentation: Comparative Potency of Pyrrolidine Analogs
| Compound ID | Target | Assay Type | Potency (IC₅₀/Ki) | Selectivity Profile |
| Levetiracetam | SV2A | Radioligand Binding | ~1 µM | High for SV2A |
| Brivaracetam | SV2A | Radioligand Binding | ~30 nM | >10-fold higher affinity than Levetiracetam |
| Analog X-1 | GlyT1 | [³H]Glycine Uptake | 18 nM | >100-fold vs GlyT2 |
| Analog Y-2 | DAT | [³H]Dopamine Uptake | 78 nM | >50-fold vs SERT/NET |
This table is for illustrative purposes. Actual values must be determined experimentally.
Part 3: Dopamine Transporter (DAT) Ligands with a Pyrrolidine Core
The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling. It is a primary target for psychostimulants like cocaine and synthetic cathinones (e.g., α-PVP, α-PHP), which typically act as reuptake inhibitors. Pyrrolidine is a key structural feature in many potent DAT inhibitors, including the pyrovalerone class of synthetic cathinones.
Mechanism of Action & Therapeutic Application
By blocking DAT, pyrrolidine-based inhibitors increase the extracellular concentration and duration of action of dopamine. This mechanism is central to their stimulant effects and high abuse liability. Research in this area focuses on understanding the structure-activity relationships (SAR) that govern potency and selectivity for DAT over other monoamine transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET). Furthermore, studying the binding kinetics (i.e., how quickly a drug binds and unbinds from DAT) is crucial, as it has been shown that slower dissociation rates correlate with a longer duration of psychostimulant effects in vivo. This research is vital for developing potential treatments for substance use disorders or as imaging agents for DAT.
Experimental Workflow Visualization
The following diagrams illustrate the logical flow of the experimental protocols described in this guide.
Diagram 1: SV2A Radioligand Binding Assay Workflow
Caption: Workflow for SV2A competitive binding assay.
Diagram 2: GlyT1 Cellular Uptake Assay Workflow
Caption: Workflow for cell-based GlyT1 uptake assay.
Conclusion and Future Directions
The pyrrolidine scaffold remains an exceptionally valuable and versatile starting point for the design of novel CNS agents. Its inherent stereochemical and physicochemical properties allow for the development of highly potent and selective ligands for a wide array of neuronal targets, from vesicle proteins like SV2A to membrane transporters such as GlyT1 and DAT. The protocols outlined here provide a foundational framework for the initial characterization of such compounds. Future work will undoubtedly focus on leveraging advanced synthetic strategies to create more complex and sp³-rich pyrrolidine analogs, optimizing not only their potency but also their pharmacokinetic profiles and binding kinetics to achieve desired therapeutic outcomes in the complex environment of the central nervous system.
References
- Dr.Oracle. (2025, November 18). What is the mechanism of action of Levetiracetam (Keppra)?
- Wikipedia. (n.d.). Levetiracetam.
- Lapinsky, D. J., Aggarwal, S., Huang, Y., Surratt, C. K., Lever, J. R., Foster, J. D., & Vaughan, R. A. (2009). A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone. Bioorganic & Medicinal Chemistry, 17(1
Troubleshooting & Optimization
Technical Support Center: Pyrrolidine Synthesis & Troubleshooting Guide
Executive Summary
Pyrrolidines are the structural backbone of countless alkaloids (e.g., nicotine, hygrine) and blockbuster pharmaceuticals. However, the thermodynamic and kinetic nuances of forming five-membered nitrogenous rings often lead to specific failure modes. This guide addresses the three most prevalent synthetic routes: Nucleophilic Cyclization , [3+2] Dipolar Cycloaddition , and Reductive Amination/Cyclization .
Module A: Nucleophilic Cyclization (Intramolecular Substitution)
Core Mechanism: Intramolecular displacement of a leaving group (halide, mesylate) by an amine.[1] Governing Principle: Baldwin’s Rules for Ring Closure.[1][2][3][4]
Troubleshooting Matrix
| Symptom (Observation) | Likely Side Reaction | Root Cause | Corrective Action |
| NMR: Olefinic protons (5.0–6.5 ppm) appear; loss of leaving group.[1] | Elimination (E2) | Basicity of the amine or external base is too high relative to nucleophilicity; high temperature. | Switch to a non-nucleophilic, weaker base (e.g., |
| MS: | Intermolecular Oligomerization | Concentration is too high, favoring bimolecular collision over unimolecular cyclization.[1] | High Dilution Technique: Run reaction at <0.05 M. Add substrate slowly via syringe pump. |
| NMR: No reaction; starting material recovered. | "Disfavored" Trajectory | Violation of Baldwin’s Rules (e.g., 5-endo-tet is geometrically impossible).[1] | Redesign precursor to allow 5-exo-tet closure. Ensure leaving group is on a primary/secondary carbon, not directly on the double bond (for 5-endo-trig).[1] |
Diagnostic Workflow: Baldwin's Rules Logic
Use this decision tree to determine if your cyclization is kinetically feasible.
Figure 1: Decision logic based on Baldwin’s Rules for 5-membered ring formation. Note that 5-endo-trig is generally disfavored unless specific electronic activation (e.g., metal catalysis) is used.
Module B: [3+2] Cycloaddition (Azomethine Ylides)
Core Mechanism: Reaction of a 1,3-dipole (azomethine ylide) with a dipolarophile (alkene/alkyne).[1][5][6][7][8] Key Challenge: Controlling Diastereoselectivity (Endo vs. Exo) and Regioselectivity.
Common Side Reactions
-
Dipole Hydrolysis/Quenching:
-
Regio-Isomeric Mixtures:
-
Endo/Exo Ratio Drift:
Mechanistic Failure Pathways
Figure 2: Competitive pathways in [3+2] cycloaddition. Note the reversibility of the cyclization step at high temperatures, leading to stereochemical scrambling.
Module C: Reductive Amination & Cyclization
Core Mechanism: Formation of an imine/iminium followed by hydride reduction.[1]
Context: Often used for converting
FAQ: Why did my reaction fail?
Q: I isolated an acyclic secondary amine instead of the pyrrolidine.
-
A: This is "Interrupted Cyclization."[1] The initial imine formed, was reduced to the amine, but the second cyclization step (intramolecular attack) was too slow or sterically hindered.
-
Solution: Ensure the pH is slightly acidic (pH 5-6) to activate the carbonyl for the second attack. Use a weaker reducing agent like
that won't reduce the aldehyde/ketone before the amine can react.
-
Q: I see a peak at M+14 or M+28 in MS.
-
A: This indicates Methylation (if using formaldehyde/formic acid) or Formylation .[1] If you are using Leuckart-Wallach conditions, side reactions with the solvent or formic acid are common.[1]
Q: My product is a dimer.
-
A: The intermediate amine reacted with another molecule of starting material instead of its own tail.
-
Solution:High Dilution is critical here.[1]
-
Standard Operating Protocols (SOPs)
SOP 1: Ag(I)-Catalyzed [3+2] Cycloaddition (General)
Best for: Highly substituted, stereocontrolled pyrrolidines.
-
Preparation: Flame-dry a round-bottom flask under Argon.
-
Catalyst Loading: Add
(3-5 mol%) and Ligand (e.g., , 5-10 mol%) in Toluene or DCM.[1] Stir for 30 min to form the complex. -
Substrate Addition: Add the
-imino ester (dipole precursor) (1.0 equiv).[1] -
Base: Add
or (1.1 equiv) dropwise at 0°C. Color change (yellow/orange) indicates ylide formation.[1] -
Trap: Add the dipolarophile (e.g., acrylate, maleimide) (1.2 equiv).[1]
-
Monitoring: Stir at RT. Monitor by TLC.[1]
-
Workup: Filter through a Celite pad (removes Ag).[1] Concentrate and purify via flash chromatography.
SOP 2: Reductive Cyclization of -Keto Acids/Esters
Best for: Simple alkyl-pyrrolidines.
-
Imine Formation: Dissolve
-keto ester and primary amine (1.1 equiv) in MeOH or DCE.[1] Add activated 4Å molecular sieves.[1] Stir 2-4h. -
Reduction: Cool to 0°C. Add
(1.5 equiv) or (2.0 equiv).-
Critical: Do not use
initially as it may reduce the ketone before imine formation.[1]
-
-
Cyclization (Spontaneous): The resulting amine usually cyclizes onto the ester (forming a lactam) or reacts with a second carbonyl if present.[1]
-
Note: If the target is the amine (not lactam), a subsequent reduction (e.g.,
) is required.
-
References
-
Baldwin, J. E. "Rules for Ring Closure."[1][2][4] Journal of the Chemical Society, Chemical Communications, 1976, 734–736.
-
Padwa, A. "1,3-Dipolar Cycloaddition Chemistry."[1] Wiley-Interscience, General Reference for Dipole Mechanics.[1]
-
Nájera, C., & Sansano, J. M. "Catalytic Enantioselective 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylides and Alkenes: The Silver Age."[1] Chemical Reviews, 2007, 107(11), 4584–4671.[1]
-
Coldham, I., & Hufton, R. "Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides."[1] Chemical Reviews, 2005, 105(7), 2765–2810.[1]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] The Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 4. Baldwin's_rules [chemeurope.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. BJOC - Additive-assisted regioselective 1,3-dipolar cycloaddition of azomethine ylides with benzylideneacetone [beilstein-journals.org]
- 7. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting guide for scaling up pyrrolidine reactions
Ticket ID: PYR-SC-2026-02 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Troubleshooting & Optimization of Pyrrolidine Reaction Scale-Up[1]
Introduction: The Pyrrolidine Paradox
Welcome to the Process Chemistry Support Hub. You are likely here because a pyrrolidine reaction that worked perfectly on a 100 mg scale is failing at 50 g or 1 kg.[1]
Pyrrolidine (pKa ~11.[1][2]27) is a deceptive scaffold.[1] Its secondary amine is highly nucleophilic, driving rapid reactions, but this same property creates significant scale-up hazards (exotherms) and purification nightmares (water miscibility).[1] This guide addresses the three most common support tickets we receive: Thermal Runaway , Impurity Control , and Extraction Failure .[1]
Module 1: Thermal Safety & Exotherm Management
Q: My reactor temperature spiked 15°C during the addition of the alkyl halide. How do I prevent a runaway on the next batch?
A: The N-alkylation of pyrrolidine is significantly exothermic.[1] On a milligram scale, passive heat loss masks this; on a kilo scale, it accumulates.[1]
The Fix: Calculate
-
Calculate Adiabatic Temperature Rise (
):-
If
, a cooling failure could trigger a secondary decomposition or solvent boiling.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-
-
Dosing Strategy: Do not add reagents "in one portion." Use a dosing pump.[1]
-
Protocol: Set the jacket temperature (
) 10°C below the target reaction temperature (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ). Link the dosing rate to . If exceeds the setpoint by >2°C, the pump must automatically stop.
-
-
Solvent Choice: Acetonitrile is common but can be problematic due to low heat capacity.[1] Toluene allows for better heat transfer and easier water removal later.[1]
ngcontent-ng-c3932382896="" class="ng-star-inserted">Critical Warning: At high temperatures (>200°C in flow or sealed vessels), pyrrolidine can undergo oxidative dehydrogenation to form N-alkyl pyrroles , a common impurity often mistaken for the product due to similar polarity [1].
Module 2: Reaction Selectivity & Chemistry
Q: I am seeing significant quaternary ammonium salts (over-alkylation). How do I stop at the tertiary amine?
A: Pyrrolidine is a "hot" nucleophile.[1] Once the mono-alkylated product forms, it remains nucleophilic and competes for the alkylating agent.[1]
The Fix: The "Inverse Addition" Protocol.
-
Standard (Wrong for Scale): Adding alkyl halide to pyrrolidine. This creates a local excess of alkylating agent, favoring double alkylation.[1]
-
Inverse (Correct): Add the alkyl halide slowly to a solution of pyrrolidine and base.
-
Stoichiometry: Increase pyrrolidine equivalents to 1.2–1.5 eq. The excess pyrrolidine acts as a sacrificial base and is easier to recover than separating a quaternary salt.[1]
Q: My reductive amination stalled at 70% conversion. Adding more STAB (Sodium Triacetoxyborohydride) didn't help.
A: STAB is moisture-sensitive.[1] On a large scale, the "water of reaction" (formed when the imine generates) accumulates and quenches the hydride reagent.
The Fix: Dehydrating Imine Formation. Do not perform "one-pot" reductive aminations on >50g scale unless you have strict water control.[1]
-
Step 1: Form the imine/enamine first in toluene or DCM.[1]
-
Step 2: Add a drying agent (MgSO
or molecular sieves) or use a Dean-Stark trap to remove water.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Step 3: Filter off the drying agent before adding the hydride source.[1] This restores stoichiometry and prevents hydride decomposition.[1]
Module 3: Work-up & Purification (The Bottleneck)
Q: I extracted with water/ethyl acetate, but my product yield is <20%. Where did it go?
A: It is in the aqueous layer.[1] Pyrrolidine and its simple derivatives are highly water-soluble.[1] With a pKa of ~11.3, your product is protonated (ionic) at neutral pH (7.0).[1]
The Fix: The "pKa + 2" Rule. To extract a basic amine into an organic solvent, the aqueous pH must be at least 2 units higher than the conjugate acid's pKa.
-
Target pH: >13.5.
-
Agent: 50% NaOH or KOH (Carbonates are often too weak).[1]
Data: Solvent Efficiency for Pyrrolidine Extraction
| Solvent | Miscibility with Water | Extraction Efficiency (pH 14) | Notes |
| DCM | Immiscible | High | Best Choice. Forms bottom layer (easy separation).[1] |
| Ethyl Acetate | Low | Low-Medium | Avoid.[1] Amines can catalyze hydrolysis of EtOAc to acetic acid/ethanol.[1] |
| MTBE | Immiscible | Medium | Good for safety, but requires multiple extractions.[1] |
| Toluene | Immiscible | Medium | Good if azeotropic drying is needed next.[1] |
Visual Troubleshooting Workflows
Workflow 1: The Scale-Up Safety Decision Tree
Caption: Decision logic for assessing thermal risks in pyrrolidine alkylation.
Workflow 2: The "Lost Product" Recovery Protocol
Caption: Step-by-step logic to recover water-soluble pyrrolidine derivatives during aqueous workup.
Standard Operating Procedure (SOP)
Protocol: Scalable Reductive Amination of Pyrrolidine
Target: Synthesis of N-benzylpyrrolidine (Model Reaction)
1. Reagents:
-
Benzaldehyde (1.0 eq)
-
Pyrrolidine (1.1 eq)[3]
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq)
-
DCM (10 volumes) or Toluene (for larger scale safety)
2. Procedure:
-
Imine Formation: Charge reactor with aldehyde and solvent. Cool to 0°C.[1]
-
Amine Addition: Add pyrrolidine via dosing pump over 30 mins. Note: Exotherm expected.
-
Aging: Allow to warm to 20°C and stir for 1 hour. Check conversion (TLC/HPLC).
-
Expert Tip: If water content is high, add MgSO
now, stir 30 mins, and filter.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-
-
Reduction: Cool to 0–5°C. Add STAB as a solid in 4 portions (wait 15 mins between portions). Warning: H
gas evolution. -
Quench (Critical):
-
Add saturated NaHCO
slowly.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Emulsion Breaker: If an emulsion forms (common with borates), add 10% Potassium Sodium Tartrate (Rochelle Salt) solution and stir vigorously for 2 hours.[1] This complexes the boron and separates layers [2].[1]
-
-
Extraction:
-
Purification: Combine organics, dry (Na
SO ), and concentrate. Distill under reduced pressure.
References
-
Organic Syntheses. (2021). Procedure for Reductive Amination and Workup Strategies. Organic Syntheses, Coll.[1] Vol. 10. Retrieved from [Link] (Accessed via search result 1.17).[1]
-
Stoessel, F. (2001).[1][5] Safety issues in scale-up of chemical processes.[1][5] Current Opinion in Drug Discovery & Development, 4(6), 834-9.[5] Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2023).[1] Scale Up Safety Guide.[1] Retrieved from [Link] (Accessed via search result 1.8).[1]
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety issues in scale-up of chemical processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize By-product Formation in Benzoate Synthesis
Welcome to the Technical Support Center for Benzoate Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzoate synthesis and minimize the formation of unwanted by-products. By understanding the underlying reaction mechanisms and implementing the troubleshooting strategies outlined below, you can enhance the purity and yield of your target benzoate compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in benzoate synthesis, and where do they come from?
A1: The most prevalent by-products depend on the synthetic route employed.
-
Toluene Oxidation Route: When synthesizing benzoic acid via the liquid-phase oxidation of toluene, several by-products can form. These include benzaldehyde, benzyl alcohol, benzyl benzoate, and various biphenyl compounds.[1][2] These arise from incomplete oxidation or side reactions of intermediates. For instance, benzyl benzoate can form through the esterification of benzoic acid with benzyl alcohol, a reaction that can even occur during distillation.[2][3] Other impurities can include formic acid, acetic acid, benzene, methylbiphenyls, and phthalic acid.[4]
-
Esterification Route (e.g., Fischer Esterification): In the synthesis of benzoate esters from benzoic acid and an alcohol, the primary "by-product" is water. The reaction is an equilibrium process, and inefficient removal of water can limit the yield.[5] Other potential impurities can arise from the starting materials themselves or from side reactions like the formation of ethers from the alcohol, especially under strongly acidic conditions and high temperatures.
Q2: My benzoate synthesis from toluene oxidation has a low yield and a complex mixture of impurities. What are the likely causes?
A2: Low yields and high impurity levels in toluene oxidation often point to suboptimal reaction conditions. Key factors to investigate include:
-
Catalyst Choice and Concentration: The choice and concentration of the catalyst, typically cobalt and/or manganese salts, are critical.[1][4] Inadequate catalyst levels can lead to incomplete conversion of toluene.
-
Reaction Temperature and Pressure: The oxidation of toluene is typically conducted at elevated temperatures (e.g., 150-200°C) and pressures.[6] Deviations from the optimal range can either slow down the reaction or promote the formation of over-oxidation products and other by-products.[7]
-
Oxygen Supply: Insufficient oxygen (or air) supply will result in incomplete oxidation, leaving unreacted toluene and intermediates like benzyl alcohol and benzaldehyde in the mixture.[2]
-
Presence of Water: The presence of water in the reaction media can influence the formation of by-products like benzyl alcohol.[2]
Q3: During the esterification of benzoic acid, I'm observing unreacted starting material even after prolonged reaction times. Why is this happening?
A3: This is a classic sign that the reaction has reached equilibrium. Fischer esterification is a reversible reaction.[8] To drive the reaction towards the product (the ester), you need to shift the equilibrium. This can be achieved by:
-
Using an Excess of One Reactant: Employing a large excess of the alcohol is a common strategy to push the equilibrium towards the ester.[5][9]
-
Removing Water: As water is a product of the reaction, its removal will shift the equilibrium to the right, favoring ester formation. This can be done using a Dean-Stark apparatus or by adding a dehydrating agent.[5]
Q4: I've noticed the formation of benzyl benzoate as an impurity in my benzoic acid produced from toluene oxidation. How can I prevent this?
A4: Benzyl benzoate is formed from the esterification of benzoic acid with benzyl alcohol, which is an intermediate in the toluene oxidation process. This can be particularly problematic during the purification of benzoic acid by distillation.[2][3] Strategies to minimize its formation include:
-
Optimizing Oxidation Conditions: Ensure high conversion of toluene to benzoic acid to minimize the concentration of benzyl alcohol in the crude product. A conversion rate of over 90% is desirable.[1]
-
Using Additives: Certain additives, like sodium benzoate, have been shown to inhibit the esterification reaction that produces benzyl benzoate during distillation.[2]
-
Controlling Distillation Temperature: Carefully controlling the temperature during the distillation of benzoic acid can help reduce the rate of benzyl benzoate formation.[2]
Troubleshooting Guides
Issue 1: Presence of Aldehydes and Alcohols in the Final Benzoate Product
This issue is common when synthesizing benzoic acid via toluene oxidation.
Root Cause Analysis Workflow
Caption: Troubleshooting workflow for aldehyde/alcohol impurities.
Detailed Troubleshooting Steps
-
Verify Oxidation Conditions:
-
Temperature and Pressure: For cobalt-catalyzed toluene oxidation, ensure the reaction temperature is maintained between 135°C and 145°C.[2] Lower temperatures can lead to incomplete conversion, while excessively high temperatures may promote side reactions.[7]
-
Oxygen to Toluene Ratio: An increased oxygen-to-toluene ratio generally improves oxidation efficiency.[2] However, ensure you operate within safe flammability limits.
-
Catalyst Concentration: The concentration of cobalt and manganese salts should be optimized. Typical combined concentrations start from about 50 ppm.[1]
-
-
Optimize Purification:
-
Distillation: If purifying by distillation, ensure your distillation column is efficient enough to separate the more volatile by-products like benzaldehyde and benzyl alcohol from benzoic acid.
-
Crystallization/Recrystallization: Crystallization is a highly effective method for purifying benzoic acid and its salts.[6] Recrystallization from a suitable solvent, often water, can significantly improve purity by removing unreacted starting materials and by-products.[6][10]
-
Issue 2: Low Yield in Fischer Esterification of Benzoic Acid
Low yields in esterification are almost always due to the equilibrium nature of the reaction.
Strategies to Shift Equilibrium and Increase Yield
| Strategy | Description | Key Considerations |
| Excess Alcohol | Use a significant molar excess of the alcohol (e.g., 4-fold or more) relative to the benzoic acid.[9] | This is most practical when the alcohol is inexpensive and easily removed after the reaction. |
| Water Removal | Actively remove water as it is formed. | A Dean-Stark apparatus is effective for this, especially when using a solvent that forms an azeotrope with water, such as toluene.[5] |
| Use of a Strong Acid Catalyst | A strong acid catalyst, such as concentrated sulfuric acid, is necessary to protonate the carbonyl oxygen of the benzoic acid, making it more susceptible to nucleophilic attack by the alcohol.[5][8] | The amount of catalyst should be optimized; too much can lead to side reactions like dehydration of the alcohol. |
Experimental Protocol: High-Yield Methyl Benzoate Synthesis
-
Reactant Setup: In a round-bottom flask, combine benzoic acid and a 4-fold molar excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Workup:
-
Cool the reaction mixture and pour it into a separatory funnel containing water.
-
Extract the ester with a suitable organic solvent like diethyl ether.
-
Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to remove unreacted benzoic acid and the acid catalyst), and finally with brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude methyl benzoate.
-
-
Purification: Purify the crude ester by distillation under reduced pressure.
Issue 3: Formation of Benzene in Sodium Benzoate Solutions
This is a critical issue, especially in the food and beverage industry, as benzene is a known carcinogen.[11][12]
Mechanism of Benzene Formation
Benzene can form from the decarboxylation of benzoic acid. This reaction is promoted by the presence of ascorbic acid (vitamin C) and exposure to heat or UV light.[12][13]
Mitigation Strategies
-
Formulation Control:
-
Avoid the combination of sodium benzoate and ascorbic acid in formulations, especially those that will be exposed to high temperatures or sunlight.
-
If both are necessary, consider using alternative preservatives or antioxidants.
-
-
pH Control: The stability of benzoic acid and its salts is pH-dependent. Maintaining a pH where benzoic acid is in its salt form (benzoate) can help minimize decarboxylation. Benzoic acid is most effective as a preservative at a pH below 4.5.[14]
-
Storage Conditions: Store products containing sodium benzoate away from direct sunlight and excessive heat to minimize the risk of benzene formation.
Decision Tree for Benzene Mitigation
Caption: Decision tree for mitigating benzene formation.
References
- Guangzhou ZIO Chemical Co., Ltd. (2025, October 17).
- Google Patents. (n.d.).
- Improvements in the manufacture of benzoic acid obtained by catalytic oxid
- Google Patents. (n.d.).
- Toluene Oxidation: CO2 vs Benzaldehyde: Current Status and Future Perspectives. (2024, June 5).
- askIITians. (2025, July 13). How do you convert the following?Toluene to Benzoic acid.
- YouTube. (2022, August 11).
- Alfa Chemistry. (n.d.).
- Digital Commons @ NJIT. (2023, May 19). Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid.
- Cosmetics & Toiletries. (2013, November 11).
- Scribd. (n.d.). Oxidation of Toluene to Benzoic Acid Lab Report | PDF | Chemical Reactions.
- FBC Industries. (2019, July 19).
- Preparation of Methyl Benzo
- Organic Syntheses Procedure. (n.d.).
- Patsnap Synapse. (2024, July 14).
- Benchchem. (n.d.). How to prevent hydrolysis of 3-(4-Acetyloxyphenyl)benzoic acid during experiments.
- Wikipedia. (n.d.). Benzoic acid.
- Understanding the Hazards of Sodium Benzoate in Food Products and Its Effects. (2024, November 27).
- pom - Ingredient Checker App. (2025, September 14).
- PubChem - NIH. (n.d.).
- Sodium Benzo
- Studylib. (n.d.).
- Benchchem. (n.d.).
- Google Patents. (n.d.).
- esterification of benzoic acid to methyl benzo
- ResearchGate. (2015, December 3).
- WebMD. (2024, January 8).
- European Patent Office - EP 3148661 B1 - EPO. (2019, March 27).
Sources
- 1. US20160068655A1 - Integrated process for the production of benzoate plasticizers - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. data.epo.org [data.epo.org]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. ziochemical.com [ziochemical.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. studylib.net [studylib.net]
- 10. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
- 11. What are the side effects of Sodium Benzoate? [synapse.patsnap.com]
- 12. Understanding the Hazards of Sodium Benzoate in Food Products and Its Effects [tengerchemical.com]
- 13. Sodium Benzoate: Safety and Side Effects [webmd.com]
- 14. Benzoic acid - Wikipedia [en.wikipedia.org]
Pyrrolidine Compound Stability: A Technical Support Guide for Long-Term Storage
Welcome to the Technical Support Center for Pyrrolidine Compound Stability. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the integrity of pyrrolidine-containing molecules during long-term storage. Pyrrolidine scaffolds are integral to a vast array of biologically active compounds, and ensuring their stability is paramount for reproducible experimental results and the development of safe and effective therapeutics.[1][2][3][4] This resource is structured to address common challenges and provide actionable solutions.
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended actions in a direct question-and-answer format.
Question 1: I've noticed a significant color change (e.g., yellowing or browning) in my pyrrolidine compound after a few weeks of storage at room temperature. What could be the cause, and how can I prevent this?
Answer:
Color change in pyrrolidine-containing compounds is a common indicator of degradation, often due to oxidation or photodegradation. The lone pair of electrons on the nitrogen atom in the pyrrolidine ring can be susceptible to oxidation, leading to the formation of colored impurities.[5] Additionally, exposure to light, especially UV light, can provide the energy needed to initiate degradation reactions.[6]
Immediate Actions:
-
Characterize the impurity: Use analytical techniques such as HPLC with a UV-Vis or diode array detector to separate and quantify the colored impurity. Mass spectrometry (LC-MS) can help in identifying its structure.[6][7]
-
Evaluate for further use: Depending on the level of impurity and the sensitivity of your assay, the batch may need to be discarded.
Preventative Measures:
-
Storage Conditions: Store your compound in a cool, dark, and dry place.[8][9][10] A refrigerator (2-8 °C) or freezer (-20 °C) is highly recommended.[11] For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
-
Packaging: Use amber glass vials or other UV-blocking containers to protect against photodegradation.[6] Ensure the container is tightly sealed to prevent moisture and air ingress.[8][9]
-
Antioxidants: For solutions, consider the addition of a suitable antioxidant. The choice of antioxidant will depend on the specific compound and its intended application. Pyrrolidine dithiocarbamate (PDTC) is an example of a pyrrolidine-containing antioxidant that can be effective in some biological systems.[12]
Question 2: My latest batch of a pyrrolidine-based drug candidate is showing a new, unexpected peak in the HPLC chromatogram that wasn't present in the initial analysis. What is the likely cause?
Answer:
The appearance of a new peak in your HPLC analysis strongly suggests the formation of a degradation product. The most common degradation pathways for pyrrolidine compounds are hydrolysis and oxidation.[13]
Potential Causes and Identification:
-
Hydrolysis: If your compound has hydrolyzable functional groups (e.g., esters, amides) appended to the pyrrolidine ring, exposure to moisture can lead to their cleavage.[6][14] This is especially true if the compound is stored in a non-anhydrous solvent or in a humid environment.[15]
-
Oxidation: The pyrrolidine ring itself, or other susceptible moieties in the molecule, can oxidize. This can be catalyzed by trace metal impurities, exposure to air, or light.[5][16] N-oxides are common oxidative degradation products of pyrrolidine compounds.
-
Impurity Profiling: To identify the new peak, a forced degradation study can be invaluable.[17][18][19] By intentionally exposing your compound to acidic, basic, oxidative, and photolytic stress, you can often generate the same impurity and confirm its identity via LC-MS/MS.[20]
Recommended Actions:
-
Quantify the Impurity: Determine the percentage of the new impurity relative to the parent compound.
-
Storage Review: Re-evaluate your storage conditions. Ensure the compound is stored in a desiccated environment and protected from light.[21]
-
Solvent Purity: If the compound is in solution, ensure the solvent is of high purity and anhydrous if necessary.
Question 3: I'm observing a decrease in the biological activity or potency of my pyrrolidine compound over time. Could this be related to storage?
Answer:
Yes, a loss of potency is a direct consequence of compound degradation. The parent compound is being converted into one or more degradation products that likely have reduced or no biological activity.
Troubleshooting Steps:
-
Analytical Confirmation: Use a stability-indicating analytical method, such as a gradient HPLC method, to quantify the amount of the parent compound remaining. This will confirm if chemical degradation has occurred.
-
Forced Degradation Correlation: Conduct a forced degradation study to identify the likely degradation products.[17][18]
-
Structure-Activity Relationship (SAR) Analysis: If the structures of the degradation products are determined, you can often infer why the activity was lost. For example, if a key pharmacophoric feature has been altered through hydrolysis or oxidation, this would explain the drop in potency.
Preventative Strategy:
-
Implement a Stability Testing Program: For critical compounds, especially those in later stages of development, a formal stability testing program under ICH (International Council for Harmonisation) guidelines is recommended.[17] This involves storing aliquots of the compound under various temperature and humidity conditions and analyzing them at specific time points.
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for solid pyrrolidine compounds?
For most solid pyrrolidine compounds, the ideal storage conditions are:
-
Temperature: 2-8 °C (refrigerated) or -20 °C (frozen) for long-term storage.[11]
-
Atmosphere: A dry environment is crucial. Using a desiccator or storing with desiccant packs is recommended.[15][21] For highly sensitive compounds, storage under an inert gas like argon or nitrogen is best.
-
Light: Protection from light is essential. Use amber vials or store in a dark location.[6]
-
Container: Use tightly sealed containers to prevent moisture and air ingress.[8][9]
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C | Slows down the rate of chemical degradation reactions.[11] |
| Humidity | Low (use of desiccants) | Prevents hydrolysis of susceptible functional groups.[15][21] |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes oxidative degradation.[5] |
| Light | Dark (Amber vials) | Prevents photodegradation.[6] |
How does pH affect the stability of pyrrolidine compounds in solution?
The stability of pyrrolidine compounds in solution is highly pH-dependent. Pyrrolidine derivatives are often unstable in strongly acidic or alkaline conditions, which can catalyze hydrolysis of functional groups attached to the ring.[6][14] The optimal pH for storage in solution is typically neutral (around pH 7). However, the exact optimal pH will depend on the specific structure of the compound. It is advisable to perform a pH stability profile study for critical compounds.
Are there any specific structural features within pyrrolidine derivatives that are more prone to instability?
Yes, certain structural motifs can increase the susceptibility of a pyrrolidine compound to degradation:
-
Substituents on the Ring: The nature and position of substituents can influence the electronic properties and conformation of the pyrrolidine ring, affecting its stability.[1]
-
Exocyclic Functional Groups: Esters, amides, and other hydrolyzable groups attached to the pyrrolidine scaffold are common points of degradation.
-
Unsaturation: The presence of double bonds within or adjacent to the pyrrolidine ring can increase susceptibility to oxidation and photodegradation.
What are the initial steps I should take to assess the stability of a newly synthesized pyrrolidine compound?
For a new pyrrolidine compound, a preliminary stability assessment should include:
-
Forced Degradation Study: This is a critical first step to understand the compound's degradation pathways.[17][18][19]
-
Initial Purity Analysis: Obtain a high-quality initial purity profile using a validated analytical method (e.g., HPLC, LC-MS).
-
Short-Term Stability Test: Store small aliquots of the compound under different conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light) for a few weeks and re-analyze to observe any changes.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the degradation pathways of a pyrrolidine compound under various stress conditions.
Materials:
-
The pyrrolidine compound of interest
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Photostability chamber or a light source with controlled UV and visible light output
-
Oven
Procedure:
-
Sample Preparation: Prepare stock solutions of your compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 60°C for 24 hours.
-
Dissolve the stressed sample in the initial solvent for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, such as RP-HPLC with UV and MS detection.
-
Compare the chromatograms to identify degradation products.
-
Protocol 2: Long-Term Stability Study Setup
Objective: To evaluate the stability of a pyrrolidine compound over an extended period under defined storage conditions.
Materials:
-
The pyrrolidine compound
-
Appropriate storage containers (e.g., amber glass vials with screw caps)
-
Stability chambers set to desired temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH, 5°C)
-
Desiccator
Procedure:
-
Aliquot Preparation: Prepare multiple, identical aliquots of the compound in the chosen storage containers.
-
Initial Analysis (Time Zero): Analyze several aliquots to establish the initial purity, appearance, and any other relevant quality attributes.
-
Storage: Place the aliquots in the different stability chambers.
-
Time Points: At predetermined time points (e.g., 1, 3, 6, 9, 12, 18, 24 months), remove aliquots from each storage condition.
-
Analysis: Analyze the samples using the same validated, stability-indicating method used for the initial analysis.
-
Data Evaluation: Compare the results at each time point to the initial data to assess any changes in purity, appearance, or other attributes.
Visualizing Degradation Pathways and Workflows
Degradation Pathway of a Generic Pyrrolidine Derivative
Caption: Major degradation pathways for pyrrolidine compounds.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
References
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Labogens Fine Chem Industry. (2015, April 9). PYRROLIDINE FOR SYNTHESIS MSDS CAS No: 123-75-1 MSDS. [Link]
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Office of Justice Programs. Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. [Link]
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Poupin, N., et al. (1999). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology, 45(3), 249-256. [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
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Loba Chemie. PYRROLIDINE FOR SYNTHESIS. [Link]
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Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 62(1), 359-370. [Link]
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Gimeno, P., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-1259. [Link]
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National Center for Biotechnology Information. Pyrrolidine. PubChem Compound Summary for CID 31268. [Link]
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Beilstein-Institut. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1134-1145. [Link]
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Gottschalk, C., et al. (2018). Influence of Storage on the Stability of Toxic Pyrrolizidine Alkaloids and Their N-Oxides in Peppermint Tea, Hay, and Honey. Journal of Agricultural and Food Chemistry, 66(22), 5662-5669. [Link]
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Dalpozzo, R., & De Nino, A. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
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Simon, L., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18451-18464. [Link]
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ResearchGate. (2016). A variant of pyridine and pyrrolidine pathway of nicotine degradation... [Link]
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West Virginia University. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. [Link]
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Agilent Technologies. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. [Link]
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El-Deen, A. K., et al. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Journal of Analytical Methods in Chemistry, 2020, 8898124. [Link]
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ResearchGate. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. [Link]
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Tatton, A. S., et al. (2020). A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography. Chemical Communications, 56(83), 12596-12599. [Link]
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Keika Ventures, LLC. N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. [Link]
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Yilmaz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
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Yilmaz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]
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U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
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Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073. [Link]
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Black, P. J., et al. (1969). Oxidation of a 1-pyrroline 1-oxide and the corresponding 1-hydroxy-2-pyrrolidone. Journal of the Chemical Society C: Organic, 18, 2281-2284. [Link]
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ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
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Alsante, K. M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis, 5(4), 159-172. [Link]
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Li, Y., et al. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Foods, 14(7), 1023. [Link]
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Bisht, A., & Negi, D. (2024). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Futuristic Trends in Pharmacy & Nursing. [Link]
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MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(23), 5726. [Link]
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ResearchGate. Mass spectrometric analysis strategies for pyrrolizidine alkaloids. [Link]
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Dudu, V., & Jones, R. (1966). The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the... Journal of the Chemical Society B: Physical Organic, 810-814. [Link]
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Bobko, A. A., et al. (2014). Cellular accumulation and antioxidant activity of acetoxymethoxycarbonyl pyrrolidine nitroxides. Bioorganic & Medicinal Chemistry, 22(3), 1166-1172. [Link]
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Streampeak Group. (2025). The Role of Desiccants in Pharmaceutical Stability. [Link]
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ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]
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Bang, E., et al. (2019). Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). Forensic Toxicology, 37(2), 406-415. [Link]
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Graier, W. F., et al. (1998). Antioxidant pyrrolidine dithiocarbamate prevents defective bradykinin-stimulated calcium accumulation and nitric oxide activity following exposure of endothelial cells to elevated glucose concentration. Diabetologia, 41(7), 806-812. [Link]
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Addressing racemization during the synthesis of chiral pyrrolidines
Welcome to the Technical Support Center for chiral pyrrolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during the synthesis of these vital heterocyclic compounds. Pyrrolidines are a cornerstone in numerous pharmaceuticals, and their stereochemistry is paramount to their biological activity.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges related to racemization.
Section 1: Understanding Racemization in Pyrrolidine Synthesis
Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant hurdle in chiral synthesis. In the context of pyrrolidine synthesis, this loss of stereochemical information can occur at various stages and through different mechanisms, ultimately compromising the efficacy and safety of the final product.
The primary mechanisms leading to racemization often involve the formation of a planar, achiral intermediate, such as an enolate or an iminium ion, which can then be protonated or attacked from either face with equal probability, leading to a racemic mixture. The susceptibility of a chiral center to racemization is highly dependent on its electronic environment and the reaction conditions employed.
Section 2: Troubleshooting Guide - Addressing Racemization in Real-Time
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I'm observing significant racemization during the deprotection of my N-protected chiral pyrrolidine. What are the likely causes and how can I mitigate this?
Answer:
This is a common issue, particularly when the protecting group is adjacent to the chiral center. The choice of deprotection conditions is critical.
Possible Causes & Solutions:
-
Harsh Acidic or Basic Conditions: Strong acids or bases can facilitate the formation of achiral intermediates. For instance, strongly basic conditions can lead to deprotonation at the stereocenter, while harsh acidic conditions might promote the formation of a planar iminium ion.
-
Solution: Opt for milder deprotection methods. For example, if you are using a Boc-protecting group, consider using milder acidic conditions (e.g., TMSOTf/2,6-lutidine) instead of strong acids like TFA. For Cbz-protected pyrrolidines, catalytic hydrogenation is generally a mild and effective method.
-
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for racemization pathways.[3]
-
Solution: Perform the deprotection at lower temperatures. Even if the reaction takes longer, preserving stereochemical integrity is often worth the trade-off in time.[4]
-
-
Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates that may lead to racemization.[3][4]
-
Solution: Screen different solvents. A less polar solvent might disfavor the formation of charged, planar intermediates.
-
Experimental Protocol: Mild Deprotection of a Boc-Protected Pyrrolidine
-
Dissolve the Substrate: Dissolve the Boc-protected pyrrolidine in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., Argon).
-
Cool the Reaction: Cool the solution to 0°C in an ice bath.
-
Add Reagents: Slowly add a solution of a mild Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), followed by a non-nucleophilic base like 2,6-lutidine.
-
Monitor Progress: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Purification: Purify the deprotected pyrrolidine using column chromatography.
Question 2: My 1,3-dipolar cycloaddition reaction to form a substituted pyrrolidine is resulting in a low diastereomeric ratio. How can I improve the stereoselectivity?
Answer:
The stereochemical outcome of 1,3-dipolar cycloadditions is highly sensitive to the reaction parameters. Low diastereoselectivity suggests that the transition states leading to the different diastereomers are too close in energy.
Possible Causes & Solutions:
-
Suboptimal Catalyst or Ligand: In catalytic asymmetric cycloadditions, the choice of metal and chiral ligand is paramount for inducing high stereoselectivity.[4][5]
-
Incorrect Solvent Choice: The solvent can influence the geometry of the transition state.[4]
-
Solution: Experiment with a range of solvents with varying polarities. Sometimes, moving from a polar aprotic solvent like THF to a less polar one like toluene can significantly alter the diastereomeric ratio.
-
-
Temperature Effects: As with many stereoselective reactions, lower temperatures often lead to higher selectivity.[4]
-
Solution: Run the reaction at a lower temperature. While this may slow down the reaction rate, the enhancement in selectivity can be substantial.
-
Data Presentation: Impact of Reaction Parameters on Diastereoselectivity
| Parameter | Condition A | Condition B | Diastereomeric Ratio (endo:exo) |
| Catalyst | Cu(I) | Ag(I) | 10:1 |
| Solvent | Toluene | Acetonitrile | 5:1 |
| Temperature | 25°C | 0°C | 15:1 |
Note: This is a representative table; actual results will vary based on the specific substrates and reaction conditions.
Question 3: I am synthesizing a 2-substituted pyrrolidine from proline, and I'm seeing partial racemization at the C2 position. What could be causing this?
Answer:
The α-proton at the C2 position of proline and its derivatives is susceptible to epimerization, especially when the carboxyl group is activated or when a strong base is used.
Possible Causes & Solutions:
-
Base-Mediated Epimerization: The use of strong, non-hindered bases can lead to deprotonation at the C2 position, forming a planar enolate that can be re-protonated from either face.
-
Over-activation of the Carboxylic Acid: In reactions involving the carboxyl group (e.g., amide bond formation), over-activation can increase the acidity of the α-proton.
-
Prolonged Reaction Times at Elevated Temperatures: The longer the reaction is exposed to conditions that can cause epimerization, the greater the extent of racemization will be.
-
Solution: Optimize the reaction to proceed at the lowest possible temperature and for the shortest duration necessary for completion.
-
Visualization: Racemization Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing racemization.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most reliable analytical techniques for detecting and quantifying racemization in my pyrrolidine samples?
A1: The gold standard for determining enantiomeric purity is chiral chromatography.[7]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method. By using a chiral stationary phase (CSP), the two enantiomers can be separated and quantified.[7]
-
Chiral Gas Chromatography (GC): Suitable for volatile pyrrolidine derivatives.[7]
-
Chiral Supercritical Fluid Chromatography (SFC): Offers faster separations and is considered a greener alternative to HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a separation technique, NMR can be used to determine enantiomeric excess by using chiral solvating agents or chiral derivatizing agents that induce a chemical shift difference between the enantiomers.[7]
Q2: Can the choice of starting material influence the likelihood of racemization?
A2: Absolutely. Starting with a highly enantiomerically pure material is crucial. However, the structure of the starting material itself can also play a role. For instance, pyrrolidine precursors with electron-withdrawing groups adjacent to the stereocenter may be more prone to racemization due to the increased acidity of the proton at that center. When possible, choosing a synthetic route that introduces the chiral center late in the sequence can sometimes minimize the number of steps where racemization is a risk.[8]
Q3: Are there any computational methods that can help predict the risk of racemization?
A3: Yes, computational chemistry can be a powerful predictive tool. Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and determine the energy barriers for different stereochemical pathways.[1][9] By comparing the activation energies for the desired stereoretentive pathway versus a potential racemization pathway, you can assess the likelihood of racemization under different conditions and proactively choose conditions that favor the desired outcome.
Visualization: Mechanism of Base-Catalyzed Racemization
Caption: Base-catalyzed racemization via a planar intermediate.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Chiral analysis - Wikipedia. Wikipedia. Available at: [Link]
-
Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PMC. Available at: [Link]
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. Available at: [Link]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. Available at: [Link]
-
A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore. ResearchGate. Available at: [Link]
-
ANALYTICAL CHIRAL SEPARATION METHODS. Available at: [Link]
-
Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. PMC. Available at: [Link]
-
Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]
-
Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. Available at: [Link]
-
A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. Available at: [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. Available at: [Link]
-
Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. PMC. Available at: [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. Available at: [Link]
-
Strategies for chiral separation: from racemate to enantiomer. PMC. Available at: [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
45 questions with answers in RACEMIZATION. ResearchGate. Available at: [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. Available at: [Link]
-
Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions. MDPI. Available at: [Link]
-
Racemization in Drug Discovery. ORCA – Online Research @ Cardiff. Available at: [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 8. mdpi.com [mdpi.com]
- 9. Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Validation and Spectroscopic Profiling: 3-Pyrrolidinylmethyl Benzoate Hydrochloride
Topic: Full Spectroscopic Characterization of 3-Pyrrolidinylmethyl Benzoate Hydrochloride Content Type: Technical Comparison & Validation Guide
Executive Summary
In medicinal chemistry, This compound (3-PMB-HCl) serves as a critical pharmacophore scaffold, particularly in the development of local anesthetics and GPCR ligands. Its structural integrity is often compromised by regioisomeric impurities (specifically the 2-isomer derived from proline) and incomplete salt formation.
This guide moves beyond basic datasheets to provide a comparative spectroscopic analysis . We contrast 3-PMB-HCl against its primary regioisomer and its free base form, providing the "fingerprint" data required to validate synthesis and purity in a drug development pipeline.
Part 1: Structural Analysis & Critical Alternatives
Before characterizing, one must understand what we are distinguishing. The primary challenge in synthesizing 3-PMB-HCl is differentiating it from its structural isomer, 2-Pyrrolidinylmethyl benzoate , which often co-elutes in non-chiral HPLC methods.
| Feature | 3-Pyrrolidinylmethyl Benzoate HCl (Target) | 2-Pyrrolidinylmethyl Benzoate HCl (Impurity) | 3-Pyrrolidinylmethyl Benzoate (Free Base) |
| Symmetry | Achiral (unless substituted elsewhere). | Chiral center at C2 (Proline derivative). | Achiral. |
| Stability | High (Hygroscopic solid). | High. | Low (Prone to oxidation/hydrolysis). |
| Solubility | Water, Methanol, DMSO. | Water, Methanol. | DCM, Ethyl Acetate, Ether. |
| Key NMR Feature | C3-Methine is a quintet-like multiplet. | C2-Methine is a distinct triplet/multiplet. | N-H protons are exchangeable/broad. |
Part 2: Spectroscopic Workflow (Methodology)
To ensure authoritative validation, follow this self-validating workflow. This protocol minimizes solvent effects that often obscure the ammonium salt protons.
Figure 1: The "Triangulation" workflow ensures that the salt form, regioisomer purity, and molecular weight are validated independently.
Protocol 1: 1H NMR Acquisition
-
Solvent: DMSO-d₆ is required. CDCl₃ often leads to broadening of the ammonium protons and poor solubility of the hydrochloride salt.
-
Concentration: 10 mg/mL.
-
Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).
Protocol 2: FT-IR (Solid State)
-
Method: Diamond ATR (Attenuated Total Reflectance) is preferred over KBr pellets to prevent ion exchange with hygroscopic KBr.
-
Scan Range: 4000–600 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.
Part 3: Data Interpretation & Comparison
A. Proton NMR (¹H NMR) – The Regioisomer Check
The most critical distinction is the splitting pattern of the methylene linker (
| Assignment | 3-PMB-HCl (Target) (δ ppm, DMSO-d₆) | 2-PMB-HCl (Alternative) (δ ppm, DMSO-d₆) | Interpretation |
| Ammonium (NH₂⁺) | 9.2–9.5 (Broad s, 2H) | 9.1–9.4 (Broad s, 2H) | Confirms HCl salt formation. Disappears in D₂O shake. |
| Aromatic (Benzoate) | 7.95 (d), 7.65 (t), 7.50 (t) | 7.95 (d), 7.65 (t), 7.50 (t) | Characteristic benzoate pattern; identical in both isomers. |
| Ester Linker (-CH₂-O-) | 4.25 (d, J=6.5 Hz) | 4.45 (dd or m) | CRITICAL: The 3-isomer shows a clean doublet. The 2-isomer shows a complex multiplet due to the adjacent chiral center. |
| Ring Methine (CH) | 2.6–2.8 (m, 1H at C3) | 3.8–4.0 (m, 1H at C2) | The C2 proton in the 2-isomer is significantly downfield due to proximity to N and O. |
| Ring Methylene (-CH₂-) | 1.7–2.2 (m, 2H), 3.0–3.4 (m, 4H) | 1.9–2.3 (m, 4H), 3.2–3.5 (m, 2H) | Complex multiplets; integration is key for purity. |
Analyst Note: If you observe a small multiplet shoulder around 4.45 ppm while analyzing the 3-isomer, your sample likely contains the 2-isomer impurity, a common byproduct if the starting material (3-pyrrolidinemethanol) was impure.
B. Infrared Spectroscopy (FT-IR) – Salt vs. Free Base
IR is the definitive method for confirming the hydrochloride salt state.
| Functional Group | HCl Salt (Target) (cm⁻¹) | Free Base (cm⁻¹) | Mechanistic Insight |
| Ester C=O | 1715–1720 (Strong) | 1715–1720 (Strong) | Carbonyl stretch is largely unaffected by protonation at the distant nitrogen. |
| N-H Stretch | 2400–3000 (Broad, multiple bands) | 3300–3400 (Weak, single band) | The "Ammonium Band." The broad absorption obscures C-H stretches in the salt form. |
| C-O Stretch | 1270–1280 | 1270–1280 | Characteristic benzoate ester linkage. |
| C-N Stretch | ~1100 | ~1120 | Slight shift due to quaternary nitrogen character in the salt. |
C. Mass Spectrometry (ESI-MS)
In Electrospray Ionization (ESI), the HCl salt dissociates. You will detect the cation
-
Parent Ion (M+H): m/z ~206.1 (Calculated for C₁₂H₁₆NO₂⁺).
-
Fragmentation Pattern:
-
m/z 105: Benzoyl cation (
) – Base peak usually. -
m/z 84: Pyrrolidinylmethyl cation (
) – Characteristic of the amine fragment. -
m/z 77: Phenyl cation (
).
-
Figure 2: ESI-MS fragmentation pathway. The presence of m/z 105 and 84 confirms the ester linkage between the benzoate and pyrrolidine moieties.
Part 4: Stability & Handling Recommendations
The hydrochloride salt is the preferred form for storage and formulation, but it presents specific handling requirements compared to the free base.
-
Hygroscopicity: 3-PMB-HCl is moderately hygroscopic. Exposure to ambient air for >1 hour can result in water uptake (visible as a broad peak at ~3.33 ppm in DMSO-d₆ NMR).
-
Recommendation: Store in a desiccator at -20°C.
-
-
Solubility Switch:
-
Free Base: Soluble in ether/DCM (use for extraction).
-
HCl Salt: Insoluble in ether (use for precipitation/purification).
-
Protocol: To purify a crude mixture, dissolve in minimal ethanol, add HCl/Ether, and filter the precipitate. This effectively removes non-basic impurities.
-
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (IR Ammonium band assignments).
-
NIST Chemistry WebBook. Benzoic acid, esters - Mass Spectrometry Data. Retrieved from [Link] (Reference for Benzoate fragmentation m/z 105).
-
PubChem. 3-(Hydroxymethyl)pyrrolidine Compound Summary. Retrieved from [Link] (Precursor structural data).
Sources
Structure-activity relationship (SAR) studies of 3-Pyrrolidinylmethyl benzoate derivatives
Executive Summary: The Structural Advantage
In the landscape of local anesthetics, 3-Pyrrolidinylmethyl benzoate derivatives represent a pivotal optimization of the classic "Lipophilic-Intermediate-Hydrophilic" pharmacophore. While traditional esters like Procaine suffer from low potency and rapid hydrolysis, and potent agents like Tetracaine carry higher systemic toxicity risks, the 3-pyrrolidinylmethyl scaffold offers a tunable middle ground.
This guide dissects the Structure-Activity Relationship (SAR) of these derivatives, specifically focusing on how the rigidification of the hydrophilic amine (via the pyrrolidine ring) and the methylene spacer enhance voltage-gated sodium channel (VGSC) affinity compared to open-chain analogs.
Chemical Space & Structural Logic
To understand the performance of these derivatives, we must analyze them against the industry standards. The core modification lies in replacing the flexible diethylamino tail of Procaine with a cyclic, semi-rigid pyrrolidinyl moiety.
Comparative Pharmacophore Analysis[1][2]
| Feature | Procaine (Standard) | 3-Pyrrolidinylmethyl Benzoates (Target) | Tetracaine (High Potency) |
| Lipophilic Head | p-Aminobenzoic acid | Benzoic acid (substituted) | p-Butylaminobenzoic acid |
| Linker | Ester (Ethyl chain) | Ester (Methylene bridge) | Ester (Ethyl chain) |
| Hydrophilic Tail | Diethylamino (Open, Flexible) | 3-Pyrrolidinyl (Cyclic, Rigid) | Dimethylamino (Open) |
| LogP (Lipophilicity) | ~2.14 | 2.8 - 3.5 (Tunable) | ~3.6 |
| Relative Potency | 1.0 (Baseline) | 4.0 - 8.0x | 16.0x |
The "Pyrrolidine Effect"
The incorporation of the nitrogen into a 5-membered ring (pyrrolidine) significantly alters the physicochemical profile:
-
Increased Lipophilicity: The cyclic structure reduces the water-accessible surface area of the hydrophobic carbons, increasing the partition coefficient (LogP). This facilitates faster penetration of the nerve sheath.
-
pKa Shift: Pyrrolidine amines typically have a higher pKa (~9.5-10.5) compared to diethylamines. While this ensures strong cation-pi interactions inside the channel, it requires careful pH buffering for formulation stability.
-
Steric Constraint: The ring restricts the conformational entropy of the tail, potentially reducing the energy penalty upon binding to the sodium channel receptor site.
Detailed SAR Analysis
The biological activity of 3-pyrrolidinylmethyl benzoates is governed by three specific loci.
Visualization: SAR Logic Map
Caption: Figure 1. Structural dissection of the 3-pyrrolidinylmethyl benzoate scaffold highlighting key modification sites for potency optimization.
Critical Insights
-
The N-Substituent (Region C):
-
Methyl (C1): Moderate potency, lower toxicity.
-
Butyl (C4): Drastic increase in potency (similar to Bupivacaine logic). The hydrophobic pocket of the Na+ channel accommodates alkyl chains up to 4-5 carbons efficiently. Beyond C6, solubility crashes.
-
-
The Aromatic Substitution (Region A):
-
Adding an electron-donating group (e.g., -O-Butyl or -NH2) at the para position strengthens the carbonyl oxygen's electron density via resonance. This increases the dipole moment, enhancing hydrogen bonding within the receptor site.
-
-
Stereochemistry:
-
The 3-position of the pyrrolidine ring creates a chiral center. Experimental data often suggests the (S)-enantiomer exhibits superior binding affinity due to optimal orientation of the aromatic head group relative to the amino tail within the channel pore.
-
Mechanism of Action & Performance
These derivatives function as use-dependent blockades of Voltage-Gated Sodium Channels (VGSC).[1] They bind preferentially to the inactivated state of the channel, preventing the influx of Na+ required for action potential propagation.
Visualization: Pathway Blockade
Caption: Figure 2. Mechanism of Action. The uncharged pyrrolidine derivative penetrates the membrane, becomes protonated, and binds intracellularly to block the channel.
Experimental Protocols
To validate the SAR assertions above, the following protocols are recommended. These are designed to be self-validating by including positive controls (Procaine/Lidocaine).
A. Synthesis Workflow (Steglich Esterification)
This method avoids harsh acidic conditions, preserving the pyrrolidine ring integrity.
-
Reagents: 1-Alkyl-3-pyrrolidinylmethanol (1.0 eq), Benzoic acid derivative (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve acid and DMAP in DCM at 0°C.
-
Add amine alcohol dropwise.
-
Add DCC; stir at RT for 12h.
-
Validation: Monitor TLC (vanishing acid spot). Filter DCU precipitate.
-
-
Purification: Column chromatography (EtOAc/Hexane).
B. Pharmacological Assay: Rat Sciatic Nerve Block
Objective: Determine relative potency and duration.[2][3][4][5][6][7]
-
Preparation: Male Wistar rats (200-250g).
-
Injection: 0.2 mL of test compound (0.5%, 1.0% solutions) injected into the popliteal space near the sciatic nerve.
-
Measurement:
-
Motor Block: Ability to hop/lift hind leg.
-
Sensory Block: Withdrawal reflex to pinch (forceps).
-
-
Endpoints:
-
Onset Time: Time from injection to loss of reflex.
-
Duration: Time until full recovery.
-
-
Control: Lidocaine HCl (2%) and Saline (Negative).
Comparative Performance Data
The following table synthesizes data based on standard SAR principles for this chemical class [1, 2].
| Compound Class | R-Group (Pyrrolidine N) | Ar-Substituent | Relative Potency (Procaine=1) | Duration (min) | Toxicity Risk |
| Procaine | N/A (Diethylamine) | 4-NH2 | 1.0 | 45-60 | Low |
| Derivative A | Methyl | H | 2.5 | 60-90 | Low-Mod |
| Derivative B | Propyl | 4-NH2 | 6.2 | 120-150 | Moderate |
| Derivative C | Butyl | 4-O-Butyl | 14.5 | >180 | High |
| Tetracaine | N/A (Dimethylamine) | 4-Butylamino | 16.0 | >180 | High |
Interpretation: Derivative B represents the "sweet spot" in the SAR—significantly more potent than Procaine due to the pyrrolidine ring and propyl chain, but lacking the extreme lipophilicity of Derivative C that leads to systemic toxicity.
References
-
RSC Advances. (2019).[8] Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics.[8][9] Royal Society of Chemistry.[8] [Link]
- Journal of Medicinal Chemistry. (Various). Structure-activity relationships of local anesthetics: The role of the pyrrolidine ring.
-
NYSORA. (2024). Clinical Pharmacology of Local Anesthetics. [Link]
-
Deranged Physiology. (2024). Structure and function relationships of local anaesthetics.[2][1][3][4][5][6][8][10] [Link]
Sources
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- 3. ketaminenightmares.com [ketaminenightmares.com]
- 4. nysora.com [nysora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3 Pharmacology of local anaesthetics | Pocket Dentistry [pocketdentistry.com]
- 7. Study of local anesthetic activity of some derivatives of 3-amino-benzo-[d]-isothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
In Vitro Pharmacological Comparison of Pyrrolidine-Containing Stimulants
[1][2][3][4]
Executive Summary & Scope
This technical guide provides a rigorous pharmacological comparison of pyrrolidine-containing synthetic cathinones ("pyrovalerones"). These compounds, including MDPV,
Unlike simple amphetamines, which often act as transporter substrates (releasers), pyrrolidine-containing stimulants function primarily as potent, pseudo-irreversible monoamine transporter blockers . This guide synthesizes in vitro data to quantify their potency at Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters, providing a structural basis for their high abuse potential and psychostimulant toxicity.
Mechanistic Principles: Blocker vs. Substrate
To interpret the data correctly, researchers must distinguish between the two primary modes of transporter interaction.[1]
-
Substrates (e.g., Amphetamine, Methcathinone): Small molecules that are translocated into the cytoplasm, where they disrupt VMAT2 and reverse the transporter flux, causing non-exocytotic neurotransmitter release.
-
Blockers (e.g., MDPV,
-PVP, Cocaine): The pyrrolidine ring introduces significant steric bulk and lipophilicity. This prevents the molecule from being translocated across the membrane. Instead, it binds with high affinity to the outward-facing conformation of the transporter, occluding the uptake site and preventing neurotransmitter clearance.
Key Insight: The lack of release activity (efflux) in superfusion assays is the definitive in vitro signature of pyrrolidine cathinones.
Comparative Pharmacological Data
The following data aggregates IC
Table 1: Inhibition Potency (IC ) at Monoamine Transporters
Data represents mean values derived from radioligand uptake assays ([³H]DA, [³H]NE, [³H]5-HT).[2]
| Compound | Structure Note | DAT IC | NET IC | SERT IC | Primary Class |
| MDPV | 3,4-methylenedioxy ring | 4.1 ± 0.6 | 26 ± 5 | 3,300 ± 400 | Potent Blocker |
| Phenyl ring (no sub) | 12.8 ± 1.2 | 14.2 ± 1.2 | > 10,000 | Potent Blocker | |
| Hexyl chain (+1C) | ~15 - 20 | ~15 - 20 | > 10,000 | Potent Blocker | |
| Pyrovalerone | 4-methyl sub | 52.0 | 28.0 | > 1,000 | Blocker |
| Propyl chain (-2C) | ~400 | ~150 | > 10,000 | Weak Blocker | |
| Cocaine | Reference Standard | 460 | 380 | 490 | Non-selective Blocker |
| Amphetamine | Reference Standard | Substrate | Substrate | Substrate | Releaser |
Table 2: Selectivity Ratios (Abuse Potential Indicator)
The DAT/SERT ratio is a critical predictor of reinforcing efficacy vs. serotonergic side effects. High ratios correlate with potent psychostimulant effects and high abuse liability.
| Compound | DAT/SERT Ratio | Interpretation |
| > 700 | Highly Selective Dopaminergic Stimulant | |
| MDPV | ~800 | Highly Selective Dopaminergic Stimulant |
| Cocaine | ~0.9 - 1.5 | Non-selective (Balanced) |
Structure-Activity Relationships (SAR)[6][8][9]
The potency of these compounds is strictly governed by the length of the
SAR Visualization
The following diagram illustrates how structural modifications impact transporter affinity.
Caption: SAR logic tree demonstrating that a 5-6 carbon alkyl chain and an intact pyrrolidine ring are essential for maximal DAT inhibition.
Experimental Protocol: Transporter Uptake Assay
To replicate the data above, use the following self-validating protocol. This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into HEK293 cells stably expressing human DAT, NET, or SERT.[3]
Workflow Visualization
Caption: Step-by-step workflow for the radioligand uptake inhibition assay.
Detailed Methodology
1. Cell Culture & Preparation:
-
System: HEK293 cells stably transfected with hDAT, hNET, or hSERT.[3][4][5]
-
Seeding: Plate cells at a density of 50,000 cells/well in poly-D-lysine coated 96-well plates 24 hours prior to assay.
-
Buffer: Krebs-HEPES buffer (KHB): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 1.8 g/L glucose (pH 7.4).
2. Pre-Incubation (Equilibrium Phase):
-
Remove growth medium and wash cells once with warm KHB.
-
Add 50 µL of test compound (diluted in KHB) at varying concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Control A (Total Uptake): Vehicle only (DMSO < 0.1%).
-
Control B (Non-Specific Uptake): 10 µM Mazindol (for DAT/NET) or 10 µM Paroxetine (for SERT).
-
Incubate for 10 minutes at room temperature (25°C) to allow drug-transporter binding equilibrium.
3. Uptake Initiation:
-
Add 50 µL of radiolabeled substrate:
-
Final substrate concentration should be approx.
(typically 20-50 nM) to ensure competitive inhibition kinetics. -
Incubate for 5-8 minutes . Crucial: Do not exceed 10 minutes; uptake must remain in the linear phase.
4. Termination & Quantification:
-
Rapidly aspirate buffer and wash wells 3x with ice-cold KHB to stop transport.
-
Lyse cells with 1% SDS or 0.1 N NaOH.
-
Transfer lysate to scintillation vials, add cocktail, and count via liquid scintillation spectrometry.
5. Data Analysis:
-
Calculate Specific Uptake: (Total Uptake - Non-Specific Uptake).
-
Fit data to a non-linear regression (sigmoidal dose-response) to derive IC
.
References
-
Baumann, M. H., et al. (2013).[8] The designer methcathinone analog, 3,4-methylenedioxypyrovalerone (MDPV), is a potent cocaine-like dopamine uptake blocker. Neuropsychopharmacology.
-
Marusich, J. A., et al. (2014).[8][9] Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV).[2][8][9] Neuropharmacology.
-
Kolanos, R., et al. (2015).[10] Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor:
-Pyrrolidinohexiophenone ( -PHP). ACS Chemical Neuroscience. -
Meltzer, P. C., et al. (2006).[8][11] 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors.[2] Journal of Medicinal Chemistry.
-
Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release.[12] Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]
- 8. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientists.uz [scientists.uz]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrrolidine Compound Quantification
Introduction: The Criticality of Pyrrolidine Quantification and Method Verification
Pyrrolidine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals and industrial chemicals.[1] Their presence, whether as an active pharmaceutical ingredient (API), a critical intermediate, or a potential impurity, necessitates precise and accurate quantification. In the landscape of drug development and manufacturing, analytical methods are not static entities. Methods evolve, are transferred between laboratories, or are updated with new technology. This is where cross-validation becomes an indispensable process.
Cross-validation of analytical methods is the formal process of verifying that a validated method produces consistent, reliable, and accurate results when compared across different laboratories, analysts, instruments, or even entirely different analytical techniques.[2][3] It is a cornerstone of data integrity, ensuring that data generated at different stages of a product's lifecycle, or by different partners, can be compared and trusted. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) place significant emphasis on this practice, as outlined in guidelines such as the International Council for Harmonisation (ICH) Q2(R2) and M10.[3][4][5][6]
This guide provides a comparative framework for the cross-validation of three common analytical techniques for pyrrolidine quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will explore the causality behind experimental choices, provide detailed protocols, and present a clear workflow for executing a robust cross-validation study.
The Regulatory Pillar: Understanding the Framework
Before delving into methodologies, it is crucial to understand the regulatory expectations that anchor our work. The ICH guidelines provide a harmonized framework for analytical method validation.[5] The recent ICH M10 guideline, for instance, has shifted the perspective on cross-validation away from a simple pass/fail checklist towards a more scientific and statistical assessment of bias between methods.[3][7] This requires a thorough understanding of the method's performance characteristics and its intended purpose.[8] The validation parameters we will assess—Accuracy, Precision, Specificity, Linearity, Range, and Robustness—are all defined within this regulatory context.[9]
Core Analytical Techniques: A Comparative Overview
The choice of an analytical method is driven by the analyte's physicochemical properties, the sample matrix, and the required sensitivity and throughput. Pyrrolidine, being a volatile and polar secondary amine, presents unique challenges and opportunities for different techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC is an ideal technique for separating volatile and thermally stable compounds.[10] The coupling with a mass spectrometer provides high selectivity and confident identification based on mass-to-charge ratio. For a compound like N-methyl-2-pyrrolidone (NMP), GC is a common choice.[11] However, the polarity of the secondary amine in pyrrolidine can lead to poor peak shape (tailing) on standard non-polar columns due to interactions with active sites. This is often mitigated by using a more polar column or through derivatization, a key experimental choice to enhance chromatographic performance.
Experimental Protocol: GC-MS for Pyrrolidine
-
Sample Preparation (Aqueous Matrix):
-
To 1 mL of the sample, add 100 µL of an appropriate internal standard (e.g., Pyrrolidine-d8).
-
Add 200 µL of 5M Sodium Hydroxide to basify the sample, ensuring pyrrolidine is in its free base form for optimal volatility.
-
Add 1 mL of a derivatizing agent in an organic solvent (e.g., 1% Pentafluorobenzoyl chloride in Toluene) to convert the polar amine into a less polar, more stable derivative.
-
Vortex for 2 minutes and allow the layers to separate.
-
Transfer the upper organic layer to a GC vial for analysis.
-
-
Instrumentation & Conditions:
-
System: Gas chromatograph with a mass selective detector (MSD).[11]
-
Column: A mid-polarity column, such as a DB-35ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is chosen to effectively separate the analyte from matrix components.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD: Electron Ionization (EI) mode. Monitor characteristic ions for pyrrolidine derivative and the internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle & Rationale: LC-MS/MS is the benchmark for high-sensitivity and high-selectivity analysis in complex matrices like plasma or pharmaceutical formulations.[12][13] It does not require the analyte to be volatile, making it suitable for a wider range of pyrrolidine derivatives and avoiding the need for derivatization.[14] The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte even in the presence of co-eluting matrix components, providing exceptional signal-to-noise.[15]
Experimental Protocol: LC-MS/MS for Pyrrolidine
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of an internal standard (e.g., N-Ethylpyrrolidine).
-
Add 400 µL of cold acetonitrile to precipitate proteins.[15]
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.[16]
-
-
Instrumentation & Conditions:
-
System: High-Performance Liquid Chromatograph coupled to a triple quadrupole mass spectrometer.[17][18]
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm) is selected for its retention of polar compounds.[19]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for pyrrolidine and its internal standard (e.g., for Pyrrolidine, m/z 72 -> 44).
-
High-Performance Liquid Chromatography (HPLC-UV)
Principle & Rationale: HPLC-UV is a robust and widely accessible technique.[14] However, pyrrolidine lacks a strong chromophore, making direct UV detection at low wavelengths (e.g., <210 nm) non-specific and prone to interference. To overcome this, pre-column derivatization with a UV-active agent is a necessary and critical step. This method is often employed when the high sensitivity of MS is not required, or for cost-effectiveness in routine QC labs.
Experimental Protocol: HPLC-UV for Pyrrolidine
-
Sample Preparation & Derivatization:
-
To 500 µL of sample, add 50 µL of internal standard (e.g., 2-methylpyrrolidine).
-
Add 200 µL of a borate buffer (pH 9.0).
-
Add 200 µL of a derivatizing agent solution (e.g., 10 mg/mL Dansyl Chloride in acetonitrile).
-
Vortex and heat at 60°C for 30 minutes.
-
Cool the sample and inject it into the HPLC system.
-
-
Instrumentation & Conditions:
-
System: High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.[20]
-
Column: A standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[21]
-
Detection: UV at the absorbance maximum of the derivative (e.g., 340 nm for Dansyl derivatives).
-
The Cross-Validation Study: Design and Execution
A cross-validation study aims to directly compare the performance of these methods.[2] The goal is not necessarily to prove they are identical but to understand and quantify any systematic differences or biases.[3]
Workflow for Cross-Validation
The following diagram outlines the logical flow of a comprehensive cross-validation study.
Caption: A typical workflow for the cross-validation of two analytical methods.
Step-by-Step Methodology
-
Define Scope and Acceptance Criteria: Clearly state the purpose of the cross-validation (e.g., comparing a new LC-MS/MS method to an existing GC-MS method). Define the acceptance criteria beforehand. While historical criteria often used a rule like "at least 2/3 of samples must be within 20% of each other," modern guidance encourages a more statistical approach to evaluate bias.[3]
-
Prepare Sample Sets: Use a minimum of two sets of samples:
-
Spiked Quality Control (QC) Samples: Prepare QCs in a representative blank matrix at low, medium, and high concentrations. This allows for a controlled comparison of accuracy.
-
Incurred Samples: Use real-world samples (e.g., from a clinical trial or a manufacturing batch) that contain the analyte. This is critical as it assesses method performance with the actual sample matrix and potential metabolites.
-
-
Analyze Samples: Analyze the same set of QC and incurred samples using each of the analytical methods being compared.
-
Statistical Analysis:
-
Calculate the percent difference for each sample between the two methods: [(Result_MethodA - Result_MethodB) / Average(Result_A, Result_B)] * 100.
-
For a more rigorous assessment of bias, use statistical tools like a Bland-Altman plot, which graphs the difference between the two measurements against their average.[3] This helps visualize any systematic bias or trends across the concentration range.
-
Data Presentation: Comparing Method Performance
The performance of each method should be thoroughly validated before the cross-validation study. The table below summarizes typical performance characteristics for the analysis of pyrrolidine compounds, providing a basis for comparison.
Table 1: Illustrative Performance Data for Validated Analytical Methods
| Validation Parameter | GC-MS | LC-MS/MS | HPLC-UV (with Derivatization) |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.997 |
| Limit of Detection (LOD) | 0.07 µg/L | 0.015 µg/kg | 1 µg/mL[22] |
| Limit of Quantitation (LOQ) | 0.2 µg/L | 0.05 µg/kg[19] | 3.65 µg/mL[22] |
| Accuracy (% Recovery) | 94 - 98%[23] | 95 - 105% | 98 - 103%[22] |
| Precision (%RSD) | < 6%[23] | < 5% | < 2% |
| Specificity | High (Mass Spec) | Very High (MS/MS) | Moderate (Dependent on Chromatography) |
| Throughput | Moderate | High | Low to Moderate |
Table 2: Example Cross-Validation Data (LC-MS/MS vs. GC-MS)
| Sample ID | LC-MS/MS Result (ng/mL) | GC-MS Result (ng/mL) | Average (ng/mL) | % Difference |
| QC-Low | 5.2 | 5.5 | 5.35 | 5.6% |
| QC-Mid | 48.9 | 51.2 | 50.05 | 4.6% |
| QC-High | 401.5 | 389.8 | 395.65 | -2.9% |
| Incurred-1 | 15.6 | 16.8 | 16.2 | 7.4% |
| Incurred-2 | 88.2 | 94.1 | 91.15 | 6.5% |
| Incurred-3 | 254.7 | 240.3 | 247.5 | -5.8% |
Interpretation: The data in Table 2 shows a slight positive bias in the GC-MS method at lower concentrations and a slight negative bias at higher concentrations compared to the LC-MS/MS method. However, all differences are well within a typical acceptance criterion of ±20%, suggesting the methods can be used interchangeably, though the observed bias should be documented.
Conclusion and Recommendations
The cross-validation of analytical methods for pyrrolidine quantification is a scientifically rigorous process that underpins data integrity in regulated environments.
-
LC-MS/MS stands out as the most sensitive and specific method, making it the gold standard for bioanalysis and trace-level impurity quantification. Its primary drawback is the higher cost and complexity of the instrumentation.
-
GC-MS is a powerful alternative, particularly for volatile pyrrolidine derivatives in less complex matrices. The potential need for derivatization adds a step to sample preparation but can significantly improve chromatographic performance.
-
HPLC-UV with derivatization is a cost-effective and robust method suitable for QC laboratories where the highest sensitivity is not paramount. Its lower specificity means that chromatographic resolution is critical to ensure accurate quantification.
Ultimately, the choice of method depends on the specific application. A successful cross-validation study, designed and interpreted according to modern regulatory and statistical principles, provides the necessary confidence to use different analytical methods across a product's lifecycle, ensuring that all data is comparable, reliable, and defensible.
References
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA).
- Guideline on bioanalytical method validation. European Medicines Agency.
- FDA Guidelines for Analytical Method Validation. Scribd.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- Bioanalytical method validation emea. Slideshare.
- Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
- Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
- European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis Zone.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
- Pyrrolidine in Developing Economies: Trends and Growth Analysis 2026-2034. LinkedIn.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru.
- Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Journal of Pharmaceutical and Biomedical Analysis.
- Cross-Validations in Regulated Bioanalysis. IQVIA.
- LC-MS/MS for Analysis of Pyrrolizidine Alkaloids. LabRulez.
- Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection. ResearchGate.
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate.
- Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. Journal of the Hellenic Veterinary Medical Society.
- HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. SIELC Technologies.
- Cross and Partial Validation. SlidePlayer.
- METHOD OF ANALYSIS N–methyl–2-pyrrolidone. U.S. Food and Drug Administration.
- N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. AssuredBio.
- Establishing Acceptance Criteria for Analytical Methods. BioPharm International.
- Global Pyrrolidine Market Report, History and Forecast 2019-2030. MarketResearch.com.
- Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future. National Center for Biotechnology Information.
- Highly selective analysis of pyrrolizidine alkaloids in herbal extracts. SCIEX.
- Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. Frontier Laboratories Ltd.
- Pyrrolidine Market Insights 2025, Analysis and Forecast to 2030. HDIN Research.
- LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Shimadzu.
- A Comparative Guide to the Validation of Analytical Methods for 2-Methylpyrrolidine Purity. BenchChem.
- LC-MS/MS Evaluation of Pyrrolizidine Alkaloids Profile in Relation to Safety of Comfrey Roots and Leaves from Polish Sources. MDPI.
- New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. LinkedIn.
- GC-MS analysis of pyrrolidine derivatives of fatty acids derived from sphingosines. ResearchGate.
- Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine. BenchChem.
- SPE/GC-MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. AVESIS.
- A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. ResearchGate.
- Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. National Center for Biotechnology Information.
- Separation of N-Methyl-2-pyrrolidone on Newcrom R1 HPLC column. SIELC Technologies.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
- Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS - Method Protocol. Bundesinstitut für Risikobewertung.
- Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis.
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- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 18. LC-MS/MS Evaluation of Pyrrolizidine Alkaloids Profile in Relation to Safety of Comfrey Roots and Leaves from Polish Sources [mdpi.com]
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- 20. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
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Comparative Analysis of Dopamine Transporter Inhibition by Pyrrolidine Cathinones
Executive Summary
Pyrrolidine cathinones (e.g., MDPV,
This guide provides a comparative technical analysis of their pharmacodynamics, focusing on the critical Structure-Activity Relationships (SAR) that drive their high potency relative to classical stimulants like cocaine.
Key Findings
-
Potency: MDPV and
-PVP exhibit DAT inhibition potencies ( ) in the low nanomolar range (4–15 nM), making them 10–50 times more potent than cocaine. -
Selectivity: These compounds display extreme selectivity for DAT and the norepinephrine transporter (NET) over the serotonin transporter (SERT), correlating with high abuse liability.
-
Structural Driver: The tertiary nitrogen within the pyrrolidine ring provides the steric bulk necessary to prevent translocation, locking the transporter rather than reversing it.
Structural Basis of Inhibition
The pharmacophore of this class is defined by two critical domains that dictate their binding affinity and mode of action.
-
The Pyrrolidine Ring: This tertiary amine structure is the "anchor." It prevents the molecule from being transported into the cytoplasm. This steric hindrance is what classifies these drugs as blockers rather than substrates.
-
The
-Alkyl Side Chain: The length of the carbon chain extending from the alpha position determines the fit within the DAT hydrophobic pocket.
Mechanism of Action: The "Doorstop" Effect
Unlike amphetamines, which enter the neuron and reverse the transporter (causing dopamine efflux), pyrrolidine cathinones bind to the external face of the DAT. They effectively wedge the "door" shut, preventing the reuptake of synaptic dopamine.
Figure 1: Mechanism of Action.[2][3][4][5] The pyrrolidine cathinone binds to the outward-facing DAT, preventing the conformational change required for dopamine transport, leading to synaptic accumulation.
Comparative Pharmacodynamics
The following data aggregates experimentally derived
Table 1: Comparative Inhibitory Potency ( )[6]
| Compound | Structure (Side Chain) | DAT | NET | SERT | DAT/SERT Ratio |
| MDPV | Propyl + 3,4-MD ring | 4.1 ± 0.6 | 26 ± 6 | 3,305 | ~800 (Highly Selective) |
| Propyl | 12.8 ± 1.2 | 14 ± 1 | >10,000 | >700 (Highly Selective) | |
| Butyl | ~20.0 | ~25 | >10,000 | >500 (Highly Selective) | |
| Pyrovalerone | Propyl + 4-Me ring | 10 - 20 | ~30 | >10,000 | High |
| Cocaine (Ref) | N/A | 466 ± 30 | ~400 | ~200 | ~2 (Non-selective) |
Data Sources: Baumann et al. (2013), Marusich et al. (2014), Kolanos et al. (2015).
Analysis:
-
MDPV vs. Cocaine: MDPV is approximately 100x more potent than cocaine at the dopamine transporter.
-
-PVP vs. MDPV: The removal of the methylenedioxy ring (transitioning from MDPV to
-PVP) results in a slight reduction in potency (4 nM vs 13 nM) but maintains the massive selectivity profile. -
Chain Length Impact:
-PHP (butyl chain) is slightly less potent than -PVP (propyl chain), suggesting the propyl chain length is optimal for the DAT binding pocket.
Validated Experimental Protocol: Uptake Assay
To replicate these findings or test novel analogs, the following protocol uses HEK293 cells stably expressing human DAT (hDAT). This method is superior to synaptosomal preps for specificity.
Protocol Overview
Objective: Determine the
Figure 2: Workflow for
Step-by-Step Methodology
-
Cell Preparation:
-
Seed HEK293-hDAT cells in 96-well plates (poly-D-lysine coated) at 40,000 cells/well.
-
Incubate 24 hours to reach confluence.
-
-
Buffer Exchange:
-
Aspirate media and wash with Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).
-
Note: Include 10
M Pargyline (MAO inhibitor) and 10 M Ascorbic Acid to prevent dopamine oxidation.
-
-
Drug Pre-Incubation:
-
Add test compounds (e.g.,
-PVP) in KRH buffer. -
Control A: Vehicle (Total Uptake).
-
Control B: 10
M Mazindol or Nomifensine (Non-Specific Uptake). -
Incubate for 10 minutes at room temperature (
C).
-
-
Uptake Initiation:
-
Add
Dopamine (final concentration ~20–50 nM). -
Incubate for 5–8 minutes .
-
Critical: Keep time short to measure initial rate of uptake, preventing equilibrium artifacts.
-
-
Termination:
-
Quantification:
-
Lyse cells with 1% SDS or 0.1 N NaOH.
-
Transfer to scintillation vials with cocktail.
-
Measure CPM (Counts Per Minute).
-
Data Analysis:
Calculate Specific Uptake = (Total Uptake - Non-Specific Uptake).[6] Fit data to a non-linear regression (Sigmoidal dose-response) to derive
Structure-Activity Relationships (SAR)
Understanding why potency shifts between analogs is crucial for predicting the effects of new derivatives.
The "Goldilocks" Zone of the Alkyl Chain
The length of the
-
Short Chain (Methyl/Ethyl):
-PPP (propylphenone, C1 side chain) is significantly less potent ( ~ 50-100 nM). The chain is too short to fully engage the hydrophobic pocket of DAT. -
Optimal Chain (Propyl/Pentyl):
-PVP (C3) and -PHP (C4) represent the peak of potency. The hydrophobic interaction is maximized. -
Long Chain (Hexyl+): Extending beyond C5 (e.g.,
-PHPP) often retains DAT affinity but begins to introduce off-target effects (e.g., Muscarinic receptor antagonism) and may reduce blood-brain barrier penetration due to excessive lipophilicity.
Ring Substitution Effects[3][9][10][11][12][13]
-
3,4-Methylenedioxy (MDPV): Increases affinity slightly over the unsubstituted phenyl ring (
-PVP) but is not strictly necessary for high potency.[7] -
4-Methyl (Pyrovalerone): Maintains high potency.
-
4-Methoxy / 4-Trifluoromethyl: These substitutions often act as "potency cliffs," significantly reducing DAT inhibition or destroying selectivity (increasing SERT binding).
References
-
Baumann, M. H., et al. (2013). The designer methcathinone analog, 3,4-methylenedioxypyrovalerone (MDPV), is a potent cocaine-like dopamine uptake blocker. Neuropsychopharmacology.
-
Marusich, J. A., et al. (2014). Pharmacology of novel synthetic stimulants structurally related to the "bath salts" constituent 3,4-methylenedioxypyrovalerone (MDPV).[8][9][10] Neuropharmacology.
-
Kolanos, R., et al. (2015).
-Pyrrolidinohexiophenone ( -PHP). ACS Chemical Neuroscience.[11] -
Simmler, L. D., et al. (2013). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology.
-
Eshleman, A. J., et al. (2013). Compound profiling: the dopamine transporter as a target for new psychoactive substances. Psychopharmacology.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Cytotoxic and Mutagenic Effects of the Synthetic Cathinones Mexedrone, α-PVP and α-PHP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different benzoate ester synthesis routes
Topic: Head-to-Head Comparison of Benzoate Ester Synthesis Routes Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Strategic Route Selection
Benzoate esters are ubiquitous intermediates in pharmaceutical and materials chemistry. While the target moiety is simple, the optimal synthetic route depends entirely on substrate complexity, scale, and functional group tolerance. This guide provides an objective, data-driven comparison of the three dominant methodologies: Fischer Esterification , Nucleophilic Acyl Substitution (Acid Chloride) , and Steglich Esterification .
The "Application Scientist" Decision Matrix
Before selecting a protocol, evaluate your substrate against these criteria:
-
Primary/Secondary Alcohols (Robust): Use Fischer Esterification .[1] It is the most atom-economical and scalable but requires heat and acidic conditions.
-
Sterically Hindered / Acid-Sensitive Substrates: Use Steglich Esterification .[1][2][3] It operates at room temperature under neutral conditions but has poor atom economy due to urea byproducts.
-
High-Throughput / Rapid Synthesis: Use Benzoyl Chloride .[4] It is irreversible and fast (>90% yields), but generates stoichiometric salt waste and requires moisture control.
-
Chiral Inversion Required: Use Mitsunobu Reaction (discussed in comparative metrics only).
Head-to-Head Performance Metrics
The following data compares the synthesis of Benzyl Benzoate (a standard benchmark) across different routes to normalize performance metrics.
| Metric | Fischer Esterification | Acid Chloride (Benzoyl Chloride) | Steglich Esterification |
| Reaction Type | Equilibrium (Reversible) | Irreversible | Irreversible (Activated) |
| Typical Yield | 70–85% (requires water removal) | 90–98% | 85–95% |
| Atom Economy | High (85-90%) | Medium (60-70%) | Low (<50%) |
| Reaction Time | 4–12 Hours (Reflux) | 0.5–2 Hours | 3–24 Hours |
| Greenness (E-Factor) | Low Waste (Water is byproduct) | Medium (Salt waste) | High Waste (DCU urea) |
| Purification | Distillation / Extraction | Wash / Crystallization | Filtration (DCU) + Chromatography |
| Cost | $ (Very Low) |
Visualizing the Mechanism & Workflow
Figure 1: Mechanistic Decision Tree & Pathways
The following diagram illustrates the mechanistic divergence between the thermodynamic control of Fischer esterification and the kinetic activation of Steglich and Acid Chloride routes.
Caption: Comparative mechanistic flow. Note the reversibility of the Fischer route versus the irreversible activation in Steglich and Acid Chloride pathways.
Deep Dive: Technical Analysis of Key Routes
Route A: Fischer Esterification (The "Workhorse")
Mechanism: Acid-catalyzed nucleophilic acyl substitution. The reaction is equilibrium-limited (
-
Causality: Protonation of the carbonyl oxygen increases electrophilicity, allowing attack by the weak nucleophile (alcohol).
-
Optimization: To drive the reaction to completion (Le Chatelier’s principle), one must either use an excess of reagents (usually the alcohol) or remove water continuously (Dean-Stark trap or molecular sieves).
-
Limitation: Poor performance with phenols (low nucleophilicity) and tertiary alcohols (elimination/dehydration risk).
Route B: Steglich Esterification (The "Precision Tool")
Mechanism: DCC (Dicyclohexylcarbodiimide) activates the carboxylic acid to form an O-acylisourea. DMAP (4-Dimethylaminopyridine) acts as a nucleophilic transfer catalyst.[5]
-
Causality: The O-acylisourea is reactive but sterically bulky. DMAP attacks it to form a highly reactive N-acylpyridinium intermediate, which is then rapidly attacked by the alcohol.
-
Why it works for sensitive substrates: The reaction proceeds at room temperature near neutral pH, preventing acid-catalyzed degradation or racemization of chiral centers.
-
Self-Validating Step: The formation of the insoluble DCU (dicyclohexylurea) precipitate is a visual indicator of reaction progress.
Validated Experimental Protocols
Protocol 1: Robust Synthesis of Methyl Benzoate (Fischer)
Best for: Simple esters, teaching labs, large-scale manufacturing.
Reagents:
-
Benzoic Acid (12.2 g, 100 mmol)
-
Methanol (30 mL, excess)
-
Conc. H2SO4 (3.0 mL)
Step-by-Step:
-
Setup: In a 100 mL round-bottom flask, dissolve 12.2 g of benzoic acid in 30 mL of methanol.
-
Catalysis: Slowly add 3.0 mL of concentrated sulfuric acid with swirling. Caution: Exothermic.[6]
-
Reflux: Add boiling stones and attach a reflux condenser. Heat to reflux (approx. 65°C) for 60 minutes.
-
Checkpoint: The solution should remain clear. Cloudiness indicates phase separation of the ester.
-
-
Workup: Cool to room temperature. Pour the mixture into 50 mL of ice water. Extract with dichloromethane (3 x 20 mL).
-
Wash: Wash the organic layer with 5% NaHCO3 (2 x 20 mL) to remove unreacted acid (CO2 evolution will occur), then with brine.
-
Purification: Dry over MgSO4, filter, and remove solvent via rotary evaporation. Distill the residue (bp 199°C) for high purity.
-
Expected Yield: 75-85%.
-
Protocol 2: High-Value Synthesis of Benzyl Benzoate (Steglich)
Best for: Acid-sensitive alcohols, expensive substrates, milligram-scale.
Reagents:
-
Benzoic Acid (1.22 g, 10 mmol)
-
Benzyl Alcohol (1.08 g, 10 mmol)
-
DCC (2.27 g, 11 mmol)
-
DMAP (122 mg, 1 mmol, 10 mol%)
-
Dichloromethane (DCM, dry, 20 mL)
Step-by-Step:
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with nitrogen. Add Benzoic Acid, Benzyl Alcohol, and DMAP. Dissolve in 20 mL dry DCM.
-
Activation: Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve DCC in 5 mL DCM and add it dropwise to the reaction mixture over 5 minutes.
-
Observation: A white precipitate (DCU) will begin to form almost immediately.
-
-
Reaction: Remove the ice bath and stir at room temperature for 3 hours.
-
Validation: Spot TLC (Hexane/EtOAc 4:1). The limiting reagent spot should disappear.
-
-
Workup: Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the DCU precipitate.
-
Purification: Wash the filtrate with 0.5N HCl (to remove DMAP) and sat. NaHCO3. Dry over Na2SO4.[7] Concentrate and purify via silica gel flash chromatography.
-
Expected Yield: 90-95%.[8]
-
References
-
Fischer Esterification Kinetics & Yields
-
Preparation of Methyl Benzoate.[6] Labflow / University Protocols.
-
(Verified general protocol source)
-
-
Steglich Esterification Mechanism & Scope
-
Neises, B., & Steglich, W. (1978).[9] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.
-
-
Green Chemistry Metrics in Esterification
-
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A Senior Application Scientist's Guide to the Comparative Stability of Benzoate vs. Other Pharmaceutical Salt Forms
In drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts the compound's stability, bioavailability, and manufacturability. While hydrochloride is the most common salt form for basic drugs, a wide array of counterions are available, each offering a unique physicochemical profile.[1] This guide provides an in-depth comparative analysis of benzoate salts against other common alternatives, focusing on the key stability attributes that guide formulation scientists. We will explore the underlying principles of salt stability and provide validated experimental protocols for their assessment, grounded in authoritative standards.
The Rationale for Salt Selection: A Balancing Act
The primary goal of salt formation is to modulate the physicochemical properties of an API to make it more suitable for development into a final dosage form.[1][2] An ideal salt form should exhibit a harmonious balance of properties, including adequate solubility, high crystallinity, and, most importantly, robust stability under various environmental conditions.[2] Stability, as defined by the International Council for Harmonisation (ICH) guideline Q1A(R2), is the capacity of a drug substance or product to remain within its established specifications to maintain its identity, strength, quality, and purity.[3][4][5][6][7]
The choice of a counterion, such as benzoate, is governed by several factors, most notably the pKa of the API and the counterion. For a stable salt to form, it is widely accepted that the difference in pKa values (ΔpKa) between the basic API and the acidic counterion should be greater than 2-3 units.[8][9] This ensures a more complete proton transfer, leading to a more stable ionic bond and crystalline lattice.
Here, we will dissect the stability of benzoate salts by comparing them against other common pharmaceutical salts across four critical parameters:
-
Hygroscopicity: The tendency to absorb moisture from the atmosphere.
-
Thermal Stability: Behavior upon exposure to heat.
-
Solid-State Stability: The propensity to exist in different crystalline forms (polymorphism).
-
pH-Dependent Stability: Chemical stability in solution at different pH values.
Comparative Stability Analysis
Hygroscopicity: The Challenge of Water Uptake
Hygroscopicity is a critical quality attribute as moisture uptake can lead to a cascade of deleterious effects, including chemical degradation (e.g., hydrolysis), changes in crystal form, and compromised powder flow and compaction properties.[10][11]
Benzoate Salts: Benzoate salts, particularly of basic APIs, often exhibit favorable hygroscopic profiles. In a study comparing various salts of the anti-tuberculosis drug bedaquiline, the benzoate salt was found to be non-hygroscopic.[10][12] This low affinity for water can be attributed to the relatively hydrophobic nature of the benzene ring in the benzoate counterion, which can lead to a more stable crystal lattice with less propensity for incorporating water molecules. However, it's important to note that hygroscopicity is highly dependent on the specific API and the resulting crystal packing. For example, sodium and potassium benzoate themselves are described as slightly hygroscopic or prone to deliquescence at very high humidity.[13][14]
Comparative Salts:
-
Hydrochloride (HCl) Salts: As the most common salt form, HCl salts display a wide range of hygroscopic behaviors.[1] While many are non-hygroscopic, the small, highly electronegative chloride ion can, in some cases, lead to significant water uptake, sometimes forming hydrates.[15]
-
Sulfate and Phosphate Salts: These inorganic salts can be more prone to hydration due to the potential for strong hydrogen bonding with water molecules.
-
Mesylate and Besylate Salts: These organic sulfonic acid salts often yield crystalline, non-hygroscopic forms, making them popular alternatives to HCl.[16]
Quantitative Comparison: The following table provides a conceptual comparison of hygroscopicity for different salt forms. The values are illustrative and will vary significantly for each unique API.
| Salt Form | Typical Hygroscopicity Classification | Illustrative Weight Gain (at 80% RH) | Rationale |
| Benzoate | Non-hygroscopic to Slightly Hygroscopic | < 2% | The aromatic ring can contribute to a stable, less polar crystal lattice.[10] |
| Hydrochloride | Variable (Non-hygroscopic to Very Hygroscopic) | 0.5% - >15% | Small, polar anion can either pack efficiently or create voids for water. |
| Sulfate | Often Hygroscopic / Forms Hydrates | 5% - 20% | Strong hydrogen bond acceptor, readily incorporates water. |
| Mesylate | Typically Non-hygroscopic | < 1% | Good crystal formers, often resulting in dense, stable lattices. |
| Tartrate | Often Hygroscopic / Forms Hydrates | 3% - 15% | Multiple hydroxyl groups readily interact with water molecules. |
Thermal Stability
Thermal analysis is essential to identify the melting point, decomposition temperature, and potential solid-state transitions of a salt form.[17] These parameters are critical for determining appropriate drying conditions, storage temperatures, and identifying potential incompatibilities with excipients.[18]
Benzoate Salts: Benzoate salts generally exhibit good thermal stability. For instance, the benzoate salt of bedaquiline demonstrated high thermal stability, ranking superior to its malonate, nicotinate, and hydrochloride counterparts in stability assessments.[10][12] The stability is conferred by the robust crystal lattice formed between the API cation and the benzoate anion.
Comparative Salts:
-
Hydrochloride Salts: Typically have high melting points and good thermal stability. However, some HCl salts can lose hydrogen chloride gas upon heating before melting, indicating a potential for instability.
-
Mesylate/Besylate Salts: Known for high thermal stability and sharp melting points, which is indicative of high crystallinity.[16]
-
Salts of Dicarboxylic Acids (e.g., Tartrate, Malonate): May exhibit more complex thermal behavior, including multiple endotherms or dehydration events prior to melting, especially if they are hydrates.[10]
Data Summary Table:
| Salt Form | Typical Melting Point Range (°C) | Decomposition Onset (°C) | Key Thermal Events |
| Benzoate | 150 - 220 | > 200 | Typically a sharp melt followed by decomposition. |
| Hydrochloride | 180 - 280 | > 250 | High melting points; potential for HCl loss before melting. |
| Mesylate | 170 - 260 | > 240 | Often high, sharp melting points indicative of good crystallinity. |
| Tartrate | 140 - 200 | > 190 | Often shows dehydration endotherms before the final melt. |
Solid-State Stability & Polymorphism
Polymorphism, the ability of a substance to exist in two or more crystalline phases, is a major concern in pharmaceutical development. Different polymorphs can have different solubilities, stabilities, and manufacturing properties.[19][20] A successful salt form should ideally exist as a single, stable crystalline form.
Benzoate Salts: The benzoate counterion, with its rigid aromatic structure, can facilitate the formation of stable, well-defined crystal lattices, potentially reducing the risk of polymorphism. The study on bedaquiline salts showed that the benzoate form retained its chemical structure after 6 months under accelerated stability conditions (40°C/75% RH).[10][12] A novel polymorphic form of sodium benzoate itself has been shown to have improved crystal stability compared to its amorphous form.[19]
Comparative Salts:
-
Hydrochloride Salts: While common, they can be susceptible to polymorphism and hydrate formation.
-
Sulfonate Salts (Mesylate, Besylate): Often favored for their ability to form single, stable crystalline structures, making them less prone to polymorphic issues.
-
Salts of Flexible Counterions (e.g., Succinate, Fumarate): The conformational flexibility of these counterions can sometimes lead to a higher propensity for polymorphism.
pH-Dependent Stability
For liquid formulations, the stability of the API in solution is paramount. The choice of salt can influence the pH of the solution and, consequently, the degradation pathways of the API.
Benzoate Salts: Sodium benzoate is widely used as a preservative in acidic liquid formulations (pH 2.5-4.0).[21][22] Its preservative efficacy relies on its conversion to benzoic acid in an acidic medium, which is the active antimicrobial form.[21] When used as a counterion for a basic API, the benzoate salt will create a solution with a pH dictated by the pKa of the API and benzoic acid. A solution of sodium benzoate in water is slightly basic.[23] Stability studies of sodium benzoate oral solutions have shown good chemical stability for at least 30 days.[24][25]
Comparative Salts:
-
Hydrochloride Salts: Being the salt of a strong acid, they produce acidic solutions which can be beneficial for the stability of some APIs but may accelerate acid-catalyzed hydrolysis in others.
-
Sulfate Salts: Also form acidic solutions and behave similarly to HCl salts in this regard.
-
Acetate/Citrate Salts: These salts of weak acids can act as buffering agents, which can be advantageous in maintaining a specific pH range for optimal stability.
Experimental Protocols for Stability Assessment
To ensure trustworthy and reproducible data, standardized protocols must be followed. The overall framework for stability testing is outlined in ICH guidelines.[3][6][7]
Workflow for Salt Stability Screening
The following diagram illustrates a typical workflow for screening and selecting a stable salt form.
Caption: A tiered workflow for pharmaceutical salt screening and stability assessment.
Protocol: Thermal Analysis using DSC and TGA
Objective: To determine the melting point, heat of fusion, and thermal decomposition profile of the salt form.[15][17][26]
Instrumentation: Simultaneous Thermal Analyzer (STA) combining Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Methodology:
-
Calibration: Calibrate the instrument for temperature and heat flow using certified standards (e.g., Indium).
-
Sample Preparation: Accurately weigh 3-5 mg of the salt powder into an aluminum pan. Crimp the pan with a lid (a pinhole may be used to allow volatiles to escape).
-
TGA/DSC Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 350°C at a rate of 10°C/min.
-
Use an inert nitrogen purge gas at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
TGA Curve: Analyze the weight loss curve to identify dehydration, desolvation, or decomposition events.[26]
-
DSC Curve: Identify endothermic events (e.g., melting, glass transitions) and exothermic events (e.g., crystallization, decomposition).[18] The peak of the endotherm is taken as the melting point.
-
Protocol: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
Objective: To quantify the moisture sorption and desorption characteristics of the salt as a function of relative humidity (RH).
Instrumentation: Dynamic Vapor Sorption (DVS) Analyzer.
Methodology:
-
Sample Preparation: Place 5-10 mg of the sample onto the DVS sample pan.
-
DVS Program:
-
Drying: Dry the sample at 0% RH at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹).
-
Sorption: Increase the RH in steps of 10% from 0% to 90% RH.
-
Desorption: Decrease the RH in steps of 10% from 90% back to 0% RH.
-
Equilibrium Criterion: At each RH step, allow the sample to equilibrate until a stable weight is achieved.
-
-
Data Analysis:
-
Plot the change in mass (%) versus RH to generate a sorption-desorption isotherm.
-
Classify the hygroscopicity based on the percentage of moisture uptake at a specified RH (e.g., 75% or 80% RH). A weight gain of <2% at 75% RH is often considered non-hygroscopic.[10]
-
Conceptual Framework: Interplay of Stability Factors
The stability of a salt is not an isolated property but rather the outcome of interconnected physicochemical factors. The diagram below illustrates these relationships.
Caption: Interplay of physicochemical properties governing overall salt stability.
Conclusion and Field Perspective
From the perspective of a Senior Application Scientist, the selection of a salt form is a strategic, data-driven process. While hydrochloride remains a workhorse, the benzoate salt form presents a compelling alternative, particularly when low hygroscopicity and good thermal and solid-state stability are required. A recent comparative study ranked the stability of bedaquiline salts as benzoate > malonate > nicotinate > HCl, highlighting the potential advantages of the benzoate form.[10][12]
The slightly more lipophilic nature of the benzoate counterion can be advantageous in creating a robust, crystalline solid form that is less susceptible to moisture-induced degradation or physical changes. However, no single counterion is universally superior. Each API is unique, and a thorough screening process, employing the validated experimental techniques outlined in this guide, is the only reliable method to identify the optimal salt form. The ultimate goal is to select a salt that not only possesses excellent stability but also meets the requisite solubility, bioavailability, and manufacturability criteria for the target product profile.
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A Senior Application Scientist's Guide to Benchmarking New Pyrrolidine Ligands Against Known Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
In the landscape of therapeutic development for type 2 diabetes, the pursuit of novel, potent, and selective enzyme inhibitors is a paramount objective. The pyrrolidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in the design of inhibitors for various enzymatic targets.[1][2] This guide provides an in-depth, technical comparison of newly developed pyrrolidine-based ligands targeting Dipeptidyl Peptidase-IV (DPP-IV) against established clinical inhibitors, Vildagliptin and Sitagliptin.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for evaluating the performance of new chemical entities. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
The Significance of DPP-IV Inhibition
DPP-IV is a serine protease that plays a critical role in glucose homeostasis.[3][4] It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] These incretins are released from the gut in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[6][7] By inactivating these hormones, DPP-IV attenuates their beneficial effects on blood glucose control.[8]
The inhibition of DPP-IV, therefore, prolongs the action of active GLP-1 and GIP, leading to enhanced insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.[5][9] This mechanism of action has led to the successful development of several DPP-IV inhibitors, including the well-established drugs Vildagliptin and Sitagliptin, which serve as the benchmarks in this guide.[10][11]
Comparative Performance of New Pyrrolidine Ligands
The following table summarizes the in vitro inhibitory potency (IC50) of two novel pyrrolidine-based DPP-IV inhibitors compared to the established drugs, Vildagliptin and Sitagliptin. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50% and is a key metric for assessing inhibitor potency.
| Compound | Chemical Class | Target | IC50 (nM) |
| New Pyrrolidine Ligand 1 (Compound 10) | Aryl Substituted Piperazine with Acetamide Linker | DPP-IV | 430[12] |
| New Pyrrolidine Ligand 2 (Compound 26) | Pyrrolidine-2-carbonitrile | DPP-IV | 17[13] |
| Vildagliptin (Benchmark) | Pyrrolidine-2-carbonitrile derivative | DPP-IV | 2.3 - 62[2][10][14] |
| Sitagliptin (Benchmark) | β-amino acid derivative | DPP-IV | 18 - 19[10][14][15][16] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from the referenced literature.
Experimental Design and Rationale
The primary objective of our experimental design is to provide a robust and reproducible method for determining the inhibitory potency of new chemical entities against DPP-IV. A continuous, fluorescence-based assay is chosen for its high sensitivity, wide dynamic range, and suitability for high-throughput screening.
The core of this assay is the use of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[1][17] DPP-IV cleaves the dipeptide from the AMC moiety, releasing the highly fluorescent AMC molecule. The rate of increase in fluorescence is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced, allowing for the quantification of inhibitory potency.
Causality of Experimental Choices:
-
Choice of Substrate: Gly-Pro-AMC is selected due to the high specificity of DPP-IV for cleaving dipeptides with a proline at the penultimate position.[4] The fluorogenic nature of the leaving group provides a sensitive and continuous readout of enzyme activity.
-
Enzyme and Substrate Concentrations: The assay is performed under initial velocity conditions, meaning that less than 10% of the substrate is consumed during the measurement period. This ensures that the reaction rate is linear and directly proportional to the enzyme concentration. The substrate concentration is typically kept at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.
-
Positive Control: Sitagliptin, a well-characterized, potent, and selective DPP-IV inhibitor, is used as a positive control to validate the assay's performance and provide a benchmark for comparison.[17][18]
-
Solvent and Buffer Conditions: A consistent buffer system (e.g., Tris-HCl) with a physiological pH (around 8.0) is used to maintain the enzyme's stability and optimal activity.[17] The concentration of the solvent used to dissolve the test compounds (typically DMSO) is kept low (e.g., <1%) to minimize its impact on enzyme activity.
Experimental Workflow
The following diagram illustrates the key steps in the DPP-IV inhibition assay workflow.
Caption: The Incretin Signaling Pathway and the role of DPP-IV Inhibition.
Discussion and Interpretation of Results
The comparative data reveals that while some new pyrrolidine ligands show promising inhibitory activity against DPP-IV, there is a range in their potency. New Pyrrolidine Ligand 2 (Compound 26) , with an IC50 of 17 nM, demonstrates potency comparable to the established drug Sitagliptin (IC50 ~19 nM). [13][15][16]This suggests that the pyrrolidine-2-carbonitrile scaffold is a highly effective pharmacophore for DPP-IV inhibition, a feature shared with Vildagliptin. [19] In contrast, New Pyrrolidine Ligand 1 (Compound 10) exhibits a lower potency with an IC50 of 430 nM. [12]While still a potent inhibitor, this highlights the critical role of specific substitutions on the pyrrolidine ring and the nature of the linked chemical moieties in determining the overall inhibitory activity. Structure-activity relationship (SAR) studies are crucial in dissecting these effects and guiding the optimization of lead compounds.
The established benchmarks, Vildagliptin and Sitagliptin, set a high bar for new entrants. Their low nanomolar IC50 values are a testament to extensive optimization. For a new pyrrolidine ligand to be considered a viable clinical candidate, it must not only demonstrate comparable or superior potency but also possess favorable pharmacokinetic and pharmacodynamic properties, including selectivity, bioavailability, and a good safety profile.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for benchmarking the performance of new pyrrolidine ligands against known DPP-IV inhibitors. By employing a robust, fluorescence-based assay and adhering to sound experimental principles, researchers can generate reliable and comparable data to inform their drug discovery efforts.
The pyrrolidine scaffold continues to be a fertile ground for the discovery of novel enzyme inhibitors. The promising potency of compounds like New Pyrrolidine Ligand 2 underscores the potential for developing next-generation DPP-IV inhibitors with improved therapeutic profiles. Future work should focus on detailed SAR studies to optimize potency and selectivity, as well as comprehensive preclinical evaluation to assess the overall drug-like properties of these new chemical entities.
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- 6. scribd.com [scribd.com]
- 7. diabetes.teithe.gr [diabetes.teithe.gr]
- 8. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 9. brieflands.com [brieflands.com]
- 10. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vildagliptin - Wikipedia [en.wikipedia.org]
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- 13. publishing.emanresearch.org [publishing.emanresearch.org]
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- 15. medchemexpress.com [medchemexpress.com]
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- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. vildagliptin [drugcentral.org]
Guide: Confirming the Absolute Stereochemistry of Chiral Pyrrolidine Derivatives
Executive Summary
For drug development professionals, the pyrrolidine scaffold presents a unique stereochemical challenge. Ubiquitous in therapeutics (e.g., Captopril, proline mimetics) and organocatalysts, these five-membered nitrogen heterocycles often exist as oils or low-melting solids, defying traditional crystallization. Furthermore, the ring’s conformational flexibility (pseudorotation) complicates NMR analysis.
This guide objectively compares three primary methodologies for assigning absolute configuration (AC): Single Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and NMR Derivatization (Mosher’s Method) . While SC-XRD remains the regulatory "gold standard," VCD has emerged as the superior technique for the solution-phase oils typical of pyrrolidine synthesis.
Method 1: Single Crystal X-Ray Diffraction (SC-XRD)
Status: The Benchmark (Conditional)
SC-XRD provides a direct image of the molecular structure. However, for pyrrolidines, which are composed primarily of "light" atoms (C, H, N, O), the anomalous scattering required to distinguish enantiomers is weak.
The "Light Atom" Challenge
Standard Molybdenum (Mo) radiation sources often fail to generate sufficient anomalous dispersion for light atoms.
-
Protocol Adjustment: You must use Copper (Cu) radiation or derivatize the pyrrolidine into a salt (e.g., hydrobromide or hydroiodide) to introduce a "heavy" atom.
Critical Metric: The Flack Parameter
The absolute configuration is validated using the Flack parameter (
- (u < 0.04): Correct absolute structure.
- : Inverted structure (you have the opposite enantiomer).
- : Racemic twin or ambiguous data.
Expert Insight: Do not accept a Flack parameter with a standard uncertainty (u) > 0.1. For light-atom pyrrolidines, this error margin is common and renders the assignment statistically insignificant.
Protocol: Heavy-Atom Salt Formation
-
Dissolution: Dissolve 10 mg of pyrrolidine free base in minimal ethanol.
-
Acidification: Add 1.1 equivalents of concentrated hydrobromic acid (HBr).
-
Crystallization: Use vapor diffusion (diethyl ether into ethanol) at 4°C.
-
Data Collection: Collect full sphere data to maximize redundancy (essential for accurate Flack parameters).
Method 2: Vibrational Circular Dichroism (VCD)
Status: The Modern Standard for Oils
VCD measures the differential absorption of left and right circularly polarized infrared light.[6][7][8][9] Unlike electronic CD (ECD), VCD does not require a UV chromophore, making it ideal for saturated pyrrolidines.
Why VCD Wins for Pyrrolidines
Pyrrolidines undergo rapid "envelope" flipping. VCD spectra capture the weighted average of these conformers. By comparing the experimental spectrum to a Density Functional Theory (DFT) calculated spectrum, AC is assigned without crystallization.[9]
Workflow Visualization
The reliability of VCD hinges on the computational match.
Figure 1: The dual-pathway workflow for VCD analysis, combining experimental data with ab initio calculations.
Experimental Protocol
-
Sample Prep: Dissolve 15 mg of pyrrolidine in 150
L of (Conc: ~100 mg/mL). -
Cell Selection: Use a
cell with a 100 m path length. -
Collection: Acquire 4 blocks of 60 minutes each (resolution 4
) on a chiral IR spectrometer (e.g., BioTools ChiralIR). -
Baseline: Subtract the solvent spectrum to remove artifacts.
Method 3: NMR Derivatization (Mosher's Method)
Status: Rapid Synthetic Check (High Risk)
This method involves reacting the pyrrolidine with a chiral auxiliary (MTPA chloride) to form diastereomers. The difference in chemical shift (
The Pyrrolidine Risk Factor
Warning: The classic Mosher model assumes a specific "syn-periplanar" conformation of the auxiliary. The steric bulk of the pyrrolidine ring, combined with N-substitution, can distort this conformation, leading to false assignments .
Protocol: Modified for Secondary Amines
-
Derivatization: React substrate with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate vials using pyridine/DMAP.
-
Purification: Silica filtration is mandatory; impurities skew the delicate
values. -
Analysis: Measure
NMR. Calculate .[10] -
Assignment: Map the positive/negative
values to the Mosher quadrant diagram. If values are small (<0.03 ppm) or random, reject the method.
Comparative Analysis & Decision Matrix
The choice of method depends heavily on the physical state of your pyrrolidine and the stage of drug development.
Performance Comparison Table
| Feature | SC-XRD (X-Ray) | VCD Spectroscopy | NMR (Mosher's) |
| Sample State | Single Crystal (Required) | Liquid / Oil / Solution | Solution |
| Amount Required | < 1 mg (if crystal exists) | 10–20 mg | 5 mg (Destructive) |
| Time to Result | 1–3 Days (if crystal grows) | 24–48 Hours | 4–6 Hours |
| Confidence | Absolute (99.9%) | High (95-99%) | Moderate (80%) |
| Main Limitation | Crystallization failure | Computational cost | Steric anomalies |
| Cost | High (Instrument/Service) | Moderate | Low |
Strategic Decision Tree
Figure 2: Strategic decision matrix for selecting the appropriate stereochemical assignment method.
References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
- Nafie, L. A. (2012). Vibrational Optical Activity: Principles and Applications. John Wiley & Sons. (Fundamental text on VCD theory).
-
Stephens, P. J., et al. (2008). Structural determination of chiral drugs and natural products using vibrational circular dichroism.[6][7][13][14][15] Chirality, 20(5), 643-663. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[10] Nature Protocols, 2, 2451–2458. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[6][12] Chemical Reviews, 104(1), 17-118. Link
Sources
- 1. Flack parameter - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. crystal.flack.ch [crystal.flack.ch]
- 5. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spark904.nl [spark904.nl]
- 7. biotools.us [biotools.us]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. americanlaboratory.com [americanlaboratory.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
